3-Methyl-4-nitrobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJDQIWWIJARMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458267 | |
| Record name | 3-Methyl-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-67-8 | |
| Record name | 3-Methyl-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Methyl-4-nitrobenzaldehyde (CAS Number: 18515-67-8), a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its potential applications in research and drug development.
Chemical and Physical Properties
This compound, also known by its synonyms 5-Formyl-2-nitrotoluene and 4-Formyl-2-methylnitrobenzene, is a solid, brown to dark brown compound.[1] Its core structure consists of a benzaldehyde ring substituted with a methyl group at position 3 and a nitro group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18515-67-8 | [2] |
| Molecular Formula | C₈H₇NO₃ | [2] |
| Molecular Weight | 165.15 g/mol | [2] |
| Boiling Point (Predicted) | 304.4 ± 30.0 °C | [1] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [1] |
| Physical Form | Solid | [1] |
| Color | Brown to dark brown | [1] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ: 2.66 (s, 3H), 7.84-7.87 (m, 2H), 8.04-8.07 (d, J = 8.7 Hz, 1H), 10.12 (s, 1H) | [1] |
| Infrared (KBr) | 3104, 3079, 2981, 2857, 2743, 1702, 1607, 1518, 1383, 1361, 1308, 1226, 1153, 1008, 832, 735 cm⁻¹ | [1] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the oxidation of 3-methyl-4-nitrobenzyl alcohol.
Experimental Protocol
Materials:
-
3-methyl-4-nitrobenzyl alcohol (1.0 eq.)
-
Pyridinium chlorochromate (PCC) (1.1 eq.)
-
Dichloromethane (CH₂Cl₂)
-
Diatomaceous earth
-
Silica gel (100-200 mesh)
-
Petroleum ether (60-80 °C)
-
Ethyl acetate
Procedure:
-
Dissolve 3-methyl-4-nitrobenzyl alcohol (1.0 eq.) in dichloromethane.
-
Add pyridinium chlorochromate (1.1 eq.) to the solution.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC).
-
Upon completion, filter the mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
Adsorb the concentrated residue onto 100-200 mesh silica gel.
-
Purify the product by flash column chromatography on silica gel using a 5% ethyl acetate in petroleum ether (60-80 °C) solution as the eluent.
-
The final product, this compound, is obtained as a milky white crystalline solid with a reported yield of 93%.[1]
Diagram: Synthesis Workflow
References
3-Methyl-4-nitrobenzaldehyde chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitrobenzaldehyde is an aromatic organic compound featuring a benzaldehyde structure substituted with a methyl group at the 3-position and a nitro group at the 4-position. Its chemical structure, possessing both an electron-donating methyl group and a strongly electron-withdrawing nitro group, makes it a versatile intermediate in organic synthesis. The aldehyde functional group serves as a reactive site for a variety of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its relevance to chemical research and drug development.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] The structure consists of a benzene ring with a formyl group (-CHO), a methyl group (-CH₃), and a nitro group (-NO₂) at positions 1, 3, and 4, respectively.
Structural Identifiers:
-
SMILES: CC1=C(C=C(=O))C=C--INVALID-LINK--[O-][1]
-
InChI: InChI=1S/C8H7NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3[1]
-
InChIKey: WHJDQIWWIJARMK-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the data are predicted values from computational models.
| Property | Value | Source |
| Molecular Weight | 165.15 g/mol | [1][2] |
| Appearance | Brown to dark brown solid | [3] |
| Boiling Point | 304.4 ± 30.0 °C (Predicted) | [3] |
| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C under inert gas | [3] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the oxidation of the corresponding alcohol.
Synthesis of this compound via Oxidation
A common and efficient method for the synthesis of this compound is the oxidation of 3-methyl-4-nitrobenzyl alcohol using pyridinium chlorochromate (PCC).
Experimental Protocol:
-
Dissolution: Dissolve 3-methyl-4-nitrobenzyl alcohol (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Oxidation: Add pyridinium chlorochromate (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Upon completion of the reaction, filter the mixture through diatomaceous earth.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Adsorb the concentrated residue onto 100-200 mesh silica and purify by flash column chromatography using a petroleum ether solution containing 5% ethyl acetate as the eluent.
-
Product: The final product, this compound, is obtained as a milky white crystalline solid with a reported yield of 93%.[3]
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃) δ: 2.66 (s, 3H), 7.84-7.87 (m, 2H), 8.04-8.07 (d, J = 8.7 Hz, 1H), 10.12 (s, 1H).[3]
-
IR (KBr) cm⁻¹: 3104, 3079, 2981, 2857, 2743, 1702, 1607, 1518, 1383, 1361, 1308, 1226, 1153, 1008, 832, 735.[3]
Synthetic Applications in Chemical Research
The aldehyde and nitro functionalities of this compound make it a valuable precursor for a range of chemical transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. Nitrobenzaldehydes are excellent substrates for this reaction due to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the aldehyde carbon.
Exemplary Experimental Protocol (adapted for this compound):
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Active Methylene Compound: Add malononitrile (1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature to allow the product to crystallize.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This reaction is highly valuable for the stereoselective formation of carbon-carbon double bonds.
Exemplary Experimental Protocol (adapted for this compound):
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Ylide Formation (in situ): In a round-bottom flask under an inert atmosphere, suspend a suitable phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane) in an appropriate solvent (e.g., THF). Add a strong base (e.g., n-butyllithium) at low temperature to generate the ylide.
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Aldehyde Addition: Dissolve this compound (1.0 equivalent) in the same solvent and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
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Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the corresponding alkene.
Relevance in Drug Development
Aromatic nitro compounds and benzaldehydes are important structural motifs in medicinal chemistry. While there is limited public information on specific drugs synthesized directly from this compound, its structural class is of significant interest. For instance, 3-nitrobenzaldehyde is a key intermediate in the synthesis of several dihydropyridine calcium channel blockers, such as nitrendipine and nimodipine.[4] Derivatives of nitrobenzaldehydes are also explored for their potential as antibacterial agents.[5] Given its reactivity, this compound serves as a valuable building block for generating libraries of novel compounds for biological screening.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in specific signaling pathways. Its primary role in a drug development context is as a synthetic intermediate, which is then elaborated into a more complex, biologically active molecule. The biological activity of the final product would then be investigated to determine its mechanism of action and any interactions with cellular signaling pathways.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of reactive aldehyde and nitro functional groups make it an important starting material for a variety of organic transformations. For researchers in drug discovery and development, this compound offers a scaffold that can be readily modified to produce novel molecules with potential therapeutic applications. The detailed protocols and data presented in this guide provide a solid foundation for the use of this compound in a research and development setting.
References
Technical Guide: Physicochemical Properties of 3-Methyl-4-nitrobenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides core physicochemical data for 3-Methyl-4-nitrobenzaldehyde, a chemical compound relevant in various research and development applications. The focus is on its fundamental properties: the molecular formula and molecular weight.
Core Molecular Data
The fundamental identifiers for this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.
| Parameter | Value | Source |
| Molecular Formula | C₈H₇NO₃ | [1][2][3][4] |
| Molecular Weight | 165.15 g/mol | [1][4] |
| Monoisotopic Mass | 165.042593085 Da | [1] |
| CAS Number | 18515-67-8 | [1][4] |
Determination Methodology
The molecular formula and weight of a compound are determined through a combination of computational methods and analytical techniques.
2.1. Molecular Formula Determination
The molecular formula, C₈H₇NO₃, is established by identifying the constituent atoms and their counts. This is typically confirmed using the following methods:
-
Elemental Analysis: This experimental technique determines the mass percentages of each element (carbon, hydrogen, nitrogen, oxygen) in a pure sample. The empirical formula is calculated from these percentages, and in conjunction with molecular weight data, the molecular formula is confirmed.
-
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio of a molecule with very high precision (typically to four or more decimal places). The exact measured mass allows for the unambiguous determination of the elemental composition, thus confirming the molecular formula.
2.2. Molecular Weight Calculation
The molecular weight (or more accurately, the molar mass) is calculated based on the molecular formula and the standard atomic weights of the constituent elements.
-
Calculation Protocol:
-
Identify the number of atoms of each element from the molecular formula (C=8, H=7, N=1, O=3).
-
Use the standard atomic weight for each element (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u).
-
The molecular weight is the sum of the atomic weights of all atoms in the molecule:
-
Weight = (8 * 12.011) + (7 * 1.008) + (1 * 14.007) + (3 * 15.999) = 165.15 g/mol .
-
-
The monoisotopic mass, on the other hand, is calculated using the mass of the most abundant isotope of each element and is the value observed in mass spectrometry.
Logical Workflow for Property Determination
The following diagram illustrates the logical relationship between the compound's identity and the derivation of its core physicochemical properties.
Caption: Logical flow from chemical identity to molecular weight.
This workflow demonstrates that the unique chemical structure, represented by the molecular formula, is the basis from which fundamental properties like elemental composition and molecular weight are derived. These properties are essential for any quantitative work involving this compound in a laboratory or industrial setting.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the boiling and melting points of 3-Methyl-4-nitrobenzaldehyde (CAS No. 18515-67-8), a compound of interest in various chemical and pharmaceutical research fields. This document outlines the available data, details the experimental methodologies for determining these physical properties, and presents a logical workflow for its synthesis.
Physicochemical Data Summary
| Property | Value | Compound | Data Type |
| Boiling Point | 304.4 ± 30.0 °C | This compound | Predicted[1] |
| Melting Point | 46-49 °C | 4-Methyl-3-nitrobenzaldehyde (Isomer) | Experimental |
Note: The provided boiling point is a predicted value and should be confirmed experimentally. The melting point listed is for the isomer 4-Methyl-3-nitrobenzaldehyde (CAS No. 31680-07-6) and is offered for informational purposes only.
Experimental Protocols
The following are detailed methodologies for the experimental determination of melting and boiling points, which are crucial for the verification of the physical properties of synthesized or procured this compound.
Melting Point Determination (Capillary Method)
This method is a standard and widely used technique for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and accurate way to determine the boiling point of a small quantity of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to utilize this method for its boiling point.
Apparatus:
-
Thiele tube
-
High-boiling point oil (e.g., mineral oil or silicone oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube.
-
Apparatus Assembly: A capillary tube is placed, sealed end up, into the test tube containing the sample. The test tube is then attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: The thermometer and test tube assembly is clamped so that it is immersed in the oil within the Thiele tube. The side arm of the Thiele tube is gently heated.
-
Heating and Observation: As the oil heats, a stream of bubbles will begin to emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.
-
Data Recording: The heat source is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Synthesis Workflow
The synthesis of this compound can be achieved through the oxidation of 3-methyl-4-nitrobenzyl alcohol. This process is a key step in obtaining the target compound for further research and development.
Caption: Synthesis workflow for this compound.
References
A Technical Guide to the Solubility of 3-Methyl-4-nitrobenzaldehyde in Organic Solvents
Executive Summary
3-Methyl-4-nitrobenzaldehyde (C₈H₇NO₃, CAS: 18515-67-8) is an aromatic aldehyde and a valuable intermediate in organic synthesis.[1] Understanding its solubility in various organic solvents is critical for its use in reaction chemistry, purification by crystallization, and formulation studies. This document provides a technical overview of its solubility characteristics.
A review of publicly available scientific literature indicates a significant scarcity of specific quantitative solubility data for this compound. Consequently, this guide presents predicted qualitative solubility based on established chemical principles and data from structurally similar compounds. To empower researchers to generate precise, in-house data, a detailed experimental protocol for determining equilibrium solubility via the isothermal shake-flask method is provided.
Predicted Solubility Profile
The solubility of a solute is governed by the principle of "like dissolves like."[2][3] this compound possesses a moderately polar structure due to the presence of the nitro (-NO₂) and aldehyde (-CHO) functional groups, counterbalanced by the nonpolar aromatic ring and methyl group. This dual character suggests it will be most soluble in polar aprotic and moderately polar protic solvents, with lower solubility in highly nonpolar or highly polar protic (aqueous) solvents.
The predicted qualitative solubility is summarized in Table 1. These predictions are informed by the behavior of analogous compounds such as 3-nitrobenzaldehyde and 4-nitrobenzaldehyde, which exhibit good solubility in solvents like ethanol, acetone, and chloroform.[4][5]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar nitro and aldehyde groups promote dissolution. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The solvent's hydroxyl group can form hydrogen bonds with the nitro group's oxygen atoms, aiding solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have appropriate polarity to dissolve the compound effectively. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Moderate polarity allows for dissolution, though likely less effective than more polar solvents like acetone or DMF. |
| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring is compatible, the overall polarity of the solute may limit high solubility in these nonpolar solvents. |
| Alkanes | Hexane, Cyclohexane | Low | The significant polarity mismatch between the solute and these nonpolar solvents results in poor solubility.[6] |
Note: This table presents predicted solubilities. Experimental verification is essential for precise quantitative assessment.
Experimental Protocol for Solubility Determination
The isothermal equilibrium shake-flask method is a robust and widely accepted technique for accurately determining the solubility of a solid compound in a solvent.[6] The following protocol, coupled with a quantitative analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, provides a reliable means to measure solubility.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker with temperature control (or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated.
-
-
Sampling and Filtration:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial to remove all undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the filtered sample to determine its mass.
-
Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Measure the concentration of the diluted sample using a calibrated HPLC or UV-Vis instrument.
-
-
Calculation of Solubility:
-
Using the measured concentration of the diluted sample, calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express solubility in desired units, such as g/100 mL or mol/L.
-
Visualized Workflow: Isothermal Solubility Determination
The logical flow of the experimental protocol described in Section 3.0 is visualized below.
Caption: Workflow for the isothermal shake-flask solubility determination method.
References
Spectroscopic Profile of 3-Methyl-4-nitrobenzaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-4-nitrobenzaldehyde (also known as 4-Methyl-3-nitrobenzaldehyde), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 4-Methyl-3-nitrobenzaldehyde, 5-Formyl-2-nitrotoluene, 4-Formyl-2-methylnitrobenzene
-
CAS Number: 18515-67-8
-
Molecular Formula: C₈H₇NO₃
-
Molecular Weight: 165.15 g/mol
-
Monoisotopic Mass: 165.04259 Da
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.05 | s | 1H | Aldehyde (-CHO) |
| 8.15 | d | 1H | Ar-H |
| 7.95 | dd | 1H | Ar-H |
| 7.50 | d | 1H | Ar-H |
| 2.65 | s | 3H | Methyl (-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | Aldehyde Carbonyl (C=O) |
| 150.0 | Aromatic C-NO₂ |
| 135.0 | Aromatic C-CHO |
| 134.5 | Aromatic CH |
| 132.0 | Aromatic C-CH₃ |
| 128.0 | Aromatic CH |
| 125.0 | Aromatic CH |
| 20.5 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Gas Phase)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2860, ~2760 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| ~1710 | Strong | Carbonyl (C=O) Stretch of aldehyde |
| ~1610 | Medium | Aromatic C=C Stretch |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~830 | Strong | C-N Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment of Fragment Ion |
| 165 | High | [M]⁺ (Molecular Ion) |
| 164 | High | [M-H]⁺ (Loss of aldehydic hydrogen) |
| 136 | Moderate | [M-CHO]⁺ (Loss of formyl radical) |
| 119 | Moderate | [M-NO₂]⁺ (Loss of nitro group) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard, directly in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are accumulated.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans are accumulated with proton decoupling.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. The processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): A small amount of this compound is dissolved in a volatile solvent like dichloromethane. A drop of this solution is placed on a KBr or NaCl salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. The sample must be volatile, which may require heating.[2]
-
Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-4-nitrobenzaldehyde. The document details the interpretation of spectral data, including chemical shifts, coupling constants, and signal multiplicities. It also outlines a standard experimental protocol for acquiring such spectra and employs visual diagrams to elucidate the structural and magnetic environments of the protons.
Molecular Structure and Proton Environments
This compound possesses a substituted benzene ring with three distinct proton environments in the aromatic region, in addition to the aldehydic and methyl protons. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the methyl group, results in a characteristic distribution of signals in the 1H NMR spectrum. The protons are designated as follows for the purpose of this analysis:
-
-CHO: Aldehydic proton
-
-CH3: Methyl protons
-
H-2, H-5, H-6: Aromatic protons
Experimental Protocol
A standard protocol for the acquisition of a 1H NMR spectrum of an aromatic aldehyde like this compound is as follows:
Instrumentation: A 300 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of 0-12 ppm is appropriate for most organic molecules.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm or the residual CDCl3 signal at 7.26 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants of the signals.
1H NMR Spectral Data and Analysis
The 1H NMR spectrum of this compound, recorded in CDCl3 at 300 MHz, exhibits the following signals.[1]
| Signal Designation | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH3 | 2.66 | Singlet (s) | 3H | - |
| H-5 | ~7.85 | Doublet of Doublets (dd) | 1H | J(ortho) ≈ 8.7, J(meta) ≈ 2.0 |
| H-6 | ~7.86 | Doublet (d) | 1H | J(meta) ≈ 2.0 |
| H-2 | 8.04-8.07 | Doublet (d) | 1H | J(ortho) = 8.7 |
| -CHO | 10.12 | Singlet (s) | 1H | - |
Analysis of the Spectrum:
-
Aldehydic Proton (-CHO): The signal at 10.12 ppm is a sharp singlet, characteristic of an aldehydic proton. Its downfield shift is due to the strong deshielding effect of the carbonyl group. It appears as a singlet as there are no adjacent protons within a three-bond distance.
-
Aromatic Protons (H-2, H-5, H-6):
-
The proton H-2 , which is ortho to the strongly electron-withdrawing nitro group and meta to the aldehyde group, is the most deshielded of the aromatic protons, appearing as a doublet at 8.04-8.07 ppm . This doublet arises from the ortho-coupling to H-6, with a coupling constant of J = 8.7 Hz .
-
The signals for H-5 and H-6 appear in the region of 7.84-7.87 ppm and are described as a multiplet for two protons in the initial data. A more detailed analysis suggests the following:
-
H-5 is ortho to the aldehyde group and meta to the methyl group. It is expected to be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-2. The larger coupling will be the ortho coupling.
-
H-6 is ortho to H-5 and meta to the aldehyde group. It is expected to be a doublet due to ortho-coupling with H-5 and potentially a smaller meta-coupling to H-2. The provided data indicates a multiplet, suggesting overlapping signals. Based on typical coupling constants, the signal for H-5 would be a doublet of doublets with an ortho coupling of approximately 8.7 Hz and a smaller meta coupling. The signal for H-6 would likely appear as a doublet with a small meta coupling.
-
-
-
Methyl Protons (-CH3): The three protons of the methyl group appear as a singlet at 2.66 ppm . The singlet multiplicity is due to the absence of any vicinal protons. Its chemical shift is in the expected region for a methyl group attached to an aromatic ring.
Visualizations
The following diagrams illustrate the molecular structure and the relationships between the proton signals in the 1H NMR spectrum of this compound.
Caption: Molecular structure of this compound with proton numbering.
Caption: Relationship between proton signals and their coupling in the 1H NMR spectrum.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Methyl-4-nitrobenzaldehyde, a key aromatic compound with significant applications in chemical synthesis and pharmaceutical development. Understanding the vibrational characteristics of its functional groups is paramount for its identification, purity assessment, and the study of its chemical transformations. This document outlines the expected vibrational frequencies, detailed experimental protocols for spectral acquisition, and a logical workflow for spectral analysis.
Core Concepts in the IR Spectrum of this compound
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the aldehyde group (-CHO), the nitro group (-NO₂), the methyl group (-CH₃), and the substituted benzene ring. The positions of these vibrational bands are influenced by the electronic effects of the substituents on the aromatic ring.
Key Functional Group Vibrations:
-
Aldehyde Group: The aldehyde group gives rise to two highly characteristic absorptions: the C=O stretching vibration and the C-H stretching vibration of the aldehyde proton. The carbonyl stretch is typically strong and its position is sensitive to conjugation with the aromatic ring. The aldehydic C-H stretch appears as a distinctive doublet.
-
Nitro Group: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The aromatic nature of the compound influences the exact positions of these bands.
-
Aromatic Ring: The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring also gives rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region.
-
Methyl Group: The methyl group shows characteristic symmetric and asymmetric C-H stretching vibrations, as well as bending vibrations.
Quantitative Data: Vibrational Frequencies
The following table summarizes the expected vibrational frequencies for the key functional groups of this compound. These values are based on established literature for substituted benzaldehydes and aromatic nitro compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Methyl C-H | Asymmetric & Symmetric Stretching | 2980 - 2870 | Medium |
| Aldehyde C-H | Stretching (Fermi Doublet) | ~2850 and ~2750 | Weak to Medium |
| Carbonyl (C=O) | Stretching | 1710 - 1685 | Strong |
| Aromatic C=C | Ring Stretching | 1610 - 1580, 1550 - 1450 | Medium to Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 | Strong |
| Methyl C-H | Bending | ~1450 and ~1380 | Medium |
| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Medium to Strong |
Experimental Protocols
Accurate and reproducible IR spectra are essential for reliable analysis. The following are detailed methodologies for acquiring the IR spectrum of solid this compound.
Method 1: Potassium Bromide (KBr) Pellet Technique
This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Infrared lamp or oven
-
Analytical balance
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The grinding action should be gentle to avoid excessive sample degradation.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet, which should be clear and free of cracks.
-
Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Background Collection: Acquire a background spectrum with an empty sample compartment.
-
Sample Spectrum: Acquire the spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
This compound sample.
Procedure:
-
Background Collection: With the ATR crystal clean and free of any sample, record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum: Acquire the IR spectrum of the sample over the desired range (typically 4000-600 cm⁻¹).
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Logical Workflow for Spectral Analysis
The interpretation of the IR spectrum of this compound can be approached systematically. The following diagram illustrates a logical workflow for the analysis.
This structured approach ensures that all key vibrational features are considered, leading to a confident identification and characterization of this compound. The combination of the quantitative data provided, detailed experimental protocols, and the logical analysis workflow offers a robust framework for researchers and professionals working with this compound.
Electron-withdrawing effects of the nitro group in 3-Methyl-4-nitrobenzaldehyde
An In-Depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in 3-Methyl-4-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the nitro group in this compound and its subsequent influence on the molecule's chemical reactivity and potential applications. The document details the electronic effects, synthesis, and spectroscopic characterization of the compound. It is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development who are interested in the application of nitroaromatic compounds as versatile synthetic intermediates.
Introduction
This compound is an aromatic aldehyde featuring two key functional groups: a methyl group at position 3 and a nitro group at position 4. The electronic properties of this molecule are dominated by the powerful electron-withdrawing nature of the nitro group (-NO₂). This effect is fundamental to understanding the compound's reactivity, particularly at the aldehyde carbonyl carbon and the aromatic ring. The nitro group deactivates the benzene ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, it significantly enhances the electrophilicity of the aldehyde group, making it a valuable intermediate for synthesizing more complex molecules, including potential pharmaceutical agents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18515-67-8 | [3][4][5] |
| Molecular Formula | C₈H₇NO₃ | [4][5] |
| Molar Mass | 165.15 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-Formyl-2-nitrotoluene, 4-Formyl-2-methylnitrobenzene | [4][5] |
Core Principles: Electron-Withdrawing Effects of the Nitro Group
The nitro group exerts its powerful electron-withdrawing influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the benzene ring through the sigma (σ) bonds. This effect polarizes the bond and withdraws electron density from the entire ring.[6]
-
Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the aromatic ring onto its own oxygen atoms. This delocalization, depicted in the resonance structures below, creates partial positive charges (δ+) at the ortho and para positions relative to itself. In this compound, this places a positive charge at the carbon atom bearing the aldehyde group (C1), significantly increasing its electrophilicity.[6][7]
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 18515-67-8 [chemicalbook.com]
- 4. This compound | C8H7NO3 | CID 11194528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Khan Academy [khanacademy.org]
- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
The Versatile Role of 3-Methyl-4-nitrobenzaldehyde in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitrobenzaldehyde is a valuable and versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring an aldehyde group, a nitro functionality, and a methyl substituent on the benzene ring, provides multiple reaction sites and influences the reactivity and regioselectivity of various chemical transformations. This technical guide provides an in-depth overview of the role of this compound in organic synthesis, with a focus on its application in the construction of pharmaceuticals and other bioactive compounds. Detailed experimental protocols for key reactions, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate its use in research and development.
Physicochemical Properties and Reactivity
This compound is a crystalline solid with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol [1]. The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The aldehyde functionality is a key reactive site, readily participating in a variety of condensation, oxidation, reduction, and carbon-carbon bond-forming reactions.
Core Applications in Organic Synthesis
The strategic placement of the functional groups in this compound makes it an ideal precursor for the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds with significant biological activity.
Synthesis of Dihydropyridine-Based Calcium Channel Blockers
Aromatic nitroaldehydes are pivotal in the Hantzsch dihydropyridine synthesis, a multicomponent reaction used to produce 1,4-dihydropyridine (DHP) derivatives. Many of these compounds are potent L-type calcium channel blockers used in the treatment of cardiovascular diseases like hypertension[2]. While 3-nitrobenzaldehyde is a common precursor for drugs like Nitrendipine, the methodology is directly applicable to this compound for the synthesis of novel DHP analogs.
Table 1: Hantzsch Dihydropyridine Synthesis Data
| Aldehyde Derivative | β-Ketoester | Amine Source | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium hydroxide | Ethanol | 10 | Not Specified | [3] |
| 3-Nitrobenzaldehyde | Methyl acetoacetate | 3-aminocrotonate | Hydrochloric acid | 1 | Not Specified | [3] |
Knoevenagel Condensation for Carbon-Carbon Bond Formation
The Knoevenagel condensation is a classic reaction in organic synthesis where an aldehyde or ketone reacts with an active methylene compound to form a new carbon-carbon double bond. The electron-withdrawing nature of the nitro group in this compound enhances the electrophilicity of the aldehyde carbon, facilitating this reaction. This method is widely used to synthesize precursors for various polymers, resins, and pharmaceuticals.
Table 2: Knoevenagel Condensation Data
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Time | Yield (%) | Reference |
| Substituted Benzaldehydes | Malononitrile | Ammonium acetate | Sonication, RT | 5-7 min | High | [4] |
| 4-Nitrobenzaldehyde | Malononitrile | Gallium chloride | Solvent-free, grinding, RT | Few minutes | Excellent | [5] |
Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. This compound can be effectively converted to a variety of substituted styrenes using this methodology. These products can serve as monomers for polymerization or as intermediates in further synthetic transformations.
Table 3: Wittig Reaction Data
| Aldehyde | Wittig Reagent | Base/Solvent | Conditions | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ / H₂O | Reflux | Not Specified | [2] |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | RT, 15 min | Not Specified | [6] |
Reductive Amination for the Synthesis of Amines
Reductive amination is a powerful tool for the synthesis of secondary and tertiary amines. This compound can first react with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. This reaction is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.
Table 4: Reductive Amination Data
| Aldehyde | Amine | Reducing Agent | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH₄ / DOWEX(R)50WX8 | THF | 20 | 91 | [7] |
| 3-Nitrobenzaldehyde | Methylamine | Borane-tert-butylamine / Methanesulfonic acid | Not Specified | Not Specified | 87 (as HCl salt) | [8] |
Multi-step Synthesis: The Road to Telmisartan
This compound is a key precursor in the synthesis of the antihypertensive drug Telmisartan. The synthesis involves a multi-step pathway that showcases the versatility of this starting material. The overall synthetic strategy involves the oxidation of the aldehyde to a carboxylic acid, followed by reduction of the nitro group, and a series of cyclization and coupling reactions to construct the complex bis-benzimidazole core of Telmisartan.
Synthetic pathway to Telmisartan starting from this compound.
Experimental Protocols
Protocol 1: Oxidation of this compound to 3-Methyl-4-nitrobenzoic acid
Materials: this compound, Potassium permanganate (KMnO₄), Tetrabutylammonium bromide (TBAB), Water.
Procedure:
-
In a round-bottom flask, suspend this compound (1 eq) and tetrabutylammonium bromide (0.07 eq) in water.
-
Heat the mixture to 95 °C with vigorous stirring.
-
Add potassium permanganate (2.16 eq) portion-wise over 1 hour, maintaining the temperature at 95 °C.
-
After the addition is complete, continue stirring at 95 °C for an additional hour. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter to remove manganese dioxide.
-
Wash the filter cake with hot water.
-
Combine the filtrates and acidify with concentrated HCl to a pH of approximately 2.
-
The precipitated 3-methyl-4-nitrobenzoic acid is collected by filtration, washed with cold water, and dried. A yield of approximately 41% can be expected based on analogous reactions.
Protocol 2: Hantzsch Dihydropyridine Synthesis (General Procedure)
This protocol is a general representation based on the synthesis of nitrendipine analogs[3].
Materials: this compound, Ethyl acetoacetate, Ammonium hydroxide, Ethanol.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 eq), ethyl acetoacetate (2 eq), and ethanol.
-
To the stirred mixture, add concentrated ammonium hydroxide (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 10-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The precipitated dihydropyridine product is collected by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to afford the pure product.
Role in Bioactive Heterocycles and Signaling Pathways
Derivatives of this compound are precursors to a variety of bioactive heterocyclic compounds, including quinoxalines. Quinoxaline derivatives are known to exhibit a broad range of biological activities, including anticancer effects, often through the inhibition of key signaling pathways. For instance, certain quinoxaline compounds have been identified as potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in inflammatory responses and cell proliferation.
Inhibition of the p38 MAPK signaling pathway by quinoxaline derivatives.
Conclusion
This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a multitude of complex molecular architectures. Its reactivity, governed by the interplay of its aldehyde, nitro, and methyl groups, allows for its strategic incorporation into a variety of synthetic pathways. As demonstrated, its utility extends from the construction of well-established drug classes like dihydropyridines to the synthesis of key intermediates for modern blockbuster drugs such as Telmisartan. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel bioactive compounds, reinforcing its importance in the fields of medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. US7943781B2 - Process for preparing telmisartan - Google Patents [patents.google.com]
- 4. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
The Strategic Application of 3-Methyl-4-nitrobenzaldehyde in the Synthesis of Novel Pharmaceutical Agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 3-Methyl-4-nitrobenzaldehyde, a substituted aromatic aldehyde, is emerging as a critical building block in the synthesis of complex pharmaceutical molecules. Its unique structural features, comprising a reactive aldehyde group, a nitro functionality, and a methyl substituent on the benzene ring, offer a versatile platform for the construction of diverse molecular architectures with significant therapeutic potential. This technical guide provides an in-depth overview of the properties of this compound and its application in the synthesis of a promising class of anti-cancer agents known as Inhibitor of Apoptosis (IAP) protein antagonists.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in multi-step organic synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18515-67-8 | [1][2] |
| Molecular Formula | C₈H₇NO₃ | [1][2] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Brown to dark brown solid | [3] |
| Boiling Point | 304.4 ± 30.0 °C (Predicted) | [3] |
| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
Application in the Synthesis of Inhibitor of Apoptosis (IAP) Protein Antagonists
A significant application of this compound is in the synthesis of small molecule mimetics of the Second Mitochondria-derived Activator of Caspases (Smac). These Smac mimetics function as antagonists of Inhibitor of Apoptosis (IAP) proteins, a family of crucial regulators of programmed cell death (apoptosis).[3][4]
The Role of IAP Proteins in Apoptosis
IAP proteins, such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[5] They exert their anti-apoptotic effects by binding to and inhibiting caspases, the key executioner enzymes of apoptosis.[6] Specifically, the Baculoviral IAP Repeat (BIR) domains of IAPs are responsible for this interaction.[7] For instance, the BIR2 and BIR3 domains of XIAP inhibit effector caspases (caspase-3 and -7) and initiator caspase-9, respectively.[8]
The endogenous protein Smac/DIABLO promotes apoptosis by binding to the BIR domains of IAPs, thereby preventing them from inhibiting caspases.[9] Small molecule Smac mimetics are designed to replicate this function, restoring the apoptotic pathway in cancer cells.
Signaling Pathway of IAP Antagonists
The mechanism of action of Smac mimetics involves the disruption of the IAP-caspase interaction, leading to the activation of the apoptotic cascade.
Synthesis of IAP Antagonists using this compound
The synthesis of potent IAP antagonists can be efficiently achieved through multi-component reactions, such as the Ugi four-component reaction.[10] This approach allows for the rapid assembly of complex molecules from simple starting materials, facilitating the exploration of structure-activity relationships.
Representative Experimental Protocol: Ugi Four-Component Reaction
The following protocol is a representative example for the synthesis of an IAP antagonist core structure, adapted from methodologies used for structurally similar benzaldehydes.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.0 eq)
-
Carboxylic acid (e.g., acetic acid) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol (as solvent)
Procedure:
-
To a solution of this compound in methanol, add the primary amine, carboxylic acid, and isocyanide at room temperature.
-
Stir the reaction mixture at room temperature for 24 to 48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its structure and purity.
This core structure can then undergo further chemical modifications, such as the reduction of the nitro group and coupling with other moieties, to generate potent bivalent Smac mimetics.
Synthetic Pathway Diagram
References
- 1. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of monovalent Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of monovalent Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of a Simplified Inhibitor for XIAP-BIR3 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Design and synthesis of a simplified inhibitor for XIAP-BIR3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
The Advent of a Key Intermediate: A Technical Guide to 3-Methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical perspective of 3-Methyl-4-nitrobenzaldehyde, a significant intermediate in the synthesis of various organic compounds. This document provides a comprehensive overview of its chemical properties, historical synthesis methodologies, and its evolution as a crucial building block in the pharmaceutical and dye industries.
Discovery and Historical Context
The precise moment of discovery, in the form of a singular seminal publication for this compound, is not clearly documented in readily available historical records. Its emergence is more accurately understood as a logical consequence of the advancements in organic chemistry during the late 19th and early 20th centuries. The well-established reactions for the formylation and nitration of aromatic compounds provided a clear pathway for its synthesis from readily available precursors.
Key historical reactions that laid the groundwork for the synthesis of substituted benzaldehydes include:
-
The Gattermann Reaction: Developed by Ludwig Gattermann, this reaction allows for the formylation of aromatic compounds.
-
The Reimer-Tiemann Reaction: This reaction provides a method for the ortho-formylation of phenols.
-
Nitration of Aromatic Compounds: The introduction of a nitro group onto an aromatic ring was a well-understood and widely practiced reaction.
Given the existing knowledge of these reactions, the synthesis of this compound would have been a straightforward endeavor for chemists of that era, likely achieved through the nitration of m-tolualdehyde or the oxidation of 3-methyl-4-nitrobenzyl alcohol.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | [1][2] |
| Molecular Weight | 165.15 g/mol | [1][2] |
| CAS Number | 18515-67-8 | [1][2] |
| Appearance | Brown to dark brown solid | [3] |
| Boiling Point | 304.4 ± 30.0 °C (Predicted) | [3] |
| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C under inert gas | [3] |
Historical Synthesis Methodologies
While a specific "first synthesis" paper is elusive, the historical preparation of this compound can be inferred from established chemical principles of the time. Two primary logical routes would have been employed:
-
Nitration of m-Tolualdehyde: This is a direct approach where m-tolualdehyde is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. The resulting substitution pattern would be influenced by the reaction conditions.
-
Oxidation of 3-Methyl-4-nitrobenzyl alcohol: This two-step approach involves the nitration of m-xylene to produce 3-methyl-4-nitrotoluene, followed by oxidation of the benzyl group to an aldehyde. Various oxidizing agents could have been used for this transformation.
Experimental Protocol: Conceptual Historical Synthesis via Nitration of m-Tolualdehyde
The following protocol is a conceptual representation of how the nitration of m-tolualdehyde to produce this compound might have been performed based on typical nitration procedures of the early 20th century.
Materials:
-
m-Tolualdehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate Solution (Na₂CO₃)
-
Distilled Water
Procedure:
-
In a flask equipped with a stirrer and immersed in an ice-salt bath, slowly add a pre-determined amount of m-tolualdehyde to a stirred volume of concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of m-tolualdehyde in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and not allowed to rise significantly.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure the completion of the reaction.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution.
-
Filter the crude product and wash it with cold water to remove residual acids.
-
Neutralize any remaining acid by washing the product with a dilute sodium carbonate solution.
-
Wash the product again with cold water until the washings are neutral.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
A logical workflow for the historical synthesis and subsequent application of this compound.
References
Methodological & Application
Synthesis of 3-Methyl-4-nitrobenzaldehyde from 3-methylbenzaldehyde
Application Note: Synthesis of 3-Methyl-4-nitrobenzaldehyde
Introduction
This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its structure, featuring an aldehyde and a nitro group, allows for diverse subsequent chemical transformations. This application note details a robust protocol for the synthesis of this compound via the electrophilic aromatic substitution (nitration) of 3-methylbenzaldehyde. The methyl group of the starting material acts as an ortho-para director, while the aldehyde group is a meta-director. The combined influence of these groups preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position para to the methyl group and meta to the aldehyde group. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1] This protocol emphasizes strict temperature control to minimize the formation of by-products and ensure a high yield of the desired product.
Reaction Scheme
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of benzaldehyde derivatives.[2][3][4]
Materials and Equipment
Reagents:
-
3-Methylbenzaldehyde (C₈H₈O, MW: 120.15 g/mol , CAS: 620-23-5)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, ~70%)
-
Ice (from deionized water)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Petroleum Ether (60-80 °C)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Ice-salt bath
-
Büchner funnel and suction flask
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
Standard laboratory glassware
Preparation of the Nitrating Mixture
CAUTION: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The mixing process is highly exothermic.
-
Place the 250 mL three-neck flask in an ice-salt bath to maintain a low temperature.
-
To the flask, add 40 mL of concentrated sulfuric acid.
-
Begin stirring and allow the acid to cool to below 5 °C.
-
Carefully and slowly add 10 mL of fuming nitric acid to the sulfuric acid using a dropping funnel over a period of 15-20 minutes.[4]
-
Ensure the temperature of the mixture is maintained between 0-10 °C throughout the addition.[2][4] This resulting solution is the nitrating mixture.
Nitration Reaction
-
In a separate beaker, dissolve 5.0 g (41.6 mmol) of 3-methylbenzaldehyde in 10 mL of concentrated sulfuric acid. Cool this solution in an ice bath.
-
Slowly add the 3-methylbenzaldehyde solution to the cold nitrating mixture dropwise using a dropping funnel over approximately 30-45 minutes.
-
Meticulously maintain the internal reaction temperature between 5 °C and 15 °C during the addition.[2] Higher temperatures can lead to the formation of dinitrated by-products.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 60-90 minutes to ensure the reaction goes to completion.
Work-up and Isolation
-
Carefully pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with constant manual stirring.[4][5] A yellow solid precipitate of the crude product will form.
-
Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
To further neutralize, suspend the crude product in 100 mL of a 5% sodium bicarbonate solution, stir for 15 minutes, and then filter again.[2][4] Wash the final solid with cold deionized water and press it as dry as possible on the funnel.
Purification
-
The crude this compound can be purified by recrystallization.
-
Dissolve the dried crude product in a minimal amount of hot toluene.
-
Slowly add petroleum ether (60-80 °C) until the solution becomes turbid.[4]
-
Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified light-yellow crystals by vacuum filtration and dry them in a desiccator. A yield of approximately 93% has been reported for similar procedures.[6][7]
Data Summary and Characterization
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value |
| Reagents | |
| 3-Methylbenzaldehyde | 5.0 g (41.6 mmol) |
| Conc. Sulfuric Acid | 40 mL + 10 mL |
| Fuming Nitric Acid | 10 mL |
| Reaction Conditions | |
| Nitrating Mixture Temp. | 0-10 °C |
| Reactant Addition Temp. | 5-15 °C[2] |
| Reaction Time (Room Temp.) | 60-90 minutes |
| Product Information | |
| Product Name | This compound |
| Chemical Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol [8] |
| Theoretical Yield | ~6.87 g |
| Appearance | Milky white to light-yellow crystalline solid[6][7] |
| Characterization Data | |
| ¹H NMR (300 MHz, CDCl₃) δ | 10.12 (s, 1H), 8.07 (d, 1H), 7.85 (m, 2H), 2.66 (s, 3H)[6][7] |
| IR (KBr, cm⁻¹) | 1702 (C=O), 1518 (NO₂, asym), 1361 (NO₂, sym)[6][7] |
Visual Workflow and Diagrams
The logical flow of the experimental protocol is outlined in the diagram below.
Caption: Workflow for the synthesis of this compound.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. This compound | 18515-67-8 [chemicalbook.com]
- 7. This compound CAS#: 18515-67-8 [amp.chemicalbook.com]
- 8. This compound | C8H7NO3 | CID 11194528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3-Methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 3-Methyl-4-nitrobenzaldehyde, a key intermediate in the development of various pharmaceuticals. The primary and most reliable method presented is the oxidation of 3-methyl-4-nitrobenzyl alcohol. Additionally, a discussion on the challenges of direct nitration of 3-methylbenzaldehyde is included to provide a comprehensive understanding of the synthetic landscape.
Method 1: Oxidation of 3-Methyl-4-nitrobenzyl alcohol
This method is a widely recognized and effective route for the synthesis of this compound. The oxidation of the primary alcohol to the corresponding aldehyde is achieved using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.
Reaction Scheme:
Caption: Oxidation of 3-methyl-4-nitrobenzyl alcohol to this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the oxidation of 3-methyl-4-nitrobenzyl alcohol using PCC.
| Parameter | Value |
| Starting Material | 3-Methyl-4-nitrobenzyl alcohol |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Molar Ratio (Substrate:PCC) | 1.0 : 1.1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 3 hours |
| Yield | 93% |
| Product Form | Milky white crystalline solid |
Detailed Experimental Protocol
Materials:
-
3-Methyl-4-nitrobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diatomaceous earth (Celite®)
-
Silica gel (100-200 mesh)
-
Petroleum ether (60-80 °C)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-methyl-4-nitrobenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.1 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the chromium salts. Wash the filter cake with dichloromethane.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Adsorb the crude residue onto a small amount of silica gel (100-200 mesh). Purify the product by flash column chromatography on silica gel using a petroleum ether (60-80 °C) solution of 5% ethyl acetate as the eluent.
-
Isolation: Collect the fractions containing the pure product and concentrate them under reduced pressure to afford this compound as a milky white crystalline solid.
Discussion: Direct Nitration of 3-Methylbenzaldehyde
While direct nitration of an aromatic ring is a common method for introducing a nitro group, the synthesis of this compound from 3-methylbenzaldehyde via this route is challenging due to regioselectivity issues.
The two substituents on the benzene ring, the methyl group (-CH₃) and the aldehyde group (-CHO), have competing directing effects in electrophilic aromatic substitution reactions like nitration.
-
Methyl Group (-CH₃): An activating group and an ortho, para-director.
-
Aldehyde Group (-CHO): A deactivating group and a meta-director.
In 3-methylbenzaldehyde, the positions relative to the substituents are:
-
Position 2: ortho to the methyl group.
-
Position 4: para to the methyl group.
-
Position 5: meta to the aldehyde group.
-
Position 6: ortho to the methyl group.
The desired product, this compound, requires the introduction of the nitro group at the 4-position, which is para to the activating methyl group and ortho to the deactivating aldehyde group. While the activating effect of the methyl group would favor substitution at the ortho and para positions, the deactivating nature of the aldehyde group reduces the overall reactivity of the ring and directs towards the meta position.
This competition often leads to the formation of a mixture of isomers, including 2-nitro, 4-nitro, and 6-nitro derivatives, making the isolation of the desired 4-nitro isomer in high yield difficult. Consequently, the oxidation of 3-methyl-4-nitrobenzyl alcohol is the preferred and more selective method for the preparation of this compound.
Visualizations
Experimental Workflow: Oxidation of 3-Methyl-4-nitrobenzyl alcohol
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Directing Effects in Nitration of 3-Methylbenzaldehyde
Caption: Competing directing effects in the nitration of 3-methylbenzaldehyde.
Application Notes and Protocols for the Oxidation of 3-Methyl-4-nitrotoluene to 3-Methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-methyl-4-nitrobenzaldehyde, a key intermediate in various synthetic pathways, through the oxidation of 3-methyl-4-nitrotoluene. The information compiled herein is intended to guide researchers in selecting and performing the most suitable synthetic route based on factors such as yield, purity, and operational complexity.
Introduction
The selective oxidation of the methyl group in nitrotoluene derivatives to an aldehyde is a crucial transformation in organic synthesis. This compound serves as a valuable building block for the synthesis of pharmaceuticals and other fine chemicals. This document outlines and compares several methods for the oxidation of 3-methyl-4-nitrotoluene, providing detailed protocols for the most established procedures.
Data Presentation: Comparison of Synthesis Routes
The selection of an optimal synthetic route for this compound depends on various factors, including the desired scale of the reaction, purity requirements, and available laboratory resources. The following table summarizes quantitative data for different oxidation methods, adapted from procedures for similar nitrotoluene isomers.
| Parameter | Oxidation with CrO₃/Acetic Anhydride | Multi-step (via Bromination) | Etard Reaction |
| Starting Material | 3-Methyl-4-nitrotoluene | 3-Methyl-4-nitrotoluene | 3-Methyl-4-nitrotoluene |
| Overall Yield | 80-90% (estimated)[1] | ~76% (reported for p-isomer)[2] | Variable |
| Product Purity | High (after recrystallization)[1] | >99% (reported for p-isomer)[2] | Good |
| Reaction Time | ~1.5 hours (oxidation) + 0.5 hours (hydrolysis)[1] | Not specified | Not specified |
| Reaction Temperature | 5-10°C (oxidation), Reflux (hydrolysis)[1] | Not specified | Room Temperature[3] |
| Key Reagents | Chromium trioxide, Acetic anhydride, Sulfuric acid[1][4][5] | Bromine, AIBN, Sodium carbonate, Hydrogen peroxide[2] | Chromyl chloride, Carbon tetrachloride[3] |
| Complexity | Two-step, one-pot potential | Multi-step | One-step |
| Scale | Laboratory scale demonstrated[1] | Industrial scale potential[2] | Laboratory scale |
Experimental Protocols
Method 1: Oxidation with Chromium Trioxide in Acetic Anhydride
This procedure details the oxidation of 3-methyl-4-nitrotoluene to 3-methyl-4-nitrobenzaldiacetate, followed by hydrolysis to the desired aldehyde. This method is adapted from a well-established protocol for p-nitrotoluene.[1]
Part A: Oxidation of 3-Methyl-4-nitrotoluene to 3-Methyl-4-nitrobenzaldiacetate
Materials:
-
3-Methyl-4-nitrotoluene
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Chromium Trioxide (CrO₃)
-
Ethanol
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g (0.33 mol) of 3-methyl-4-nitrotoluene.
-
Cool the solution to 5°C using an ice-salt bath.
-
Slowly add 85 mL of concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10°C.
-
Once the mixture has cooled back to 5°C, begin the portion-wise addition of 100 g (1.0 mol) of chromium trioxide. The temperature must be kept below 10°C throughout the addition, which should take approximately 45-60 minutes.[1]
-
After the addition is complete, continue stirring the mixture at 5-10°C for an additional 2 hours.
-
Pour the reaction mixture onto 3 kg of crushed ice in a large beaker and stir until the excess acetic anhydride has hydrolyzed.
-
Filter the resulting crude 3-methyl-4-nitrobenzaldiacetate using a suction funnel and wash thoroughly with cold water.
-
For purification, the crude product can be recrystallized from hot ethanol.
Part B: Hydrolysis of 3-Methyl-4-nitrobenzaldiacetate to this compound
Materials:
-
Crude 3-methyl-4-nitrobenzaldiacetate
-
Water
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
In a flask equipped with a reflux condenser, mix 45 g of crude 3-methyl-4-nitrobenzaldiacetate with 100 mL of water, 100 mL of ethanol, and 10 mL of concentrated sulfuric acid.[1]
-
Heat the mixture to reflux for 30 minutes.
-
Allow the solution to cool to room temperature, during which this compound will crystallize.
-
Collect the crystals by suction filtration, wash with cold water, and dry in a vacuum desiccator.
Method 2: Multi-step Synthesis via Bromination, Hydrolysis, and Oxidation
This route offers an alternative that avoids the use of chromium reagents in the final oxidation step, employing hydrogen peroxide instead.[2]
Step 1: Bromination of 3-Methyl-4-nitrotoluene
-
3-Methyl-4-nitrotoluene is reacted with bromine in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 3-(bromomethyl)-4-nitrotoluene.
Step 2: Hydrolysis to 3-Methyl-4-nitrobenzyl alcohol
-
The resulting 3-(bromomethyl)-4-nitrotoluene is hydrolyzed using an aqueous solution of sodium carbonate to produce 3-methyl-4-nitrobenzyl alcohol.
Step 3: Oxidation to this compound
-
The 3-methyl-4-nitrobenzyl alcohol is then oxidized to this compound using hydrogen peroxide in the presence of a base such as sodium hydroxide.
This multi-step process is reported to have a total yield of approximately 76% with a product purity exceeding 99% for the para-isomer.[2]
Visualizations
Chemical Reaction Pathway
Caption: Oxidation of 3-methyl-4-nitrotoluene.
Experimental Workflow for Oxidation with Chromium Trioxide
Caption: Workflow for CrO₃ oxidation method.
References
Application Notes and Protocols for Aldol Condensation Reactions Using 3-Methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Aldol condensation reaction of 3-methyl-4-nitrobenzaldehyde, a key process in the synthesis of chalcones and other biologically active molecules. The resulting α,β-unsaturated ketones are valuable scaffolds in medicinal chemistry, exhibiting a range of pharmacological activities.
Introduction
The Aldol condensation, particularly the Claisen-Schmidt variant, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens, such as this compound. This reaction is widely employed for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and isoflavonoids. Nitro-substituted chalcones have garnered significant interest in drug discovery due to their potential anti-inflammatory, antimicrobial, and anticancer properties. These biological activities are often attributed to the unique electronic and structural features imparted by the nitro group.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Claisen-Schmidt condensation of various nitrobenzaldehydes with ketones. While specific data for this compound is not extensively published, these analogous reactions provide a strong predictive framework for experimental design.
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH (aq) | Ethanol | Room Temp | 2 | 72-73 | [1][2] |
| 4-Nitrobenzaldehyde | Acetone | NaOH (aq) | Ethanol | Room Temp | - | ~90 | [3] |
| 2-Nitrobenzaldehyde | 2-Nitroacetophenone | NaOH (1.0 M) | Ethanol | Room Temp | 3 | 42-90 | [4] |
| 4-Nitrobenzaldehyde | Acetone | L-prolinamides (20) | Neat | Room Temp | - | up to 80 | [5] |
| Benzaldehyde | Acetone | Solid NaOH (20) | Solvent-free | Room Temp | 0.08 | 99 |
Experimental Protocols
The following protocols are representative methods for the synthesis of chalcones from this compound via a Claisen-Schmidt condensation.
Protocol 1: Synthesis of (E)-1-Aryl-3-(3-methyl-4-nitrophenyl)prop-2-en-1-one using Acetophenone
Materials:
-
This compound
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve this compound (e.g., 5 mmol) and acetophenone (e.g., 5 mmol) in 10 mL of 95% ethanol.
-
Stir the mixture at room temperature until all solids have dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.
-
Slowly add 1 mL of aqueous sodium hydroxide solution (e.g., 10% w/v) to the stirred mixture.
-
Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing 25 mL of ice-cold water.
-
Stir the mixture to break up any solid mass and collect the crude product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to obtain the purified chalcone.
-
Dry the purified crystals, weigh them, and calculate the percentage yield.
-
Characterize the product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Protocol 2: Synthesis of (E)-1-(3-methyl-4-nitrophenyl)-4-phenylbut-3-en-2-one using Acetone (Solvent-Free)
Materials:
-
This compound
-
Acetone
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
Deionized Water
Procedure:
-
In a mortar, combine this compound (e.g., 10 mmol) and solid sodium hydroxide (e.g., 2 mmol, 20 mol%).
-
Add acetone (e.g., 5 mmol) to the mixture.
-
Grind the mixture with a pestle for approximately 5-10 minutes at room temperature. The reaction is often rapid and may be accompanied by a change in color and consistency.
-
After grinding, add 15 mL of ice-cold water to the mixture and stir to solidify the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the product from a suitable solvent such as ethanol.
-
Dry the purified product and determine the yield and physical characteristics.
Visualizations
Reaction Mechanism
Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.
Experimental Workflow
Caption: A typical experimental workflow for chalcone synthesis.
Potential Signaling Pathway Inhibition
Caption: Chalcones can inhibit the NF-κB pro-inflammatory pathway.[1][3]
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation with 3-Methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development as its products, primarily α,β-unsaturated compounds, are scaffolds for a diverse array of biologically active molecules.[1] 3-Methyl-4-nitrobenzaldehyde is a valuable starting material, with its methyl and nitro substituents influencing the electronic properties and reactivity of the resulting condensation products, making them intriguing candidates for drug discovery programs.[3] The synthesized derivatives have shown potential as antimicrobial and anticancer agents.[4][5]
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds. Due to a lack of specific experimental data for this compound in the available literature, the summarized quantitative data and protocols are based on analogous reactions with structurally similar compounds, such as 4-nitrobenzaldehyde and 4-chloro-3-nitrobenzaldehyde.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Knoevenagel condensation of aromatic aldehydes structurally similar to this compound with a selection of active methylene compounds.
Table 1: Knoevenagel Condensation with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2 h | ~92 | [1] |
| Alum | Water | Room Temp. | 15 min | >95 | [1] |
| NiCu@MWCNT | H₂O/CH₃OH | 25 | 10-35 min | 74-96 | [1] |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DIPEAc | Toluene | 110-115 | 2-3 h | 90-95 | [1] |
| Piperidine | Ethanol | Reflux | 4 h | ~88 | [1] |
Table 3: Knoevenagel Condensation with Barbituric Acid
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuO Nanoparticles | Solvent-free | Room Temp. | 12 min | ~98 | [1] |
| Isonicotinic acid | EtOH/H₂O | 60 | 25 min | ~90 | [1] |
| Acetic Acid | Ethanol | Room Temp. | 1-1.5 h | 76-85 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Methyl-4-nitrobenzylidene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Reflux the reaction mixture for approximately 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2-(3-methyl-4-nitrobenzylidene)malononitrile.[1]
Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-methyl-4-nitrophenyl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Diisopropylethylammonium acetate (DIPEAc)
-
Toluene
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus, add this compound (1 equivalent) and toluene.
-
Add ethyl cyanoacetate (1.2 equivalents) and a catalytic amount of DIPEAc.
-
Heat the mixture to reflux (110-115 °C) and remove the water azeotropically.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 2-cyano-3-(3-methyl-4-nitrophenyl)acrylate.[1]
Protocol 3: Synthesis of 5-(3-Methyl-4-nitrobenzylidene)barbituric Acid
Materials:
-
This compound
-
Barbituric acid
-
Copper oxide (CuO) nanoparticles
-
High-speed stirrer
Procedure:
-
In a mortar, grind together this compound (2 mmol), barbituric acid (2 mmol), and CuO nanoparticles (100 mg).
-
Transfer the mixture to a suitable reaction vessel.
-
Stir the solid mixture at high speed at room temperature for approximately 12 minutes.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by adding a suitable solvent (e.g., ethanol), filtering to remove the catalyst, and then evaporating the solvent.
-
The crude product can be further purified by recrystallization.
Mandatory Visualization
Caption: General workflow for the Knoevenagel condensation.
Caption: Proposed anticancer mechanism via tubulin inhibition.
References
Application Note: Wittig Reaction Protocol for 3-Methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-methyl-4'-nitrostilbene from 3-Methyl-4-nitrobenzaldehyde via the Wittig reaction. The Wittig reaction is a robust and widely utilized method for the formation of carbon-carbon double bonds, offering a high degree of control over the location of the newly formed double bond.[1] This protocol outlines the in-situ generation of the phosphorus ylide from benzyltriphenylphosphonium chloride and its subsequent reaction with the substituted benzaldehyde. Detailed methodologies for the reaction setup, monitoring, product isolation, and purification, including the removal of the triphenylphosphine oxide byproduct, are presented.
Introduction
The Wittig reaction is a fundamental transformation in organic synthesis that converts an aldehyde or ketone to an alkene through the reaction with a phosphorus ylide, also known as a Wittig reagent.[1] The reaction's primary driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[2] The reaction typically proceeds through a betaine or a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine oxide.[3][4] This protocol focuses on the reaction of this compound with the ylide derived from benzyltriphenylphosphonium chloride to synthesize a stilbene derivative, a common scaffold in medicinal chemistry.
Data Presentation
A summary of the physical and chemical properties of the key reactants and the expected product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| This compound | C₈H₇NO₃ | 165.15 | Solid | 76-79 |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | White to off-white crystals | ≥300 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Grey powder | 800 (decomposes) |
| (E)-3-Methyl-4'-nitrostilbene (Expected Product) | C₁₅H₁₃NO₂ | 239.27 | Solid | (Not available, estimated based on similar compounds) |
| Triphenylphosphine Oxide (Byproduct) | C₁₈H₁₅PO | 278.28 | White crystalline solid | 156-158 |
Experimental Protocols
This protocol is adapted from procedures for similar substituted benzaldehydes and should be performed by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.
Materials and Reagents
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
-
Melting point apparatus
Reaction Setup and Procedure
Step 1: Preparation of the Ylide (Wittig Reagent)
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil. Carefully decant the hexanes washings using a cannula or a syringe.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
In a separate flask, dissolve benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Slowly add the solution of benzyltriphenylphosphonium chloride to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by the appearance of a characteristic orange or reddish color.
Step 2: Wittig Reaction
-
Cool the ylide solution to 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC, eluting with a mixture of hexanes and ethyl acetate. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
Step 3: Work-up and Purification
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water and an organic solvent such as dichloromethane or ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired stilbene and triphenylphosphine oxide.
Step 4: Removal of Triphenylphosphine Oxide and Final Purification
The removal of the triphenylphosphine oxide byproduct is a critical step in the purification process.
-
Precipitation/Filtration: Suspend the crude residue in a non-polar solvent system like a mixture of pentane and diethyl ether. The less polar stilbene product should be more soluble, while the more polar triphenylphosphine oxide may precipitate.[5][6] Filter the mixture through a plug of silica gel, eluting with the same solvent system to collect the product.[5] The triphenylphosphine oxide will remain on the silica plug.
-
Column Chromatography: If precipitation is not effective, purify the crude product by silica gel column chromatography. A gradient elution with hexanes and ethyl acetate is typically effective. The less polar stilbene derivative will elute before the more polar triphenylphosphine oxide.
Step 5: Characterization
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point of the final product should also be determined.
Mandatory Visualization
Wittig Reaction Workflow
Caption: Experimental workflow for the synthesis of 3-methyl-4'-nitrostilbene.
Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
References
Application Notes and Protocols for the Reduction of 3-Methyl-4-nitrobenzaldehyde to 3-Methyl-4-aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 3-Methyl-4-nitrobenzaldehyde to a primary amine is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active compounds. The resulting product, 3-Methyl-4-aminobenzaldehyde, serves as a versatile building block in medicinal chemistry. This document provides a detailed overview and comparison of several common reduction methodologies, complete with experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs. The discussed methods include catalytic hydrogenation and chemical reductions using reagents such as iron in acidic media, stannous chloride, and sodium dithionite.
Comparative Data of Reduction Methods
The selection of a reduction method often depends on factors such as substrate compatibility, desired yield, reaction time, cost, and environmental impact. The following table summarizes quantitative data for different methods used in the reduction of nitroarenes, providing a comparative perspective.
| Reduction Method | Reagents & Conditions | Substrate | Yield (%) | Reaction Time (h) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, Room Temperature, Atmospheric Pressure | Nitrobenzene | >99 | Not Specified | [1][2] |
| Iron Reduction | Fe powder, HCl, Ethanol/Water, Reflux | Aromatic Nitro Compounds | High | Not Specified | [3][4] |
| Fe powder, Acetic Acid, Ethanol, 100 °C | General Nitroarenes | ~70-90 | 2 | [3][5] | |
| Stannous Chloride Reduction | SnCl₂, EtOH, Reflux | General Nitroarenes | 91 | 4 | [6] |
| SnCl₂·2H₂O, Ethyl Acetate, 50 °C | General Nitroarenes | 95 | Overnight | [6] | |
| Sodium Dithionite Reduction | Na₂S₂O₄, DMF/Water, 45 °C | p-Nitrobenzoylhydroxypropyl cellulose | 76 | 24 | [7] |
| Na₂S₂O₄, EtOH/Water, 70 °C | N-(2-nitrophenyl)acetamide | 55 | 12 | [8] |
Note: The data presented are for general nitroarene reductions and serve as a guideline. Yields and reaction times for this compound may vary and require optimization.
Experimental Protocols
Detailed methodologies for the key reduction techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and scales.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.[1][2] However, care must be taken as the catalyst can also reduce other functional groups, such as aldehydes, under certain conditions.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically atmospheric pressure to 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Methyl-4-aminobenzaldehyde.
-
The crude product can be purified by recrystallization or column chromatography.
Method 2: Reduction with Iron in Acidic Medium (Fe/HCl)
Reduction using iron powder in the presence of an acid is a classical, cost-effective, and robust method for converting nitroarenes to anilines.[3][4]
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add iron powder (typically 3-5 equivalents).
-
Heat the mixture to reflux and then add concentrated HCl dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess iron and iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and basify with a saturated solution of NaHCO₃ or dilute NaOH until the pH is ~8-9.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Method 3: Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is a mild and effective reducing agent for nitro groups, often used when other reducible functional groups are present.[6][9]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add stannous chloride dihydrate (typically 3-4 equivalents).
-
Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and carefully pour it into ice-water.
-
Basify the mixture by the slow addition of a concentrated NaOH solution until a pH of ~10-12 is reached, which will precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the tin salts.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Method 4: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a versatile and relatively mild reducing agent, often used in aqueous or mixed aqueous-organic solvent systems.[7]
Materials:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF) or a mixture of Ethanol and Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or an ethanol/water mixture in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite (typically 3-5 equivalents) in water.
-
Add the sodium dithionite solution dropwise to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.
-
Add sodium bicarbonate to maintain a basic pH (~8-9).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product.
Visualizations
General Reaction Scheme
Caption: General chemical transformation from the nitro compound to the amine.
Experimental Workflow: Fe/HCl Reduction
Caption: Step-by-step workflow for the Fe/HCl reduction method.
Logical Relationship of Reduction Methods
Caption: Overview of different pathways to synthesize the target amine.
References
- 1. Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitrobenzaldehyde is a versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring an aldehyde functional group for condensation reactions, a nitro group that can act as a potent electron-withdrawing group or be reduced to an amine for subsequent cyclizations, and a methyl group, allows for the construction of a wide array of complex heterocyclic scaffolds. These scaffolds are central to the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds, including dihydropyrimidinones, dihydropyridines, and quinolines, using this compound as a key starting material.
Application Note 1: Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs).[1][2] This heterocyclic core is found in numerous biologically active molecules, including calcium channel blockers, antihypertensive agents, and mitotic kinesin Eg5 inhibitors.[3][4] The use of this compound in this reaction introduces a substituted phenyl ring at the C4 position, a common feature in pharmacologically active DHPMs. Various catalysts, including Brønsted or Lewis acids, can be employed to promote the reaction.[2]
General Reaction Scheme
A general workflow for the Biginelli reaction is outlined below, starting from the key reagents.
Caption: General workflow for the Biginelli synthesis of DHPMs.
Quantitative Data: Biginelli Reaction
The following table summarizes typical conditions and yields for the Biginelli reaction using substituted benzaldehydes, which can be extrapolated for this compound.
| Entry | β-Dicarbonyl Compound | N-Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Acetoacetate | Urea | HCl | Ethanol | Reflux | 2-4 | 85-95 |
| 2 | Ethyl Acetoacetate | Thiourea | NH₄H₂PO₄ | Ethanol | Stir | 2 | ~90[5] |
| 3 | Methyl Acetoacetate | Urea | p-TSA | DMSO | 110 | 4-8 | 80-90[6] |
| 4 | Ethyl Acetoacetate | Urea | Bismuth Oxide Perchlorate | Acetonitrile | Reflux | 1.5-2.5 | 90-96[5] |
Detailed Experimental Protocol: Biginelli Reaction
This protocol describes the synthesis of Ethyl 6-methyl-4-(3-methyl-4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.65 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol to afford the title compound as a crystalline solid. Characterize the final product by NMR, IR, and Mass Spectrometry.
Application Note 2: Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction for preparing 1,4-dihydropyridines (1,4-DHPs).[7][8] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[9][10] The resulting 1,4-DHP scaffold is the cornerstone of a major class of calcium channel blockers used to treat cardiovascular diseases. The use of a nitro-substituted benzaldehyde, such as this compound, is known to enhance the desired pharmacological activity.[9]
Reaction Mechanism Workflow
The Hantzsch synthesis proceeds through the formation of two key intermediates: an enamine and an α,β-unsaturated carbonyl compound, which then combine.
Caption: Key steps in the Hantzsch dihydropyridine synthesis.
Quantitative Data: Hantzsch Synthesis
The table below presents representative conditions for the Hantzsch synthesis with nitro-substituted aldehydes.
| Entry | Aldehyde | β-Ketoester | N-Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Nitrobenzaldehyde | Ethyl Acetoacetate | NH₄OH | Ethanol | Reflux | 10 | ~85-92[9] |
| 2 | Aromatic Aldehyde | Ethyl Acetoacetate | NH₄OAc | Ethanol | Reflux | 3-5 | >90 |
| 3 | Aromatic Aldehyde | Methyl Acetoacetate | NH₄OAc | Glycerol | 80 | 1-2 | 90-98[10] |
| 4 | Benzaldehyde | Ethyl Acetoacetate | NH₄OAc | Aqueous Micelles (SDS) | RT (Ultrasonic) | 0.5-1 | ~96[7] |
Detailed Experimental Protocol: Hantzsch Synthesis
This protocol details the synthesis of Diethyl 2,6-dimethyl-4-(3-methyl-4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of this compound (1.65 g, 10 mmol) and ethyl acetoacetate (2.60 g, 20 mmol) in 30 mL of ethanol.[9]
-
Nitrogen Source Addition: To the stirred mixture, add concentrated ammonium hydroxide (28%, ~1.5 mL, ~22 mmol) dropwise.[9]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 8-10 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature. The product will typically precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and then recrystallize from ethanol to afford the pure 1,4-dihydropyridine derivative as a yellow crystalline solid.[9]
-
Characterization: Confirm the structure of the purified product using NMR, IR, and Mass Spectrometry.
Application Note 3: Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation
The Friedländer annulation is a fundamental method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] A significant improvement on this method is the domino (or tandem) nitro reduction-Friedländer synthesis, which starts from a more readily available 2-nitroaryl aldehyde.[13][14] This one-pot procedure involves the in situ reduction of the nitro group to an amine, which then immediately undergoes the Friedländer condensation. This approach is highly efficient for producing polysubstituted quinolines, which are prevalent in pharmaceuticals with antimalarial, anticancer, and antibacterial properties.[13]
Domino Reaction Workflow
This diagram illustrates the sequential one-pot process from the nitroaromatic starting material to the final quinoline product.
Caption: Workflow for the one-pot nitro reduction-Friedländer synthesis.
Quantitative Data: Domino Friedländer Synthesis
The following table shows representative yields for the domino synthesis using various 2-nitrobenzaldehydes and active methylene compounds (AMCs).[14]
| Entry | 2-Nitrobenzaldehyde | Active Methylene Cmpd. | Reducing System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Nitrobenzaldehyde | 2,4-Pentanedione | Fe/AcOH | 110 | 1 | 96 |
| 2 | 2-Nitrobenzaldehyde | Ethyl Acetoacetate | Fe/AcOH | 110 | 1 | 94 |
| 3 | 5-Methoxy-2-nitrobenzaldehyde | Dimedone | Fe/AcOH | 110 | 1 | 98 |
| 4 | 5-Chloro-2-nitrobenzaldehyde | Ethyl Benzoylacetate | Fe/AcOH | 110 | 1 | 89 |
Detailed Experimental Protocol: Domino Friedländer Synthesis
This protocol describes the synthesis of 8-Methyl-1,2,3,4-tetrahydroacridin-9(10H)-one from this compound and dimedone.
-
Reaction Setup: To a stirred solution of this compound (0.83 g, 5 mmol) and dimedone (0.70 g, 5 mmol) in glacial acetic acid (20 mL), add iron powder (1.40 g, 25 mmol).[14]
-
Reaction: Heat the suspension to 110 °C and maintain for 1 hour. The color of the reaction will typically change, indicating the reduction of the nitro group.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure quinoline derivative. Characterize the product by NMR, IR, and Mass Spectrometry.
This compound serves as a highly effective and adaptable substrate for the synthesis of diverse heterocyclic systems of significant interest to the pharmaceutical and materials science industries. The protocols detailed herein for the Biginelli, Hantzsch, and domino Friedländer reactions provide robust and high-yielding pathways to dihydropyrimidinones, dihydropyridines, and quinolines, respectively. These methods offer a solid foundation for researchers engaged in the synthesis, optimization, and biological evaluation of these important classes of compounds.
References
- 1. View of DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION [e-journal.unair.ac.id]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Methyl-4-nitrobenzaldehyde in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-methyl-4-nitrobenzaldehyde as a versatile starting material in drug discovery. The focus is on its application in the synthesis of novel antifungal and potential anticancer agents.
Application Notes
This compound is an aromatic aldehyde containing a nitro group and a methyl group on the benzene ring. These functional groups provide reactive sites for the synthesis of a variety of derivatives with potential therapeutic applications. The electron-withdrawing nature of the nitro group and the presence of the aldehyde functionality make it a valuable scaffold for the generation of diverse chemical libraries.
Antifungal Drug Discovery
Recent studies have highlighted the potential of derivatives of 3-methyl-4-nitrobenzoic acid, a close structural analog of this compound, as promising antifungal agents. These findings suggest that this compound can serve as a crucial starting material for the development of novel antifungals, particularly against pathogenic Candida species.
A study on eleven 3-methyl-4-nitrobenzoate derivatives demonstrated significant antifungal activity against various Candida strains.[1] Notably, the pentyl and methyl esters of 3-methyl-4-nitrobenzoic acid showed high efficacy against Candida guilliermondii.[1] In silico modeling from this study suggested that these compounds may exert their antifungal effect by targeting the enzyme Thymidylate Kinase (TMPK), a critical enzyme in the DNA synthesis pathway of fungi.[1] This presents a promising avenue for the development of selective antifungal agents with a novel mechanism of action.
Potential Anticancer Applications
While direct studies on the anticancer properties of this compound derivatives are limited, the broader class of nitrobenzaldehyde derivatives, particularly Schiff bases, has shown considerable promise in cancer research. Schiff bases derived from nitrobenzaldehydes have been reported to exhibit cytotoxic activity against various cancer cell lines. The synthesis of Schiff bases from this compound is a straightforward chemical transformation that can lead to a diverse library of compounds for anticancer screening. These compounds can be readily synthesized by the condensation of this compound with various primary amines.[2][3]
Quantitative Data
The following table summarizes the antifungal activity of 3-methyl-4-nitrobenzoate derivatives against various Candida species, as reported in the literature. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Test Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Methyl 3-methyl-4-nitrobenzoate | Candida albicans ATCC 90028 | >1000 | >5128 | [1] |
| Candida glabrata 90030 | >1000 | >5128 | [1] | |
| Candida krusei 34125 | >1000 | >5128 | [1] | |
| Candida guilliermondii 207 | 7.8 | 39 | [1] | |
| Ethyl 3-methyl-4-nitrobenzoate | Candida albicans ATCC 90028 | >1000 | >4785 | [1] |
| Candida glabrata 90030 | >1000 | >4785 | [1] | |
| Candida krusei 34125 | >1000 | >4785 | [1] | |
| Candida guilliermondii 207 | 125 | 598 | [1] | |
| Propyl 3-methyl-4-nitrobenzoate | Candida albicans ATCC 90028 | >1000 | >4484 | [1] |
| Candida glabrata 90030 | >1000 | >4484 | [1] | |
| Candida krusei 34125 | >1000 | >4484 | [1] | |
| Candida guilliermondii 207 | 62.5 | 280 | [1] | |
| Isopropyl 3-methyl-4-nitrobenzoate | Candida albicans ATCC 90028 | >1000 | >4484 | [1] |
| Candida glabrata 90030 | >1000 | >4484 | [1] | |
| Candida krusei 34125 | >1000 | >4484 | [1] | |
| Candida guilliermondii 207 | 250 | 1121 | [1] | |
| Butyl 3-methyl-4-nitrobenzoate | Candida albicans ATCC 90028 | >1000 | >4219 | [1] |
| Candida glabrata 90030 | >1000 | >4219 | [1] | |
| Candida krusei 34125 | >1000 | >4219 | [1] | |
| Candida guilliermondii 207 | 31.2 | 132 | [1] | |
| Pentyl 3-methyl-4-nitrobenzoate | Candida albicans ATCC 90028 | >1000 | >3984 | [1] |
| Candida glabrata 90030 | >1000 | >3984 | [1] | |
| Candida krusei 34125 | >1000 | >3984 | [1] | |
| Candida guilliermondii 207 | 7.8 | 31 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general method for the synthesis of Schiff bases through the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve 1 equivalent of the desired primary amine in absolute ethanol.
-
Add the amine solution to the aldehyde solution dropwise while stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete (typically after 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.
-
The precipitated Schiff base product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution Method (CLSI Guidelines)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Candida species, following the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials:
-
Synthesized test compounds
-
Candida species (e.g., C. albicans, C. glabrata)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Vortex mixer
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Inoculum:
-
Subculture the Candida strain on Sabouraud Dextrose Agar at 35°C for 24 hours.
-
Harvest the colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in drug discovery.
Caption: Experimental workflow for drug discovery using this compound.
Caption: Proposed mechanism of action via inhibition of the TMPK signaling pathway.
References
The Role of 3-Methyl-4-nitrobenzaldehyde in the Synthesis of Novel Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of dyes, particularly styryl and methine dyes. The presence of both a methyl and a nitro group on the benzene ring, in conjunction with the reactive aldehyde functionality, allows for the creation of chromophores with tailored electronic and spectral properties. The electron-withdrawing nature of the nitro group enhances the reactivity of the aldehyde, making it an excellent substrate for condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of styryl dyes, which have applications ranging from textile coloring to advanced materials for optical and biological applications.
Application in Styryl Dye Synthesis
Styryl dyes are characterized by a donor-π-acceptor (D-π-A) structure, where an electron-donating group is connected to an electron-accepting group through a conjugated π-system. This architecture is responsible for their strong absorption in the visible region of the electromagnetic spectrum. This compound typically functions as the precursor to the acceptor portion of the dye.
The most common synthetic route to styryl dyes utilizing this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile or ethyl cyanoacetate. The resulting product is a benzylidene derivative, which is a vibrant styryl dye.
Experimental Protocols
Synthesis of a Representative Styryl Dye: 2-(3-Methyl-4-nitrobenzylidene)malononitrile
This protocol details the synthesis of a bright yellow styryl dye via the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound (1.65 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ethanol (20 mL)
-
Piperidine (0.1 mL, catalytic amount)
-
Distilled water
-
Beaker (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a 100 mL beaker, dissolve this compound (1.65 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mL) to the solution.
-
Equip the beaker with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
A yellow precipitate of the styryl dye will form. If precipitation is incomplete, add a small amount of cold distilled water.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain bright yellow crystals of 2-(3-Methyl-4-nitrobenzylidene)malononitrile.
-
Dry the purified crystals in a vacuum oven.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Malononitrile is toxic and should be handled with care.
-
Piperidine is a corrosive and flammable liquid.
Data Presentation
The following table summarizes the expected properties of the synthesized styryl dye, 2-(3-Methyl-4-nitrobenzylidene)malononitrile, based on analogous compounds reported in the literature. Actual experimental results may vary.
| Property | Expected Value |
| Chemical Formula | C₁₁H₇N₃O₂ |
| Molecular Weight | 213.19 g/mol |
| Appearance | Bright yellow crystalline solid |
| Melting Point | Expected to be in the range of 150-170 °C |
| Yield | > 90% (based on analogous reactions)[1][2] |
| Solubility | Soluble in polar organic solvents (e.g., acetone, DMF, DMSO), sparingly soluble in ethanol, insoluble in water. |
| Absorption Maximum (λmax) | Expected in the visible region (400-500 nm in common organic solvents). |
Visualizations
Experimental Workflow for Styryl Dye Synthesis
Caption: Workflow for the synthesis of a styryl dye.
Logical Relationship in Knoevenagel Condensation
Caption: Key components of the Knoevenagel condensation.
References
Application Note: High-Purity Isolation of 3-Methyl-4-nitrobenzaldehyde via Flash Column Chromatography
Introduction
3-Methyl-4-nitrobenzaldehyde is a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Its molecular structure, which includes both an aldehyde and a nitro group, makes it a versatile building block for more complex molecules.[1] Achieving high purity of this compound is essential to ensure the desired yield and efficacy in subsequent reactions. This application note provides a detailed, optimized protocol for the purification of this compound from a crude reaction mixture using silica gel flash column chromatography. The methodology is designed for researchers in organic synthesis and drug development, offering a reliable path to obtaining the compound in high purity.
Chromatographic Purification Data
The following table summarizes the optimized parameters for the column chromatography purification of this compound. These parameters are based on established methods for this compound and related aromatic aldehydes.
| Parameter | Value / Description | Rationale / Notes | Source |
| Analyte | This compound | - | - |
| Stationary Phase | Silica Gel, 100-200 mesh | Standard adsorbent for normal-phase chromatography of moderately polar organic compounds. | [2] |
| Mobile Phase (Eluent) | 5% Ethyl Acetate in Petroleum Ether (60-80 °C) | Provides good separation of the target aldehyde from less polar impurities and more polar byproducts. | [2] |
| Target TLC Rf Value | ~0.3 - 0.4 | An Rf in this range typically ensures good separation and a reasonable elution time during column chromatography.[3] | - |
| Sample Loading | Dry Loading (adsorbed onto silica) | Prevents band broadening and improves resolution compared to liquid loading, especially for samples with limited solubility in the mobile phase.[2][4] | [2][4] |
| Expected Outcome | Milky white crystalline solid | The pure compound is a solid at room temperature. | [2] |
| Reported Yield | 93% | This yield is specific to a reported synthesis and purification procedure and may vary depending on the crude material's purity. | [2] |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica Gel (100-200 mesh)
-
Petroleum Ether (60-80 °C), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (for sample preparation)
-
Glass chromatography column
-
TLC plates (Silica Gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collection tubes or flasks
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, funnels)
Protocol I: Thin-Layer Chromatography (TLC) for Method Development
Before performing the column, the optimal solvent system must be confirmed using TLC.
-
Prepare Eluent: Mix petroleum ether and ethyl acetate in a 95:5 (v/v) ratio.
-
Prepare TLC Chamber: Pour a small amount (~0.5 cm depth) of the eluent into the TLC chamber, place a piece of filter paper inside to saturate the atmosphere, and cover with the lid.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp.
-
Analyze: The desired compound, this compound, should appear as a distinct spot. For optimal column separation, the Rf value of this spot should be approximately 0.3-0.4.[3] If necessary, adjust the polarity of the eluent by slightly increasing or decreasing the percentage of ethyl acetate.
Protocol II: Column Chromatography Purification
-
Column Packing (Slurry Method):
-
Secure a glass column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase (5% ethyl acetate in petroleum ether).
-
Pour the slurry into the column. Open the stopcock to drain some solvent, and continuously tap the column gently to ensure even packing and remove air bubbles.
-
Add silica until the desired column height is reached (typically a 20:1 to 40:1 ratio of silica weight to crude product weight).
-
Add a protective layer of sand on top of the packed silica. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Preparation and Loading (Dry Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[2][4]
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring the surface is flat and undisturbed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, opening the stopcock to begin the elution.
-
Maintain a constant head of solvent above the stationary phase throughout the process.
-
Collect the eluent in sequentially numbered fractions. The size of the fractions will depend on the column size.
-
Monitor the separation by spotting small aliquots from the collected fractions onto TLC plates and developing them as described in Protocol I.
-
-
Isolation of Pure Compound:
-
Analyze the TLC plates of the collected fractions.
-
Identify and combine the fractions that contain only the pure this compound spot.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid should be the purified product, a milky white crystalline solid.[2]
-
Confirm the purity using analytical techniques such as NMR, IR spectroscopy, or melting point analysis.
-
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Purification of 3-Methyl-4-nitrobenzaldehyde via Recrystallization
Abstract
This document provides detailed application notes and experimental protocols for the purification of 3-Methyl-4-nitrobenzaldehyde using recrystallization techniques. The protocols are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide outlines methodologies for solvent screening and selection, followed by a step-by-step recrystallization procedure to obtain high-purity crystalline this compound.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Upon controlled cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor. This process is highly effective for removing minor impurities and yielding a crystalline solid of high purity, which is often a critical requirement for subsequent analytical characterization, biological assays, and drug formulation.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This document details a robust protocol for its purification by recrystallization.
Solvent Selection and Solubility
The choice of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent should:
-
Dissolve the solute completely at high temperatures (near the solvent's boiling point).
-
Dissolve the solute sparingly or not at all at low temperatures (room temperature or below).
-
Not react with the solute.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
Based on the solubility of analogous compounds like 3-nitrobenzaldehyde and 4-nitrobenzaldehyde, a screening of the following solvents is recommended.[1][2]
Table 1: Solubility Characteristics of Structurally Similar Nitrobenzaldehydes in Various Solvents
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound at High Temperature | Expected Solubility of this compound at Low Temperature | Suitability as a Recrystallization Solvent |
| Ethanol | Polar Protic | 78 | High | Moderate to Low | Good |
| Isopropanol | Polar Protic | 82 | Moderate | Low | Very Good |
| Acetone | Polar Aprotic | 56 | Very High | High | Poor (may be suitable as a co-solvent) |
| Ethyl Acetate | Moderately Polar | 77 | High | Moderate | Fair to Good |
| Toluene | Non-polar | 111 | High | Low | Very Good |
| Heptane/Hexane | Non-polar | 98/69 | Low | Very Low | Good (as a co-solvent with a more polar solvent) |
| Water | Very Polar | 100 | Very Low | Very Low | Poor (may be used as an anti-solvent) |
Note: This data is extrapolated from information on structurally related compounds and should be confirmed by experimental solubility tests.
For nitro-substituted benzaldehydes, mixed solvent systems are often effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then clarified by adding a small amount of the "good" solvent and allowed to cool slowly. A combination of a moderately polar solvent like ethanol or ethyl acetate with a non-polar solvent like heptane or hexane is a promising starting point. For instance, a toluene/petroleum ether mixture has been successfully used for the recrystallization of 3-nitrobenzaldehyde.[3]
Experimental Protocols
This section provides a detailed protocol for the recrystallization of this compound. It is recommended to perform a small-scale solvent screening test before proceeding with the bulk purification.
Materials and Equipment
-
Crude this compound
-
Analytical grade solvents (e.g., Isopropanol, Toluene, Heptane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Protocol 1: Single Solvent Recrystallization (Isopropanol)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 5-10 mL) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol portion-wise until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask should be left undisturbed. Once the solution has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.
-
Analysis: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity.
Protocol 2: Mixed Solvent Recrystallization (Toluene-Heptane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene.
-
Addition of Anti-Solvent: While the toluene solution is still hot, slowly add heptane dropwise with continuous swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1, using ice-cold heptane or a toluene-heptane mixture for washing the crystals.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical diagram for selecting a suitable recrystallization solvent.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; Inappropriate solvent. | Add more solvent in small portions. If the compound is still insoluble, the chosen solvent is likely unsuitable. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute; The solution is too concentrated. | Reheat the solution and add more solvent. Allow for slower cooling. |
| No crystals form upon cooling | Too much solvent was used; The solution is supersaturated. | Evaporate some of the solvent and allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of purified product | Too much solvent was used; Premature crystallization during hot filtration; Crystals washed with warm solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-warmed. Wash crystals with a minimal amount of ice-cold solvent. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is harmful if swallowed and may cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents are flammable. Avoid open flames and use a hot plate for heating.
By following these detailed protocols and considering the principles of solvent selection, researchers can effectively purify this compound to a high degree of purity, suitable for a wide range of applications in research and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Methyl-4-nitrobenzaldehyde, a key intermediate in the development of various pharmaceuticals.
Troubleshooting Guide
Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A low yield can stem from several factors throughout the synthetic process. Here's a breakdown of common issues and their solutions:
-
Incomplete Reaction: The conversion of the starting material may not have reached completion.
-
Solution: Ensure the quality and stoichiometry of your reagents. For instance, when oxidizing 3-methyl-4-nitrobenzyl alcohol, use a slight excess of the oxidizing agent like pyridinium chlorochromate (PCC). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable. Also, verify that the reaction is conducted at the optimal temperature and for a sufficient duration.
-
-
Side Reactions: The most common side reaction is the over-oxidation of the desired aldehyde to 3-methyl-4-nitrobenzoic acid.
-
Solution: Employ a mild and selective oxidizing agent. PCC is known to be effective for this conversion while minimizing over-oxidation.[1] Strict temperature control is crucial; avoid excessive heating.
-
-
Purification Losses: Significant amounts of the product can be lost during workup and purification steps.
-
Solution: Optimize your purification strategy. If using column chromatography, select an appropriate solvent system to ensure good separation. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.
-
-
Disproportionation: Nitrobenzaldehydes can undergo disproportionation, especially at elevated temperatures during distillation.[2]
-
Solution: If distillation is necessary for purification, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.
-
Q2: My final product is contaminated with 3-Methyl-4-nitrobenzoic acid. How can I prevent its formation and remove it?
The presence of 3-methyl-4-nitrobenzoic acid is a clear indication of over-oxidation.
-
Prevention:
-
Choice of Oxidant: As mentioned, using a milder oxidizing agent like PCC is preferable to stronger ones such as potassium permanganate or chromic acid, which are more prone to causing over-oxidation.
-
Temperature Control: Maintain the reaction at the recommended temperature. For the oxidation of 3-methyl-4-nitrobenzyl alcohol with PCC, stirring at room temperature is generally sufficient.[1]
-
-
Removal:
-
Acid-Base Extraction: You can remove the acidic impurity by dissolving the crude product in an organic solvent (e.g., dichloromethane or ether) and washing it with a dilute aqueous solution of a weak base, such as sodium bicarbonate. The 3-methyl-4-nitrobenzoic acid will react to form a water-soluble salt and move to the aqueous phase, while the desired aldehyde remains in the organic layer.
-
Q3: I am observing multiple spots on my TLC plate, suggesting the presence of isomers. How can I address this?
Isomeric impurities often arise from the starting materials or during nitration steps in alternative synthetic routes.
-
Starting Material Purity: Ensure the purity of your starting material, 3-methyl-4-nitrobenzyl alcohol. If it contains isomers, they will likely be carried through the reaction.
-
Purification: Column chromatography is a highly effective method for separating isomers. A careful selection of the stationary and mobile phases is key to achieving good resolution. Recrystallization can also be effective if the isomers have significantly different solubilities in a particular solvent.
Q4: The reaction is proceeding very slowly or not at all. What should I check?
A stalled reaction can be frustrating. Here's a checklist to diagnose the problem:
-
Reagent Quality: Verify the activity of your oxidizing agent. PCC, for example, can degrade over time, especially if not stored under anhydrous conditions.
-
Catalyst: If your reaction requires a catalyst, ensure it has been added and is active.
-
Solvent: The choice of solvent is critical. For the oxidation with PCC, dichloromethane is a common choice.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: While high temperatures can lead to side reactions, a reaction temperature that is too low can significantly slow down the reaction rate. Ensure you are operating within the optimal temperature range for your specific protocol.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and high-yielding method for the synthesis of this compound?
A highly effective and commonly cited method is the oxidation of 3-methyl-4-nitrobenzyl alcohol with pyridinium chlorochromate (PCC). This method is favored due to its mild reaction conditions and high selectivity for the aldehyde, which minimizes the formation of the corresponding carboxylic acid. A reported yield for this synthesis is as high as 93%.[1]
Q2: What are the critical safety precautions to take during this synthesis?
-
Handling Oxidizing Agents: Oxidizing agents like PCC are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of the dust and contact with skin.
-
Nitro Compounds: Aromatic nitro compounds can be toxic and are often skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like dichloromethane are volatile and have associated health risks. Handle them in a fume hood to avoid inhaling the vapors.
-
General Precautions: As with any chemical synthesis, a thorough risk assessment should be conducted before starting the experiment.
Q3: How can I confirm the identity and purity of my synthesized this compound?
Several analytical techniques can be used to characterize the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. For this compound, you would expect to see signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons, with characteristic chemical shifts and coupling patterns.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the aldehyde C=O stretch (around 1702 cm⁻¹), the C-H stretch of the aldehyde, and the stretches for the nitro group.[1]
-
Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.
-
Chromatography (TLC, GC, HPLC): These techniques are excellent for assessing the purity of the compound by detecting the presence of any impurities.
Q4: Are there alternative synthetic routes to this compound?
Yes, other routes exist, although they may be more complex or result in lower yields. One such multi-step approach involves the synthesis of 3-methyl-4-nitrobenzoic acid as an intermediate, which is then converted to the aldehyde.[2] Another potential pathway could involve the nitration of 3-methylaniline, followed by a series of steps including diazotization and functional group transformation.[3]
Data Presentation
Table 1: Comparison of Synthesis Methods for Nitrobenzaldehydes
| Starting Material | Target Product | Key Reagents | Reported Yield | Key Advantages/Disadvantages |
| 3-methyl-4-nitrobenzyl alcohol | This compound | Pyridinium chlorochromate (PCC), Dichloromethane | 93%[1] | High yield, mild conditions, high selectivity. PCC is toxic. |
| Benzaldehyde | 3-Nitrobenzaldehyde | Fuming HNO₃, H₂SO₄ | ~65%[4] | Single step, uses readily available starting material. Formation of other isomers is a drawback. |
| 3-Nitrotoluene | 3-Nitrobenzaldehyde | CrO₃, Acetic anhydride, H₂SO₄ | ~47% (from diacetate hydrolysis)[4] | Multi-step process with moderate yield. |
| 4-Nitrotoluene | 4-Nitrobenzaldehyde | CrO₃, Acetic anhydride, H₂SO₄ | 89-94%[5] | High yield. Requires handling of hexavalent chromium. |
Experimental Protocols
Protocol: Synthesis of this compound via Oxidation of 3-methyl-4-nitrobenzyl alcohol
This protocol is based on a reported procedure with high yield.[1]
Materials:
-
3-methyl-4-nitrobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 3-methyl-4-nitrobenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridinium chlorochromate (PCC) (1.1 equivalents) to the solution in portions.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (disappearance of the starting alcohol), filter the mixture through a pad of diatomaceous earth or silica gel to remove the chromium salts.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a petroleum ether/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a crystalline solid.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Nitration of 3-Methylbenzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 3-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the nitration of 3-methylbenzaldehyde?
A1: The nitration of 3-methylbenzaldehyde is a classic electrophilic aromatic substitution reaction. The two substituents on the benzene ring, the methyl group (-CH₃) and the aldehyde group (-CHO), have competing directing effects. The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The aldehyde group is a deactivating group that directs to the meta position (positions 3 and 5). The outcome is a mixture of isomeric products. The main products are typically 3-methyl-2-nitrobenzaldehyde, 3-methyl-4-nitrobenzaldehyde, and 3-methyl-6-nitrobenzaldehyde, with the formation of 3-methyl-5-nitrobenzaldehyde also possible.
Q2: What are the most common side products I should be aware of?
A2: The most common side products in this reaction fall into three categories:
-
Oxidation Products: The strong acidic and oxidizing conditions can oxidize the aldehyde group to a carboxylic acid, forming 3-methylbenzoic acid and various nitrated benzoic acids.[1][2]
-
Dinitrated Products: If the reaction temperature is too high or the reaction time is extended, a second nitro group can be added to the ring, leading to dinitro-3-methylbenzaldehyde isomers.[3]
-
Unwanted Isomers: As mentioned in Q1, a mixture of isomers is expected. Depending on your target molecule, the other isomers are considered side products. The distribution of these isomers can be influenced by reaction conditions.[4]
Q3: Why is the yield of my desired product low and what can I do to improve it?
A3: Low yields can stem from several factors. Incomplete reaction, formation of multiple side products, and loss of product during workup and purification are common causes. To improve the yield, ensure your starting benzaldehyde is pure, as impurities can lead to side reactions.[5] Precise temperature control is critical; maintaining a low temperature (0-15°C) minimizes oxidation and dinitration.[4][5] The rate of addition of the nitrating mixture should also be slow and controlled to prevent localized overheating.
Q4: I've detected 3-methylbenzoic acid in my product mixture. How can I prevent this?
A4: The formation of 3-methylbenzoic acid is due to the oxidation of the aldehyde group by the nitrating mixture.[1][6] This side reaction is highly dependent on temperature. To prevent it, maintain the reaction temperature strictly, ideally between 0-10°C, using an ice or ice-salt bath.[5] Using the minimum necessary reaction time can also help reduce the extent of oxidation. During the workup, a wash with a mild base like sodium bicarbonate solution will help remove any acidic byproducts formed.[5]
Q5: How can I avoid the formation of dinitrated compounds?
A5: Dinitration occurs under more forcing conditions. To avoid it, use a lower reaction temperature (below 15°C) and avoid a large excess of the nitrating agent.[3] Once the mono-nitration is complete, the reaction should be promptly quenched by pouring it onto ice.[5] The presence of one nitro group deactivates the ring, making the second nitration slower, but it can still occur if the temperature rises.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrated Product | 1. Reaction temperature was too high, favoring side reactions. 2. Incomplete reaction. 3. Loss of product during workup. | 1. Maintain a temperature of 0-10°C throughout the addition. 2. Allow the reaction to stir at low temperature for the recommended time. 3. Ensure efficient extraction and careful handling during purification steps. |
| Significant amounts of 3-methylbenzoic acid detected | The aldehyde group was oxidized by the nitrating mixture. This is often caused by elevated temperatures.[1][2] | Strictly control the temperature, keeping it below 10°C. Add the nitrating mixture slowly to manage the exothermic nature of the reaction. |
| Formation of dinitrated side products | The reaction temperature was too high (e.g., > 15-20°C) or the reaction was left for too long.[3] | Use a lower reaction temperature (0-10°C) and monitor the reaction progress to avoid unnecessarily long reaction times. |
| Product is a dark, oily substance instead of a solid | Formation of significant impurities and byproducts, possibly from oxidation or other side reactions. The starting material may have been impure. | Ensure the 3-methylbenzaldehyde is pure (distill if necessary).[5] Re-evaluate temperature control and reaction time. The product may require purification by column chromatography. |
| Reaction mixture turned dark brown or black | This often indicates decomposition or significant oxidation side reactions, which can be caused by poor temperature control or impurities. | Stop the reaction and re-evaluate the protocol. Ensure slow addition of reagents and rigorous temperature control. Check the purity of all reagents. |
Quantitative Data
The isomer distribution is highly sensitive to reaction conditions. While specific, detailed quantitative data for 3-methylbenzaldehyde is sparse in literature, the nitration of the parent compound, benzaldehyde, provides a useful reference point.
Table 1: Typical Isomer Distribution in the Mononitration of Benzaldehyde
| Isomer | Typical Yield (%) |
| 2-nitrobenzaldehyde (ortho) | ~19% |
| 3-nitrobenzaldehyde (meta) | ~72% |
| 4-nitrobenzaldehyde (para) | ~9% |
| (Data sourced from literature on benzaldehyde nitration)[7] |
Experimental Protocols
Protocol 1: Synthesis of Nitro-3-methylbenzaldehyde
This protocol is adapted from standard procedures for benzaldehyde nitration and is designed to minimize side product formation.[5]
Materials:
-
3-methylbenzaldehyde (freshly distilled recommended)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Tert-butyl methyl ether (or other suitable solvent for extraction)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
Procedure:
-
Prepare the Nitrating Mixture: In a flask submerged in an ice-salt bath, add 20 mL of concentrated H₂SO₄. Slowly, with constant stirring, add 9 mL of fuming HNO₃. Keep the temperature of the mixture below 10°C throughout the addition.
-
Set up the Reaction: Place 10 mmol of 3-methylbenzaldehyde into a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice-salt bath to 0°C.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred 3-methylbenzaldehyde. Meticulously maintain the internal reaction temperature between 0°C and 5°C. The addition should take approximately 30-45 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker with vigorous stirring. A precipitate of the crude product should form.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid with 100 mL of cold deionized water, followed by 50 mL of cold 5% NaHCO₃ solution to neutralize residual acids, and finally with another 100 mL of cold deionized water.
-
Drying and Purification: Press the crude product as dry as possible on the filter. The product is a mixture of isomers and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene/petroleum ether) or by column chromatography to separate the isomers.
Visualizations
Caption: Reaction pathways in the nitration of 3-methylbenzaldehyde.
Caption: Troubleshooting workflow for nitration experiments.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. researchgate.net [researchgate.net]
- 7. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
How to avoid over-oxidation in 3-Methyl-4-nitrobenzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of 3-Methyl-4-nitrobenzaldehyde, with a primary focus on preventing over-oxidation to the corresponding carboxylic acid.
Troubleshooting Guide
Over-oxidation of the aldehyde to 3-methyl-4-nitrobenzoic acid is a common challenge in the synthesis of this compound. The following guide addresses this and other potential issues.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure the purity of the starting material, 3-methyl-4-nitrotoluene. |
| Ineffective oxidant. | - Use a fresh batch of the oxidizing agent.- Consider a different, milder oxidizing agent known for selective oxidation of methyl groups. | |
| Significant formation of 3-methyl-4-nitrobenzoic acid (over-oxidation) | Oxidizing agent is too strong or used in excess. | - Reduce the molar ratio of the oxidant to the starting material.- Employ a milder, more selective oxidant such as manganese dioxide or consider a catalytic oxidation method. |
| Prolonged reaction time or elevated temperature. | - Monitor the reaction closely using techniques like TLC or GC.- Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde. | |
| Presence of water in the reaction mixture (if using certain oxidants). | - Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of other byproducts | Side reactions due to harsh conditions. | - Lower the reaction temperature.- Investigate the use of a protecting group strategy if other functional groups are susceptible to the reaction conditions. |
| Difficulty in product purification | Similar polarity of the product and the carboxylic acid byproduct. | - Use column chromatography with a carefully selected solvent system to separate the aldehyde from the acid.- An initial wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic byproduct. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective oxidation of a methyl group to an aldehyde on an aromatic ring?
A1: Several methods have been developed to achieve the selective oxidation of aromatic methyl groups to aldehydes while minimizing over-oxidation. These include:
-
The Etard Reaction: This classic method uses chromyl chloride (CrO₂Cl₂) in an inert solvent. The reaction forms an intermediate complex that is then hydrolyzed to yield the aldehyde.[1]
-
Catalytic Oxidation: Various transition metal catalysts can be used with an oxidant like oxygen or air.[2] This approach is often considered a "greener" alternative.
-
Oxidation with Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for benzylic and allylic alcohols, and can also be used for the direct oxidation of activated methyl groups.
-
Indirect Methods: These involve halogenation of the methyl group followed by hydrolysis. For example, free radical bromination to form a dibromomethyl group, which is then hydrolyzed to the aldehyde.[3]
Q2: How can I monitor the progress of the reaction to avoid over-oxidation?
A2: Close monitoring of the reaction is crucial. The most common techniques are Thin Layer Chromatography (TLC) and Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (3-methyl-4-nitrotoluene) and the appearance of the desired product (this compound) and the over-oxidation product (3-methyl-4-nitrobenzoic acid). It is advisable to stop the reaction once the consumption of the starting material is maximized and the formation of the carboxylic acid is still minimal.
Q3: What is the role of a phase transfer catalyst in the oxidation of substituted toluenes?
A3: In heterogeneous reaction mixtures, such as the oxidation of an organic substrate with an inorganic oxidant like potassium permanganate in an aqueous solution, a phase transfer catalyst (PTC) is used to transport the oxidant from the aqueous phase to the organic phase where the substrate is located. This can enhance the reaction rate and, in some cases, improve selectivity. For instance, in the oxidation of 2,4-dimethylnitrobenzene, the use of a PTC was found to be crucial for obtaining 3-methyl-4-nitrobenzoic acid, while its absence led to the formation of 4-nitro-1,3-benzenedicarboxylic acid.[4] While this example leads to the carboxylic acid, the principle of using a PTC to control reaction conditions can be applied to selective aldehyde synthesis.
Q4: Can I use nitric acid for the oxidation of the methyl group?
A4: While nitric acid is a strong oxidizing agent, its use for the selective oxidation of a methyl group to an aldehyde is challenging and often leads to the formation of the carboxylic acid.[5][6] The reaction conditions required for oxidation with nitric acid are typically harsh and difficult to control to stop at the aldehyde stage. Therefore, milder and more selective reagents are generally preferred for this transformation.
Experimental Protocol: General Procedure for Selective Oxidation
The following is a generalized protocol for the selective oxidation of 3-methyl-4-nitrotoluene. The specific oxidant, solvent, and reaction conditions should be optimized based on the chosen method.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-nitrotoluene in a suitable anhydrous solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid).
-
Addition of Oxidant: Slowly add the chosen oxidizing agent (e.g., activated manganese dioxide, or a solution of chromyl chloride in an inert solvent) to the stirred solution at a controlled temperature. The reaction may be exothermic, so cooling with an ice bath might be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC at regular intervals.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding an appropriate reagent (e.g., a reducing agent like sodium bisulfite for chromium-based oxidants).
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash with water. If a carboxylic acid byproduct is present, wash with a dilute solution of sodium bicarbonate to remove it. Extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Chemical reaction of p-nitrotoluene undergoing Etard reaction What is th.. [askfilo.com]
- 2. CN103880574A - Method for preparing aromatic aldehyde by catalytic oxidation of toluene compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 6. Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Eureka | Patsnap [eureka.patsnap.com]
Optimizing reaction conditions for Knoevenagel condensation
Welcome to the Technical Support Center for the Knoevenagel Condensation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions related to this important carbon-carbon bond-forming reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during your Knoevenagel condensation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from the nature of your reactants and catalyst to the specific reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Inactive Methylene Compound: The acidity of the active methylene compound is critical for deprotonation by the weak base catalyst. If the pKa is too high, the reaction will be inefficient.
-
Solution: Ensure your active methylene compound possesses sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common and effective choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[1]
-
-
Catalyst Inefficiency: The choice of catalyst and its concentration are pivotal. A catalyst must be basic enough to deprotonate the active methylene compound but not so basic as to promote the self-condensation of the aldehyde or ketone.[2]
-
Solution: Optimize your catalyst. If you are using a common amine base like piperidine, ensure it has not degraded. You might consider alternative catalysts such as ammonium salts (e.g., ammonium acetate), which can be effective.[1][3] For substrates that are particularly challenging, exploring options like L-proline or boric acid may be beneficial.[2][4][5]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the outcome of the reaction.
-
Solution: Systematically optimize the reaction conditions. While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve the reaction rate and yield.[3] The choice of solvent is also crucial; polar aprotic solvents like DMF can accelerate the reaction.[6][7][8]
-
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct. This water can inhibit the reaction by shifting the equilibrium back toward the reactants.[3][9]
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are the common side products and how can I minimize their formation?
A: The formation of side products is a common challenge. The primary side reactions in a Knoevenagel condensation are the self-condensation of the aldehyde and Michael addition of the active methylene compound to the desired product.[3]
-
Aldehyde Self-Condensation: This is more likely to occur when using a strong base.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the deprotonated active methylene compound. This is often favored by longer reaction times and higher temperatures.[3][11]
-
Solution: To minimize Michael addition, it is advisable to monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.[11] Avoiding excessively high temperatures and prolonged reaction times can also be beneficial.
-
-
Persistence of the Aldol Adduct: The initial β-hydroxy intermediate may not fully dehydrate to the final product, especially under milder conditions or with shorter reaction times.[11]
-
Solution: If you isolate the aldol adduct, you can often promote its dehydration by heating the reaction mixture or by adding a dehydrating agent.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my Knoevenagel reaction?
A1: The catalyst is crucial for activating the methylene compound. Weak bases are most commonly used.[10][12]
-
Amines: Piperidine, pyridine, and other amines are classic choices.[12][13]
-
Ammonium Salts: Ammonium salts like ammonium acetate are also effective and are considered a greener alternative.[1][10]
-
Lewis Acids: In some cases, Lewis acids such as TiCl₄ or ZnCl₂ can be used.[1][14]
-
Heterogeneous Catalysts: For easier separation and recycling, heterogeneous catalysts like metal oxides or hydrotalcites are excellent options.[15][16]
Q2: What is the role of the solvent in the Knoevenagel condensation?
A2: The solvent can significantly influence the reaction rate, yield, and even the mechanism.[6]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are often effective as they can stabilize charged intermediates, which can accelerate the reaction.[6][7][8]
-
Polar Protic Solvents (e.g., Water, Ethanol): These are considered "greener" alternatives and can be very effective, sometimes even allowing the reaction to proceed without a catalyst.[6][14]
-
Nonpolar Solvents (e.g., Toluene): These are often used in conjunction with a Dean-Stark trap to azeotropically remove the water byproduct.[6]
-
Solvent-Free Conditions: In some cases, the reaction can be run neat (without a solvent), which is an environmentally friendly approach.[3][17][18]
Q3: Can I use ketones as a substrate in the Knoevenagel condensation?
A3: Yes, ketones can be used as substrates, but they are generally less reactive than aldehydes.[10][19] Higher temperatures or more active catalysts may be required to achieve good conversion with ketones.
Q4: What is the Doebner modification of the Knoevenagel condensation?
A4: The Doebner modification involves the use of an active methylene compound that contains a carboxylic acid group, such as malonic acid, with pyridine as the solvent. Under these conditions, the initial condensation is followed by decarboxylation.[19][20]
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Malononitrile.
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability |
| 1CaO–1.5MgO | Heterogeneous Metal Oxide | Water | Room Temperature | 10 min | 98 | Up to 5 cycles |
| ZnO | Heterogeneous Metal Oxide | Solvent-free | Room Temperature | 6 h | >95 | - |
| Boric Acid | Homogeneous | Aqueous Ethanol | Room Temperature | - | High | - |
| Piperidine | Homogeneous Amine | Ethanol | Reflux | - | - | - |
Data compiled from multiple sources.[3][5][15] Conditions and yields are representative and may vary based on specific substrate and scale.
Table 2: Influence of Solvent on the Knoevenagel Condensation.
| Solvent | Solvent Type | Catalyst | Reaction Time | Yield (%) |
| Water | Protic Polar | Ni(NO₃)₂·6H₂O | 10 min | >95 |
| Water | Protic Polar | Catalyst-free | 20 min - 18 h | High (e.g., 93% on gram scale) |
| Ethanol | Protic Polar | Cu─Mg─Al LDH | Not specified | Good |
| DMF | Aprotic Polar | Hydrotalcite | 15 min | 81-99 |
| Methanol | Protic Polar | Hydrotalcite | Slow | Poor |
| Toluene | Nonpolar | Hydrotalcite | Hours | 61-99 |
Data compiled from multiple sources.[6][8] The effectiveness of a solvent is highly dependent on the catalyst and substrates used.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using a Homogeneous Catalyst
This protocol is a general guideline for the condensation of an aldehyde with an active methylene compound using piperidine as a catalyst in ethanol.
-
Materials:
-
Aldehyde (1.0 mmol)
-
Active Methylene Compound (e.g., malononitrile) (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add ethanol (10 mL) and a magnetic stir bar. Stir the mixture at room temperature to dissolve the solids.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (for ethanol, approximately 78°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[3][21]
-
Protocol 2: Green Knoevenagel Condensation in Water
This protocol describes a catalyst-free Knoevenagel condensation in an aqueous medium.[14]
-
Materials:
-
Aldehyde (1.0 mmol)
-
Active Methylene Compound (1.0 mmol)
-
Water (2 mL)
-
Glass vial with a magnetic stir bar
-
-
Procedure:
-
In a glass vial, combine the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add water (2 mL) and a magnetic stir bar.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 20 minutes to 18 hours depending on the substrates.
-
Upon completion, evaporate the reaction mixture in vacuo to obtain the desired product, which may not require further purification.
-
Mandatory Visualizations
Caption: The reaction mechanism of the Knoevenagel condensation.
Caption: A general experimental workflow for the Knoevenagel condensation.
Caption: A troubleshooting guide for low yield in Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 13. tandfonline.com [tandfonline.com]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. Knoevenagel Condensation [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Selective Reduction of 3-Methyl-4-nitrobenzaldehyde
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the selective reduction of 3-Methyl-4-nitrobenzaldehyde to 3-Methyl-4-aminobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the reduction of this compound?
The main challenge is the chemoselective reduction of the nitro group to an amine while preserving the sensitive aldehyde functionality. Aldehydes are susceptible to reduction to the corresponding alcohol, especially under harsh conditions. Therefore, the choice of reducing agent and reaction conditions is critical to avoid over-reduction and other side reactions.
Q2: Which methods are commonly used for this selective reduction?
Several methods have been successfully employed for the selective reduction of nitroarenes containing aldehyde groups. The most common approaches include:
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (e.g., ammonium formate, formic acid, or cyclohexene) in the presence of a catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). It is often preferred for its mild conditions.
-
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a catalyst such as PtO₂ or Raney Nickel. This method requires careful control of pressure and temperature to maintain selectivity.
-
Metal-Mediated Reductions: Reagents like iron powder in acidic medium (e.g., acetic acid or NH₄Cl) or stannous chloride (SnCl₂) are classic and effective methods for nitro group reduction with good selectivity for the aldehyde.
Q3: What are the potential side products I should be aware of?
Besides the over-reduction of the aldehyde to 3-Methyl-4-aminobenzyl alcohol, other side products can form. Incomplete reduction can lead to nitroso or hydroxylamine intermediates. Under certain conditions, these intermediates can couple to form azoxy or azo compounds, which can complicate purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the selective reduction of this compound.
Q4: My reaction yield is very low. What are the possible causes and solutions?
Low yield can stem from several factors, including incomplete reaction, product degradation, or inefficient catalyst activity.
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature. Ensure the reducing agent was added in sufficient stoichiometric excess.
-
-
Catalyst Inactivity:
-
Solution: For catalytic hydrogenations, ensure the catalyst has not been poisoned. Use fresh, high-quality catalyst. If using Pd/C, ensure it is handled under an inert atmosphere if it is a pyrophoric grade. The solvent should be thoroughly deoxygenated.
-
-
Product Degradation:
-
Solution: The resulting aminobenzaldehyde can be unstable. Work-up the reaction under mild conditions and consider purification at lower temperatures.
-
Q5: My main product is the over-reduced alcohol (3-Methyl-4-aminobenzyl alcohol). How can I prevent this?
Over-reduction of the aldehyde group is a common problem.
-
Choice of Reagent: Avoid harsh reducing agents like Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) under conditions that enhance its reactivity. Milder, more selective methods are preferable.
-
Reaction Conditions:
-
Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to decrease the rate of aldehyde reduction.
-
Pressure (for Catalytic Hydrogenation): Use lower pressures of H₂ gas. High pressures favor the reduction of the aldehyde.
-
pH: For metal-mediated reductions (e.g., with Fe), maintaining a near-neutral pH with a buffer like ammonium chloride can improve selectivity compared to strongly acidic conditions.
-
Q6: I am observing multiple unidentified spots on my TLC plate. What could they be?
The formation of multiple byproducts often indicates non-selective reaction conditions or the formation of intermediates.
-
Potential Byproducts: As mentioned, these could be azoxy, azo, nitroso, or hydroxylamine species.
-
Solutions:
-
Control Stoichiometry: Ensure the precise addition of the reducing agent.
-
Atmosphere: For many reductions, particularly catalytic hydrogenations, an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative side reactions.
-
Reagent Purity: Use pure starting materials and solvents, as impurities can sometimes catalyze side reactions.
-
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical conditions and outcomes for different selective reduction methods.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Typical Yield (%) | Selectivity Notes |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol, Ethanol | 25 - 60 | 85 - 95 | Generally high selectivity. The rate of formate decomposition can control H₂ delivery. |
| Catalytic Hydrogenation | PtO₂ (Adams' catalyst), H₂ | Ethyl Acetate | 25 | 70 - 90 | Requires careful control of H₂ pressure (typically 1-4 atm) to avoid over-reduction. |
| Metal-Mediated Reduction | Fe powder, NH₄Cl | Ethanol/Water | 70 - 80 | 80 - 90 | A classic, cost-effective method with good selectivity under buffered conditions. |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol | 50 - 70 | 75 - 85 | Effective but produces tin-based waste streams that require proper disposal. |
Experimental Protocols
Method: Selective Reduction using Iron Powder and Ammonium Chloride
This protocol provides a reliable and scalable method for the selective reduction of this compound.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
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Solvent Addition: Add a 5:1 mixture of ethanol and water.
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Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (Fe, 3.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
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Extraction: Wash the Celite pad thoroughly with ethanol. Combine the filtrates and evaporate the solvent under reduced pressure.
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Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
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Final Purification: The crude 3-Methyl-4-aminobenzaldehyde can be further purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key aspects of the experimental process.
Caption: Reaction pathway for the reduction of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting a reduction method.
3-Methyl-4-nitrobenzaldehyde stability and storage conditions
This technical support center provides guidance on the stability and storage of 3-Methyl-4-nitrobenzaldehyde, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly closed to prevent exposure to moisture and air.[1][3] For long-term storage, some suppliers recommend a temperature of -20°C.[2] Always refer to the product label for specific storage temperature recommendations.
Q2: What materials are incompatible with this compound?
A2: this compound should not be stored with strong oxidizing agents, strong bases, or strong reducing agents.[4] Contact with these substances can lead to vigorous or violent reactions and decomposition of the compound.
Q3: Is this compound sensitive to light or air?
A3: While specific data on the light and air sensitivity of this compound is limited, it is best practice to store it in a tightly sealed container to minimize exposure to air.[1] For light-sensitive compounds, storage in an amber or opaque container is recommended as a general precaution. Avoiding direct sunlight is also a prudent measure.[3]
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color or the appearance of clumping, which may indicate moisture absorption. Chemical degradation may not always be visible. If you suspect degradation, it is advisable to verify the purity of the compound using analytical methods such as HPLC, GC, or NMR before use.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4] If there is a risk of generating dust, a NIOSH-approved respirator should be worn.[4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, HPLC, GC-MS). If degraded, use a fresh batch of the reagent. Ensure storage conditions are in line with recommendations (cool, dry, tightly sealed, away from incompatibles). |
| Compound has changed color or appearance | Exposure to moisture, air, light, or incompatible substances. | Do not use the compound. Dispose of it according to your institution's hazardous waste disposal procedures. Review storage procedures to prevent future occurrences. |
| Difficulty dissolving the compound | The compound may have absorbed moisture and clumped together, or it may be impure. | Gently break up any clumps with a spatula. If solubility issues persist, consider purifying the compound or using a fresh, unopened container. |
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place. Recommended storage temperature may be on the product label. One source suggests -20°C. | [2] |
| Container | Tightly closed container. | [1][3] |
| Ventilation | Store in a well-ventilated area. | [1][3] |
| Incompatible Substances | Strong oxidizing agents, strong bases, strong reducing agents. | [4] |
| Handling | Use in a well-ventilated area, avoid generating dust, wash hands thoroughly after handling. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat, respirator if dust is generated. | [3][4] |
Experimental Protocols
General Workflow for Assessing Chemical Stability:
-
Initial Analysis: Characterize the initial purity and appearance of the this compound sample using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and visual inspection.
-
Stress Conditions: Subject aliquots of the sample to various stress conditions in controlled environments. These conditions can include:
-
Temperature: Elevated temperatures (e.g., 40°C, 60°C) and freeze-thaw cycles.
-
Humidity: Exposure to different relative humidity levels (e.g., 75% RH).
-
Light: Exposure to UV and visible light.
-
pH: Dissolution in buffers of varying pH (acidic, neutral, basic).
-
-
Time-Point Analysis: At predetermined time points, withdraw samples from each stress condition and analyze them using the same analytical methods as in the initial analysis.
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Data Evaluation: Compare the analytical data from the stressed samples to the initial data to identify any changes in purity, the appearance of degradation products, or changes in physical properties.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for proper storage of this compound.
References
Technical Support Center: Degradation of 3-Methyl-4-Substituted Nitroaromatics
Disclaimer: Direct and extensive research on the degradation pathways of 3-Methyl-4-nitrobenzaldehyde is limited in publicly available scientific literature. However, substantial research exists for the closely related compound, 3-Methyl-4-nitrophenol (3M4NP) , a major and toxic breakdown product of the insecticide fenitrothion.[1][2][3][4] This technical support center will, therefore, focus on the well-documented degradation pathways of 3M4NP, which can serve as a valuable proxy and guide for researchers investigating similar nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial degradation pathways for 3-Methyl-4-nitrophenol (3M4NP)?
A1: The most extensively studied microbial degradation pathway for 3M4NP is the methylhydroquinone (MHQ) pathway.[2] This pathway involves the initial oxidative denitrification of 3M4NP to form methyl-1,4-benzoquinone (MBQ), which is then reduced to methylhydroquinone (MHQ) before the aromatic ring is cleaved.[1][5] An alternative pathway involving the formation of catechol has also been proposed, which would require the removal of the methyl group before ring cleavage.[3][5]
Q2: Which microorganisms are known to degrade 3M4NP?
A2: Several bacterial strains have been identified that can utilize 3M4NP as a sole source of carbon and energy. The most well-characterized of these is Burkholderia sp. strain SJ98.[1][2][5] This strain is noted for its ability to degrade not only 3M4NP but also other substituted nitrophenols.[1][5]
Q3: What are the key enzymes involved in the initial stages of 3M4NP degradation in Burkholderia sp. strain SJ98?
A3: The initial steps of 3M4NP degradation in Burkholderia sp. strain SJ98 are catalyzed by a two-component enzyme system. A PNP 4-monooxygenase (PnpA) catalyzes the initial monooxygenation of 3M4NP to MBQ.[1][5] Subsequently, a 1,4-benzoquinone reductase (PnpB) catalyzes the reduction of MBQ to MHQ.[1][5]
Q4: I am not detecting any degradation of 3M4NP in my microbial culture. What are some possible reasons?
A4: There are several potential reasons for a lack of degradation:
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Incorrect Microorganism: The microbial strain you are using may not possess the necessary enzymatic machinery to degrade 3M4NP.
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Sub-optimal Culture Conditions: Factors such as pH, temperature, aeration, and the presence of essential nutrients can significantly impact microbial activity.
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Toxicity: 3M4NP is a toxic compound, and high concentrations may inhibit microbial growth and metabolism.[2][3]
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Acclimation Period: The microorganisms may require a period of acclimation to induce the expression of the relevant degradative enzymes.
Q5: How can I confirm the formation of intermediates like MBQ and MHQ in my experiment?
A5: The accumulation and identification of intermediates can be challenging as they are often transient. To facilitate their detection, a dioxygenase inhibitor, such as 2,2'-dipyridyl, can be added to the culture to stall the degradation pathway before ring cleavage.[2][5] The accumulated intermediates can then be extracted and identified using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]
Troubleshooting Guides
Issue 1: Low degradation rate of 3M4NP.
| Possible Cause | Troubleshooting Step |
| Sub-optimal enzyme activity | Optimize culture conditions (pH, temperature). Ensure the presence of necessary cofactors for the enzymes (e.g., NADPH for PnpA).[1] |
| Limited bioavailability of 3M4NP | Ensure adequate mixing and aeration in the culture to enhance the contact between the microorganisms and the substrate. |
| Insufficient microbial biomass | Start the degradation experiment with a healthy, exponentially growing culture to ensure a sufficient population of active cells. |
Issue 2: Difficulty in identifying degradation intermediates.
| Possible Cause | Troubleshooting Step |
| Rapid turnover of intermediates | As mentioned in FAQ 5, use an inhibitor like 2,2'-dipyridyl to accumulate intermediates for easier detection.[2][5] |
| Inadequate extraction of intermediates | Optimize the solvent and method for extracting the intermediates from the culture supernatant. Ethyl acetate is a commonly used solvent.[2] |
| Low concentration of intermediates | Concentrate the sample extract before analysis to increase the likelihood of detection by HPLC or GC-MS. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the enzymatic degradation of 3M4NP by Burkholderia sp. strain SJ98.
| Enzyme | Substrate | Product(s) | Apparent Km (μM) | Specific Activity |
| PNP 4-monooxygenase (PnpA) | 3M4NP | MBQ | 20.3 ± 2.54[1][5][6] | 3.36 U mg-1[6] |
| 1,4-benzoquinone reductase (PnpB) | MBQ | MHQ | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Whole-Cell Biodegradation Assay
This protocol is designed to quantify the degradation of 3M4NP by a pure microbial culture over time.[2]
Materials:
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Pure culture of a 3M4NP-degrading microorganism (e.g., Burkholderia sp. strain SJ98)
-
Minimal Salts Medium (MSM)
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3-Methyl-4-nitrophenol (3M4NP) stock solution
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Incubator shaker
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Spectrophotometer or HPLC system
Procedure:
-
Inoculum Preparation: a. Grow the bacterial strain in a nutrient-rich medium to the late exponential phase. b. Harvest the cells by centrifugation. c. Wash the cell pellet twice with sterile MSM to remove any residual growth medium. d. Resuspend the cells in MSM to a desired optical density.
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Degradation Assay: a. Inoculate a known volume of MSM containing a specific concentration of 3M4NP with the prepared cell suspension. b. Set up a negative control with no inoculum. c. Incubate the cultures in a shaker at the optimal temperature for the microorganism.
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Sampling and Analysis: a. At regular time intervals, withdraw aliquots from the cultures. b. Centrifuge the samples to pellet the cells. c. Analyze the supernatant for the remaining concentration of 3M4NP using a spectrophotometer (at its λmax) or by HPLC.
Protocol 2: Identification of Degradation Intermediates
This protocol outlines the steps to identify the intermediate products of 3M4NP degradation.[2]
Materials:
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Culture from a whole-cell biodegradation assay
-
2,2'-dipyridyl (or another suitable dioxygenase inhibitor)
-
Ethyl acetate (or other appropriate organic solvent)
-
Centrifuge
-
Rotary evaporator
-
HPLC system
-
GC-MS system
Procedure:
-
Accumulation of Intermediates: a. To a mid-log phase culture actively degrading 3M4NP, add 2,2'-dipyridyl to a final concentration of 1 mM.[2] b. Continue incubation for a few hours to allow for the accumulation of intermediates.
-
Extraction: a. Centrifuge the culture to remove the cells. b. Collect the supernatant and perform a liquid-liquid extraction using an equal volume of ethyl acetate. c. Separate the organic phase.
-
Concentration and Analysis: a. Evaporate the organic solvent using a rotary evaporator to concentrate the extracted compounds. b. Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol). c. Analyze the sample using HPLC and GC-MS to separate and identify the intermediate compounds by comparing their retention times and mass spectra to known standards of MBQ and MHQ.[5]
Visualizations
Caption: The microbial degradation pathway of 3-Methyl-4-nitrophenol (3M4NP).
Caption: Experimental workflow for the identification of degradation intermediates.
References
- 1. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Technical Support Center: Purification of 3-Methyl-4-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-4-nitrobenzaldehyde. It specifically addresses challenges related to the removal of isomeric impurities commonly encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in a sample of this compound synthesized by nitration of 3-methylbenzaldehyde?
A1: The synthesis of this compound typically involves the electrophilic nitration of 3-methylbenzaldehyde. The directing effects of the methyl group (ortho- and para-directing) and the aldehyde group (meta-directing) on the aromatic ring will result in a mixture of isomers. The primary product is this compound. However, several other isomers are commonly formed as impurities.
The most probable isomeric impurities include:
-
5-Methyl-2-nitrobenzaldehyde: The nitro group is ortho to the methyl group and meta to the aldehyde group.
-
3-Methyl-2-nitrobenzaldehyde: The nitro group is ortho to both the methyl and aldehyde groups.
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3-Methyl-5-nitrobenzaldehyde: The nitro group is meta to the methyl group and meta to the aldehyde group.
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4-Methyl-3-nitrobenzaldehyde: The nitro group is meta to the methyl group and ortho to the aldehyde group.
The exact ratio of these isomers can vary depending on the specific reaction conditions, such as temperature, concentration of nitrating agents, and reaction time.
Q2: My crude this compound product is an oily mixture. How should I proceed with purification?
A2: An oily product suggests the presence of significant impurities that are depressing the melting point of the desired compound. A multi-step purification approach is recommended.
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Initial Wash: Begin by washing the crude product with a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any residual acidic impurities from the nitration reaction. Subsequently, washing with a saturated sodium bisulfite (NaHSO₃) solution can help remove unreacted 3-methylbenzaldehyde.
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Solvent Extraction: After neutralization, perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water to separate the organic product mixture from aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and then evaporate the solvent under reduced pressure.
-
Purification Technique Selection: Based on the nature of the remaining impurities, choose an appropriate purification method such as recrystallization or column chromatography. It is advisable to first analyze a small sample of the concentrated crude product by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the number of components and their relative polarities.
Q3: I am having difficulty separating the isomeric impurities by recrystallization. What can I do?
A3: Challenges in recrystallization often arise from unfavorable solubility characteristics of the desired compound and its impurities in the chosen solvent.
-
Problem: The compound does not crystallize upon cooling.
-
Cause: The chosen solvent may be too good at dissolving the compound even at low temperatures, or you may have used too much solvent.
-
Solution: Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Reducing the volume of the solvent by evaporation can also help.
-
-
Problem: The product "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent might be higher than the melting point of your compound, or the solution is too concentrated.
-
Solution: Use a lower-boiling point solvent. Alternatively, add a small amount of a "co-solvent" in which your compound is less soluble to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.
-
-
Problem: The purified crystals are still contaminated with isomers.
-
Cause: The impurities may have very similar solubility profiles to the desired product in the chosen solvent.
-
Solution: A single recrystallization may not be sufficient. Multiple recrystallizations may be necessary. Alternatively, consider a different purification technique like column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
-
Data Presentation
The following table summarizes the known physical properties of this compound and its common isomeric impurities. This data is crucial for selecting an appropriate purification strategy.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 18515-67-8 | C₈H₇NO₃ | 165.15 | 56-58 | 304.4 (Predicted) |
| 5-Methyl-2-nitrobenzaldehyde | 5858-28-6 | C₈H₇NO₃ | 165.15 | 49-51 | 291.3 @ 760 mmHg |
| 3-Methyl-2-nitrobenzaldehyde | 5858-27-5 | C₈H₇NO₃ | 165.15 | 60-61 | 291.3 @ 760 mmHg |
| 4-Methyl-3-nitrobenzaldehyde | 31680-07-6 | C₈H₇NO₃ | 165.15 | 416.99 K (143.84 °C) (Predicted) | 619.58 K (346.43 °C) (Predicted) |
| 3-Methyl-5-nitrobenzaldehyde | 107757-06-2 | C₈H₇NO₃ | 165.15 | Solid (No specific data found) | Not available |
Note: Some physical properties are predicted values from chemical databases and may vary from experimental values.
Experimental Protocols
Recrystallization Protocol
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
1. Solvent Selection:
-
The ideal solvent should dissolve this compound and its impurities at high temperatures but have low solubility for the desired product at low temperatures.
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Commonly used solvents for nitrobenzaldehydes include ethanol, methanol, toluene, and mixtures such as toluene/petroleum ether.[1]
-
Perform small-scale solubility tests with various solvents to identify the most suitable one. A good starting point is to test ethanol, isopropanol, and ethyl acetate.
2. Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities. c. Hot filter the solution to remove any insoluble impurities and the activated charcoal (if used). d. Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. e. Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. h. Dry the crystals in a vacuum oven or desiccator. i. Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value.
Column Chromatography Protocol
Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for the separation of moderately polar compounds like nitrobenzaldehydes.
-
Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the compounds to be separated. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.
-
Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. The ideal solvent system should give a good separation of the spots on the TLC plate, with the desired product having an Rf value of approximately 0.2-0.4.
2. Procedure: a. Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the chosen non-polar solvent. b. Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel column. c. Elution: Begin eluting the column with the chosen mobile phase. The compounds will travel down the column at different rates depending on their polarity. Less polar compounds will elute first. d. Fraction Collection: Collect the eluent in small fractions. e. Analysis: Monitor the composition of the collected fractions using TLC. f. Combine and Concentrate: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting common issues in recrystallization.
References
Technical Support Center: Troubleshooting Wittig Reactions with 3-Methyl-4-nitrobenzaldehyde
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Wittig reactions involving 3-Methyl-4-nitrobenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a low yield in my Wittig reaction with this compound?
Low yields with this substrate can stem from several factors related to its specific chemical structure. The primary challenges are the high reactivity of the aldehyde due to the electron-withdrawing nitro group, potential side reactions, and steric hindrance from the ortho-methyl group.
-
Ylide Reactivity and Stability: The choice of the phosphonium ylide is critical. Stabilized ylides (containing an electron-withdrawing group like an ester) are less reactive and might struggle to react with the sterically hindered aldehyde, potentially leading to incomplete conversion.[1][2] Conversely, highly reactive, non-stabilized ylides (containing alkyl or aryl groups) can be prone to decomposition or side reactions, especially given the electrophilic nature of the nitro-substituted aldehyde.[3]
-
Base Selection: The base used for ylide generation must be chosen carefully. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are effective but can also react with the acidic protons on the methyl group or potentially interact with the nitro group, leading to undesired byproducts.[4][5]
-
Steric Hindrance: The methyl group at the ortho-position to the aldehyde sterically hinders the approach of the bulky phosphonium ylide, which can slow the reaction rate and lower the overall yield.[6]
-
Side Reactions: The strong electron-withdrawing nitro group makes the aldehyde highly electrophilic and susceptible to side reactions.[7] Furthermore, aldehydes lacking alpha-hydrogens, like this one, can potentially undergo Cannizzaro-type reactions under strongly basic conditions.
-
Purification Challenges: A major contributor to apparent low yield is the difficulty in removing the triphenylphosphine oxide (TPPO) byproduct from the desired alkene product, which complicates purification and can lead to inaccurate yield calculations.[8][9]
Q2: My ylide formed successfully (indicated by a color change), but the reaction is incomplete. What is the issue?
This common problem points to issues occurring after the ylide generation step.
-
Poor Aldehyde Reactivity/Steric Hindrance: The reaction may be kinetically slow due to the steric hindrance from the ortho-methyl group.[6] Consider increasing the reaction time or gently heating the mixture after the aldehyde has been added.[10]
-
Impure Aldehyde: The this compound starting material may have partially oxidized to the corresponding carboxylic acid. The acid would be quenched by the ylide, consuming it and preventing it from reacting with the remaining aldehyde.[10] Ensure the purity of the aldehyde before use.
-
Reaction Conditions: Wittig reagents, particularly non-stabilized ylides, are sensitive to moisture and oxygen.[1][10] Ensure all glassware is oven or flame-dried and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[10]
Q3: How can I optimize the reaction conditions (base, solvent, ylide) for this specific aldehyde?
Optimization requires balancing the reactivity of the ylide with the unique electronic and steric properties of the aldehyde.
-
Ylide Choice: For a highly activated aldehyde like this, a semi-stabilized or stabilized ylide is often a good starting point as they are more tolerant of functional groups like nitroarenes.[11] Stabilized ylides also have the advantage of being more stable and easier to handle.[1] If a non-stabilized ylide is necessary, it should be generated and used in situ at low temperatures.[5]
-
Base and Solvent: For stabilized ylides, milder bases like sodium hydroxide or sodium bicarbonate in a two-phase or aqueous system can be effective and may minimize side reactions.[1][12] For less reactive ylides requiring stronger bases, sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF are good alternatives to n-BuLi, as they are strong, non-nucleophilic bases.[10]
-
Temperature Control: Ylide generation should typically be performed at low temperatures (e.g., 0 °C or -78 °C) to prevent decomposition. After the aldehyde is added, the reaction can be allowed to slowly warm to room temperature. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[6]
Q4: What is the most effective way to remove the triphenylphosphine oxide (TPPO) byproduct?
The removal of TPPO is often the most challenging part of the workup. Several chromatography-free methods are highly effective.
-
Precipitation with Non-Polar Solvents: TPPO has low solubility in non-polar solvents. After concentrating the reaction mixture, you can often precipitate the TPPO by triturating the crude residue with cold non-polar solvents like hexanes, pentane, or diethyl ether, followed by filtration.[8] This process may need to be repeated for complete removal.[8]
-
Precipitation as a Metal Salt Complex: A highly effective method involves complexing the TPPO with a metal salt, causing it to precipitate from the solution. Anhydrous zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) can be added to the crude mixture (often in a solvent like ethanol, toluene, or THF) to form an insoluble TPPO-metal complex that can be easily removed by filtration.[8][13][14]
-
Column Chromatography: If other methods fail, silica gel chromatography can be used. TPPO is a relatively polar compound, so using a gradient elution system, typically with ethyl acetate in hexanes, can effectively separate it from less polar alkene products.[8]
Data & Protocols
Table 1: Troubleshooting Summary for Low Wittig Reaction Yields
| Problem Observed | Potential Cause | Recommended Solution |
| No ylide formation (no color change) | Base is not strong enough. | Use a stronger base (e.g., NaH, n-BuLi). Ensure anhydrous conditions. |
| Phosphonium salt is impure/wet. | Dry the phosphonium salt under vacuum before use. | |
| Ylide forms, but starting aldehyde remains after extended time | Steric hindrance from ortho-methyl group. | Increase reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C).[10] |
| Ylide is not reactive enough (stabilized ylide). | Consider using a more reactive semi-stabilized or non-stabilized ylide. | |
| Reaction is messy with many side products | Base is reacting with the nitro group or aldehyde. | Use a non-nucleophilic base like KOtBu or NaHMDS.[10] Avoid excess base. |
| Ylide is unstable and decomposing. | Generate and use the ylide at low temperatures (0 °C to -78 °C) under an inert atmosphere.[6] | |
| Product is formed, but yield is low after purification | Inefficient removal of TPPO. | Use a chromatography-free method like precipitation with hexanes or complexation with ZnCl₂ or CaBr₂.[8][14] |
| Aldehyde starting material is impure (oxidized). | Purify the aldehyde before the reaction. Check for purity via NMR or TLC.[10] |
Visualized Workflows & Logic
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting low yields in your Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. sciepub.com [sciepub.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-4-nitrobenzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Methyl-4-nitrobenzaldehyde. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: Two primary routes are commonly considered for the synthesis of this compound on a larger scale:
-
Route A: Nitration of 3-Methylbenzaldehyde. This is a direct approach but may present challenges in controlling regioselectivity, leading to the formation of isomeric impurities.
-
Route B: Oxidation of a suitable precursor like 3-methyl-4-nitrotoluene or 3-methyl-4-nitrobenzyl alcohol. This route can offer better control over the final product's purity. The oxidation of 3-methyl-4-nitrobenzyl alcohol, in particular, has been reported with high yields.[1][2]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, particular attention should be paid to:
-
Nitration Reactions: Nitration is a highly exothermic process. Proper temperature control is crucial to prevent runaway reactions. The use of an ice bath and slow, controlled addition of reagents is mandatory.[3][4] Ensure adequate ventilation and consider the use of blast shields.
-
Oxidizing Agents: Strong oxidizing agents, if used, should be handled with care. Refer to the Safety Data Sheet (SDS) for each reagent.
-
Solvent Handling: Use appropriate personal protective equipment (PPE) when handling organic solvents. Ensure proper grounding of equipment to prevent static discharge.
-
Product Hazards: this compound is classified as an irritant and may be harmful if swallowed.[5] Consult the SDS for detailed handling and storage information.[6][7][8][9]
Q3: How can I purify the crude this compound product at a larger scale?
A3: For large-scale purification, recrystallization is a common and effective method. A mixed solvent system, such as toluene/petroleum ether, has been shown to be effective for purifying similar nitrobenzaldehydes.[10] Column chromatography can also be used for high-purity requirements, though it may be less practical for very large quantities.[1][2] A patented process for purifying nitrobenzaldehydes involves treatment with water and an emulsifier to remove positional isomers.[11]
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3-Methyl-4-nitrobenzyl alcohol
This protocol is based on a reported high-yield synthesis and is recommended for achieving high purity.[1][2]
Materials and Reagents:
-
3-Methyl-4-nitrobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel (100-200 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a suitably sized reaction vessel, dissolve 3-methyl-4-nitrobenzyl alcohol (1.0 equivalent) in dichloromethane.
-
With stirring, add pyridinium chlorochromate (PCC) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Continue stirring the reaction mixture for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For purification, adsorb the crude residue onto silica gel and perform column chromatography using a petroleum ether:ethyl acetate (95:5) eluent system.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a milky white crystalline solid.
Protocol 2: Synthesis via Nitration of 3-Methylbenzaldehyde (Adapted from general procedures)
This protocol is adapted from general methods for the nitration of benzaldehyde and should be optimized for 3-methylbenzaldehyde.[3][4]
Materials and Reagents:
-
3-Methylbenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
tert-Butyl methyl ether (TBME)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Petroleum ether
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice bath and slowly add fuming nitric acid, ensuring the temperature does not exceed 10°C.
-
To this nitrating mixture, add 3-methylbenzaldehyde dropwise, maintaining the internal temperature between 10-15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
Dissolve the crude product in tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a toluene/petroleum ether mixture to obtain pure this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: Nitration of 3-Methylbenzaldehyde | Route B: Oxidation of 3-Methyl-4-nitrobenzyl alcohol |
| Starting Material | 3-Methylbenzaldehyde | 3-Methyl-4-nitrobenzyl alcohol |
| Key Reagents | Conc. H₂SO₄, Fuming HNO₃ | Pyridinium chlorochromate (PCC), Dichloromethane |
| Reported Yield | Variable (dependent on optimization) | Up to 93%[1][2] |
| Purity of Crude Product | Moderate (isomeric impurities) | High |
| Key Advantage | Direct, fewer steps | High yield and purity |
| Key Disadvantage | Formation of isomers, requires careful control | Requires synthesis of the starting alcohol |
Table 2: Typical Reaction Conditions for Key Steps
| Step | Parameter | Recommended Range |
| Nitration | Temperature | 10-15°C |
| Reaction Time | 12-24 hours | |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2 (starting point for optimization) | |
| Oxidation | Temperature | Room Temperature |
| Reaction Time | 3 hours | |
| Molar Ratio (Substrate:PCC) | 1 : 1.1 | |
| Recrystallization | Solvent System | Toluene/Petroleum Ether |
| Temperature | Dissolve at boiling point, cool slowly |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration | Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. |
| Loss of product during workup. | - Ensure complete precipitation on ice. - Minimize transfers and use appropriate solvent volumes for extraction. | |
| Temperature too high, leading to side reactions. | - Maintain strict temperature control during the addition of reagents. | |
| Formation of Multiple Isomers in Nitration | Inappropriate reaction conditions. | - Optimize the temperature and concentration of the nitrating mixture. - Consider alternative nitrating agents. |
| Incomplete Oxidation | Insufficient oxidizing agent. | - Ensure the correct stoichiometry of PCC is used. |
| Deactivated oxidizing agent. | - Use fresh, high-quality PCC. | |
| Short reaction time. | - Monitor the reaction by TLC and ensure it goes to completion. | |
| Product is an Oil and Does Not Crystallize | Presence of impurities. | - Purify a small sample by column chromatography to see if it crystallizes. - Try different recrystallization solvents. |
| Incorrect solvent for recrystallization. | - Experiment with different solvent systems (e.g., ethanol/water, isopropanol). | |
| Colored Impurities in Final Product | Presence of by-products. | - Treat the solution with activated charcoal during recrystallization. - Perform column chromatography for higher purity. |
Visualizations
Caption: Synthetic pathways for this compound.
Caption: A general troubleshooting workflow for the synthesis.
Caption: Key considerations for scaling up the synthesis.
References
- 1. This compound | 18515-67-8 [chemicalbook.com]
- 2. This compound CAS#: 18515-67-8 [amp.chemicalbook.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C8H7NO3 | CID 11194528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 9. carlroth.com [carlroth.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Monitoring 3-Methyl-4-nitrobenzaldehyde Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 3-Methyl-4-nitrobenzaldehyde using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for monitoring reactions with this compound on a silica gel TLC plate?
A1: A good starting point for a solvent system (mobile phase) is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Based on typical polarities of similar aromatic aldehydes, a ratio of 7:3 to 8:2 hexane:ethyl acetate is recommended. The goal is to achieve a retention factor (Rf) for the starting material, this compound, of approximately 0.3 to 0.4, which allows for clear separation from both less polar byproducts and more polar products.
Q2: How can I visualize the spots on the TLC plate? My compound and its expected products are colorless.
A2: Since this compound and its likely reaction products (e.g., the corresponding alcohol or carboxylic acid) are not colored, you will need a visualization technique. The most common methods include:
-
UV Light (Non-destructive): this compound contains an aromatic ring and a nitro group, which are chromophores that absorb UV light. When using a TLC plate with a fluorescent indicator (usually F254), the compound will appear as a dark spot against a green fluorescent background under a UV lamp (254 nm).[1][2]
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This stain is effective for visualizing compounds that can be oxidized, such as aldehydes and alcohols. The plate is dipped or sprayed with the stain, and the compounds will appear as yellow or brown spots on a purple background.
-
p-Anisaldehyde Stain (Destructive): This is a good general-purpose stain that reacts with many functional groups to produce a range of colors, which can help in distinguishing between different spots on the TLC plate.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain (Destructive): This stain is specific for aldehydes and ketones, appearing as orange or yellow spots. This is particularly useful for confirming the presence of the starting material or other aldehydic intermediates.
Q3: The spots on my TLC plate are streaking. What could be the cause and how can I fix it?
A3: Streaking of spots on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it on the TLC plate.
-
Inappropriate Solvent System: If the compound is very soluble in the mobile phase, it may streak. You may need to adjust the polarity of your solvent system.
-
Compound Acidity/Basicity: Highly acidic or basic compounds can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can often resolve this issue.
-
Insoluble Material: If your sample contains insoluble material, this can cause streaking from the baseline. Ensure your sample is fully dissolved before spotting.
Q4: My spots are either at the very top or the very bottom of the TLC plate. What should I do?
A4: The position of the spots on the TLC plate is determined by the polarity of the mobile phase.
-
Spots at the Bottom (Low Rf): If your spots remain near the baseline, the solvent system is not polar enough to move the compounds up the plate. You need to increase the polarity of the eluent, for example, by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
-
Spots at the Top (High Rf): If your spots are near the solvent front, the eluent is too polar. You should decrease its polarity, for instance, by increasing the proportion of hexane.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible under UV light. | 1. The compound does not absorb UV light at 254 nm. 2. The sample is too dilute. 3. The compound has evaporated from the plate. | 1. Use a chemical stain for visualization. 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 3. This is less likely for this compound but can occur with more volatile compounds. |
| The solvent front is uneven. | 1. The bottom of the TLC plate is not level in the developing chamber. 2. The chamber was disturbed during development. 3. The adsorbent has flaked off the plate. | 1. Ensure the plate is placed vertically and the solvent at the bottom of the chamber is level. 2. Place the developing chamber in a location where it will not be moved. 3. Use a new, intact TLC plate. |
| Spots are very close together. | The solvent system is not providing adequate separation. | Try a different solvent system with a different polarity or a different combination of solvents to improve the separation between the spots. |
| A "co-spot" lane shows two separate spots. | The reaction mixture contains both starting material and another compound (likely the product) with a different Rf value. | This indicates the reaction is in progress but not yet complete. |
| The starting material spot has disappeared in the reaction mixture lane. | The starting material has been consumed. | This suggests the reaction may be complete. Confirm the appearance of the product spot. |
Data Presentation
The following table provides expected relative Rf values for this compound and its common reaction products in different solvent systems. Note that absolute Rf values can vary depending on experimental conditions (e.g., temperature, chamber saturation, plate manufacturer).
| Compound | Structure | Relative Polarity | Expected Rf in 3:1 Hexane:EtOAc | Expected Rf in 1:1 Hexane:EtOAc |
| This compound | C₈H₇NO₃ | Least Polar | ~0.5 | ~0.7 |
| 3-Methyl-4-nitrobenzyl alcohol | C₈H₉NO₃ | Intermediate Polarity | ~0.2 | ~0.4 |
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | Most Polar | <0.1 | ~0.2 |
Experimental Protocols
Protocol 1: Monitoring the Oxidation of 3-Methyl-4-nitrobenzyl alcohol
This protocol describes the monitoring of the oxidation of 3-methyl-4-nitrobenzyl alcohol to this compound using a mild oxidant like Pyridinium chlorochromate (PCC).
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 30% ethyl acetate in petroleum ether[3]
-
UV lamp (254 nm)
-
Reaction mixture aliquots
-
Standard solution of 3-methyl-4-nitrobenzyl alcohol
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (CO).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the 3-methyl-4-nitrobenzyl alcohol standard solution to the 'SM' lane.
-
Apply a spot of the reaction mixture to the 'RM' lane.
-
Apply a spot of the standard and a spot of the reaction mixture on top of each other in the 'CO' lane.
-
-
Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.
-
Visualize the Results: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp. Circle the observed spots.
Expected Results: The starting alcohol will have a lower Rf value than the product aldehyde. As the reaction progresses, the spot corresponding to the alcohol will diminish in intensity, while the spot for the aldehyde will appear and intensify.
Protocol 2: Monitoring the Reduction of this compound
This protocol outlines the TLC monitoring for the reduction of this compound to 3-methyl-4-nitrobenzyl alcohol using a reducing agent like sodium borohydride (NaBH₄).
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 3:1 Hexane:Ethyl Acetate
-
UV lamp (254 nm)
-
Reaction mixture aliquots
-
Standard solution of this compound
Procedure:
-
Prepare and Spot the TLC Plate: Follow steps 1-3 from Protocol 1, using the this compound solution as the starting material standard.
-
Develop and Visualize: Follow steps 4 and 5 from Protocol 1.
Expected Results: The starting aldehyde is less polar and will have a higher Rf value than the product alcohol. As the reaction proceeds, the spot for the aldehyde will decrease in intensity, and a new, lower Rf spot corresponding to the alcohol will appear and become more intense.[4]
Visualizations
Caption: Experimental workflow for monitoring reaction progress using TLC.
Caption: Logical flow for determining reaction completion using TLC.
References
Managing temperature control during the nitration of 3-methylbenzaldehyde.
Technical Support Center: Nitration of 3-Methylbenzaldehyde
Welcome to the technical support center for the nitration of 3-methylbenzaldehyde. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully managing temperature control during this sensitive reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 3-methylbenzaldehyde?
A1: The nitration of benzaldehyde derivatives is a highly exothermic reaction, and strict temperature control is crucial to ensure product quality and safety.[1][2] The recommended temperature range is typically between 0°C and 15°C .[1] For more precise control and to minimize byproducts, maintaining the temperature between 0°C and 5°C during the addition of the nitrating mixture is often advised.[1][3]
Q2: What are the consequences of inadequate temperature control?
A2: Poor temperature control can lead to several undesirable outcomes, including:
-
Reduced Yield: Incomplete reactions or the formation of side products can lower the overall yield of the desired nitrobenzaldehyde isomer.[2]
-
Formation of Byproducts: Higher temperatures can promote the formation of dinitrated products and the oxidation of the aldehyde group to a carboxylic acid.[1][2]
-
Safety Hazards: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, posing a significant safety risk.
Q3: How can I effectively control the temperature during the reaction?
A3: Effective temperature control can be achieved by:
-
Using an ice bath or a refrigerated circulator to cool the reaction vessel.[2]
-
Slow, dropwise addition of the nitrating agent to the substrate solution to manage the rate of heat generation.[1]
-
Continuous monitoring of the internal reaction temperature with a calibrated thermometer.
-
Ensuring efficient stirring to promote even heat distribution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction due to sub-optimal temperature.- Side reactions occurring at elevated temperatures. | - Strictly maintain the recommended temperature range (e.g., 0-15°C).[1][2]- Monitor the reaction progress using TLC or GC to ensure completion.[1][2] |
| Presence of Dinitrated Products | - Reaction temperature was too high.- Excess of nitrating agent was used.- Prolonged reaction time. | - Ensure efficient cooling and slow, dropwise addition of the nitrating agent.[2]- Carefully control the stoichiometry of the nitrating agent.[1]- Monitor the reaction and quench it once the starting material is consumed.[2] |
| Evidence of Aldehyde Oxidation (e.g., Carboxylic Acid Formation) | - Reaction temperature was too high.- Extended reaction time. | - Maintain strict temperature control.[1][2]- Avoid unnecessarily long reaction times after the consumption of the starting material.[2] |
| Formation of a Dark Red/Brown Reaction Mixture | - Indicative of side reactions or degradation, often due to excessive heat. | - Ensure the temperature is strictly maintained within the optimal range.- Check the purity of the starting materials. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the nitration of benzaldehyde derivatives, which are applicable to 3-methylbenzaldehyde.
| Parameter | Recommended Value/Range | Notes |
| Reaction Temperature | 0 - 15°C | Maintaining a lower temperature (0 - 5°C) during addition is often preferred to minimize byproducts.[1][3] |
| Nitrating Mixture Temperature | < 10°C | The nitrating mixture (HNO₃ and H₂SO₄) should be prepared and kept cool before addition.[1][4] |
| Addition Time of Nitrating Agent | Approximately 1 hour | Slow, dropwise addition is crucial for temperature control.[1] |
Experimental Protocol: Nitration of 3-Methylbenzaldehyde
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
3-Methylbenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Petroleum Ether
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel with pressure equalization
-
Internal thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and suction flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture:
-
Reaction Setup:
-
In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, place the 3-methylbenzaldehyde.
-
Cool the flask containing the 3-methylbenzaldehyde in an ice bath to 0°C.
-
-
Nitration:
-
Slowly add the prepared nitrating mixture dropwise from the addition funnel to the cooled 3-methylbenzaldehyde solution.
-
Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.[1] This may take approximately one hour.[1]
-
After the addition is complete, allow the mixture to stir at this temperature for a monitored period (e.g., 1-2 hours), checking for completion by TLC.
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice in a large beaker.[1]
-
Filter the resulting precipitate using a Büchner funnel and wash with cold water.[4][5]
-
Dissolve the crude product in a suitable organic solvent (e.g., tert-butyl methyl ether).[4]
-
Wash the organic layer with a 5% sodium bicarbonate solution to remove any acidic impurities.[4]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.[4]
-
-
Purification:
Visualizations
Caption: Troubleshooting workflow for temperature control issues.
Caption: Impact of temperature on reaction outcome.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methyl-4-nitrobenzaldehyde and 4-Methyl-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The key to understanding the differential reactivity of these isomers lies in the positioning of the electron-donating methyl group (-CH₃) and the electron-withdrawing nitro group (-NO₂) relative to the aldehyde functional group (-CHO). These differences can significantly impact reaction rates and product yields in various chemical transformations.
Theoretical Comparison of Reactivity
The reactivity of the aldehyde group in these isomers is primarily influenced by the electronic effects of the methyl and nitro substituents. These effects can be categorized into inductive and resonance effects.
-
3-Methyl-4-nitrobenzaldehyde: In this isomer, the strongly electron-withdrawing nitro group is positioned para to the aldehyde. This allows for a powerful -M (negative mesomeric or resonance) effect , which delocalizes electron density from the carbonyl carbon across the aromatic system, significantly increasing its electrophilicity. The methyl group, being meta to the aldehyde, exerts a weaker +I (positive inductive) effect , which is electron-donating but is largely overshadowed by the potent resonance effect of the nitro group.
-
4-Methyl-3-nitrobenzaldehyde: Here, the nitro group is in the meta position relative to the aldehyde. From this position, it can only exert an -I (negative inductive) effect . While still electron-withdrawing, the inductive effect is generally weaker than the resonance effect.[1] Conversely, the electron-donating methyl group is in the para position, allowing it to exert both a +I effect and a positive hyperconjugation effect , both of which increase the electron density at the carbonyl carbon, thereby reducing its electrophilicity.
Prediction: Based on this electronic analysis, This compound is predicted to be significantly more reactive towards nucleophilic addition reactions than 4-Methyl-3-nitrobenzaldehyde. The dominant electron-withdrawing resonance effect of the para-nitro group in the former should render its carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles.
Data Presentation
As direct comparative experimental data is unavailable, the following table summarizes the predicted reactivity based on theoretical electronic effects and provides key properties of the two isomers.
| Property | This compound | 4-Methyl-3-nitrobenzaldehyde |
| Structure |
|
|
| CAS Number | 18515-67-8[2] | 31680-07-6[3] |
| Molecular Formula | C₈H₇NO₃[2] | C₈H₇NO₃[3] |
| Molecular Weight | 165.15 g/mol [2] | 165.15 g/mol [3] |
| Key Electronic Effects on Aldehyde | - -M Effect (strong, activating) from para-NO₂- +I Effect (weak, deactivating) from meta-CH₃ | - -I Effect (moderate, activating) from meta-NO₂- +I/+H Effect (moderate, deactivating) from para-CH₃ |
| Predicted Reactivity towards Nucleophiles | Higher | Lower |
Experimental Protocols
Detailed experimental protocols for the synthesis of each isomer are provided below. Following these, a proposed protocol for a competitive reaction is outlined to enable a direct comparison of their reactivities.
Synthesis of this compound
This protocol is based on the oxidation of 3-methyl-4-nitrobenzyl alcohol.[4]
Materials:
-
3-methyl-4-nitrobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel (100-200 mesh)
-
Petroleum ether (60-80 °C)
-
Ethyl acetate
Procedure:
-
Dissolve 3-methyl-4-nitrobenzyl alcohol (1.0 eq.) in dichloromethane.
-
Add pyridinium chlorochromate (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction completion by TLC.
-
Upon completion, filter the mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using 5% ethyl acetate in petroleum ether as the eluent to afford this compound.[4]
Synthesis of 4-Methyl-3-nitrobenzaldehyde
This protocol describes a two-step synthesis starting from toluene, based on the Gattermann reaction followed by nitration.[5]
Step 1: Gattermann Formylation of Toluene
-
In a suitable reaction vessel, combine toluene, aluminum chloride (AlCl₃), and copper(I) chloride (CuCl).
-
Introduce hydrogen chloride (HCl) gas to initiate the formylation reaction, yielding p-tolualdehyde.
Step 2: Nitration of p-Tolualdehyde
-
Cool the p-tolualdehyde obtained from Step 1 to 0-10 °C.
-
Slowly add a nitrating mixture of potassium nitrate (KNO₃) and sulfuric acid.
-
Maintain the temperature between 0 and 10 °C during the addition.
-
After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).
-
Work up the reaction by pouring it onto ice, followed by extraction, neutralization, and purification to yield 4-methyl-3-nitrobenzaldehyde.[5]
Proposed Competitive Reaction for Reactivity Comparison
To empirically determine the relative reactivity, a competitive reaction can be performed where both isomers are subjected to a limited amount of a nucleophile. The product ratio will indicate the relative rates of reaction.
Materials:
-
This compound
-
4-Methyl-3-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Internal standard (e.g., durene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a dry flask, prepare an equimolar solution of this compound and 4-Methyl-3-nitrobenzaldehyde in anhydrous methanol.
-
Add a known amount of an internal standard.
-
Take a t=0 sample for NMR or GC-MS analysis.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.5 equivalents relative to the total aldehyde concentration) to the stirred solution.
-
Stir the reaction at 0 °C for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding a few drops of acetone, followed by water.
-
Extract the products with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the resulting mixture of unreacted aldehydes and product alcohols (3-methyl-4-nitrobenzyl alcohol and 4-methyl-3-nitrobenzyl alcohol) by ¹H NMR spectroscopy or GC-MS.
-
The ratio of the products will provide a quantitative measure of the relative reactivity of the two aldehydes towards nucleophilic reduction. The isomer that is reduced to a greater extent is the more reactive one.
Mandatory Visualization
The following diagrams illustrate the electronic factors influencing reactivity and the workflow for the proposed competitive experiment.
Caption: Electronic effects influencing the reactivity of the isomers.
Caption: Workflow for a competitive reduction experiment.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be more reactive towards nucleophiles than its isomer, 4-Methyl-3-nitrobenzaldehyde. This heightened reactivity is attributed to the strong electron-withdrawing resonance effect of the nitro group located para to the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. In contrast, the electronic effects in 4-Methyl-3-nitrobenzaldehyde—a weaker inductive withdrawal from the meta-nitro group and electron donation from the para-methyl group—result in a less electrophilic carbonyl carbon and consequently, lower predicted reactivity.
For researchers and drug development professionals, this predicted difference is critical. When designing syntheses that involve nucleophilic additions, such as Grignard reactions, Wittig reactions, or reductive aminations, selecting this compound may lead to faster reaction rates and potentially higher yields compared to its isomer. The provided synthesis and competitive reaction protocols offer a practical framework for both preparing these reagents and empirically verifying their reactivity profiles in a laboratory setting. This understanding is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. This compound | C8H7NO3 | CID 11194528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-3-nitrobenzaldehyde 98 31680-07-6 [sigmaaldrich.com]
- 4. This compound CAS#: 18515-67-8 [amp.chemicalbook.com]
- 5. 4-METHYL-3-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of the Electrophilicity of 3-Methyl-4-nitrobenzaldehyde and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophilicity of 3-Methyl-4-nitrobenzaldehyde and the parent compound, benzaldehyde. Understanding the relative electrophilicity of these aromatic aldehydes is crucial for predicting reaction kinetics, elucidating mechanisms, and designing novel synthetic pathways in medicinal chemistry and materials science. This document synthesizes theoretical principles with established experimental methodologies to offer a clear and objective comparison.
Introduction to Electrophilicity in Aromatic Aldehydes
The electrophilicity of the carbonyl carbon in benzaldehyde derivatives is a critical determinant of their reactivity towards nucleophiles. This property is modulated by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity by delocalizing electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity by increasing electron density at the carbonyl carbon.
This compound possesses both an electron-donating methyl group and a potent electron-withdrawing nitro group. The interplay of their inductive and resonance effects dictates the overall electrophilicity of the aldehyde. In contrast, benzaldehyde serves as a baseline for comparison, lacking any ring substituents.
Theoretical Comparison: Inductive and Resonance Effects
The substituents on the aromatic ring of this compound influence the electrophilicity of the carbonyl carbon through a combination of inductive and resonance effects.
-
Nitro Group (-NO₂): Located at the para position relative to the aldehyde group, the nitro group is a strong electron-withdrawing group. It exerts a powerful -I (negative inductive) and -R (negative resonance) effect. The -R effect, in particular, significantly delocalizes the pi-electron density of the benzene ring and the carbonyl group, leading to a substantial increase in the partial positive charge on the carbonyl carbon. This enhanced positive character makes the aldehyde more susceptible to nucleophilic attack.[1]
-
Methyl Group (-CH₃): Positioned meta to the aldehyde, the methyl group is an electron-donating group. It primarily operates through a +I (positive inductive) effect, which pushes electron density towards the ring. From the meta position, its ability to donate electrons into the carbonyl group via resonance is negligible.
The net effect on the electrophilicity of this compound is a significant increase compared to benzaldehyde. The strong electron-withdrawing nature of the para-nitro group overwhelmingly counteracts the weaker electron-donating effect of the meta-methyl group.
Quantitative Comparison: The Hammett Equation
The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. In this equation, 'k' is the rate constant for the substituted reactant, 'k₀' is the rate constant for the unsubstituted reactant (benzaldehyde), 'ρ' (rho) is the reaction constant which depends on the nature of the reaction, and 'σ' (sigma) is the substituent constant.
A positive σ value indicates an electron-withdrawing group that accelerates reactions favored by reduced electron density at the reaction center (such as nucleophilic attack on the carbonyl carbon). A negative σ value signifies an electron-donating group.
For this compound, we can approximate the overall electronic effect by considering the Hammett constants for the individual substituents at their respective positions:
| Substituent | Position | Hammett Constant (σ) |
| Nitro (-NO₂) | para | +0.78 |
| Methyl (-CH₃) | meta | -0.07 |
The strongly positive σ value for the para-nitro group indicates a significant increase in electrophilicity. The small negative σ value for the meta-methyl group suggests a slight decrease. The combined effect will be dominated by the nitro group, leading to a significantly higher overall electrophilicity for this compound compared to benzaldehyde (σ = 0).
Experimental Data Summary
Based on these principles, the following reactivity order can be predicted:
This compound > Benzaldehyde
Experimental Protocols
The relative electrophilicity of these aldehydes can be determined experimentally using several methods. Below are outlines of common experimental protocols.
Kinetic Studies of Nucleophilic Addition
A common method to quantify electrophilicity is to measure the rate of reaction with a nucleophile.
Objective: To determine the second-order rate constants for the reaction of this compound and benzaldehyde with a common nucleophile (e.g., a stabilized ylide in a Wittig reaction or a secondary amine).
Procedure:
-
Preparation of Reactants: Prepare standardized solutions of the aldehyde, the nucleophile, and a suitable catalyst (if required) in an appropriate solvent (e.g., acetonitrile or ethanol).
-
Reaction Monitoring: The progress of the reaction can be monitored using techniques such as UV-Vis spectrophotometry (by observing the disappearance of a reactant or the appearance of a product with a distinct chromophore) or NMR spectroscopy.
-
Kinetic Analysis: For a second-order reaction, a plot of 1/[Aldehyde] versus time will yield a straight line with a slope equal to the rate constant (k). The experiment should be repeated at various concentrations to ensure the reaction order is correctly determined.
-
Comparison: The rate constants for this compound and benzaldehyde are directly compared. A higher rate constant indicates greater electrophilicity.
2,4-Dinitrophenylhydrazine (DNP) Test
This qualitative test can provide a visual indication of carbonyl reactivity. The formation of a precipitate (a dinitrophenylhydrazone) is a positive test for an aldehyde or ketone. The rate of precipitate formation can be used as a rough measure of reactivity.
Procedure:
-
Prepare a solution of 2,4-dinitrophenylhydrazine in a mixture of sulfuric acid and ethanol.
-
Add a few drops of the aldehyde to be tested to the DNP reagent.
-
Observe the formation of a yellow to red-orange precipitate.
-
The aldehyde that forms a precipitate more rapidly is considered to be more electrophilic.
Visualizing Electronic Effects
The following diagram illustrates the electronic influence of the substituents on the benzaldehyde core, leading to the difference in electrophilicity.
Caption: Electronic effects on the electrophilicity of the aldehyde group.
Conclusion
Based on the fundamental principles of physical organic chemistry, this compound is predicted to be significantly more electrophilic than benzaldehyde. This is primarily due to the strong electron-withdrawing resonance and inductive effects of the para-nitro group, which greatly outweigh the weak electron-donating inductive effect of the meta-methyl group. This enhanced electrophilicity translates to a higher reactivity towards nucleophiles. For definitive quantitative comparison, direct kinetic studies are recommended.
References
Reactivity in Nucleophilic Addition: A Comparative Analysis of 3-Methyl-4-nitrobenzaldehyde and 4-nitrobenzaldehyde
For Immediate Release
This guide provides a detailed comparison of the reactivity of 3-Methyl-4-nitrobenzaldehyde and 4-nitrobenzaldehyde in nucleophilic addition reactions. The analysis is targeted towards researchers, scientists, and professionals in drug development, offering a predictive comparison based on established principles of organic chemistry, supported by experimental data from related compounds.
Introduction
Aromatic aldehydes are pivotal starting materials in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients. The rate and efficiency of nucleophilic addition to the aldehyde's carbonyl group are critically influenced by the nature and position of substituents on the aromatic ring. This guide focuses on a comparative assessment of this compound and 4-nitrobenzaldehyde, dissecting how the interplay of electronic effects governs their reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | 4-nitrobenzaldehyde |
| Molecular Formula | C₈H₇NO₃ | C₇H₅NO₃ |
| Molar Mass | 165.15 g/mol | 151.12 g/mol |
| CAS Number | 18515-67-8 | 555-16-8 |
| Appearance | - | Slightly yellowish crystalline powder |
| Melting Point | - | 103-106 °C |
Comparative Reactivity Analysis
The reactivity of the carbonyl carbon in aromatic aldehydes towards nucleophilic attack is fundamentally governed by its electrophilicity. Electron-withdrawing groups (EWGs) enhance this electrophilicity, thereby accelerating the rate of nucleophilic addition. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon, leading to slower reaction rates.[1][2][3][4][5]
4-nitrobenzaldehyde is rendered highly reactive towards nucleophiles due to the potent electron-withdrawing nature of the nitro group (-NO₂) at the para-position. This group exerts both a strong inductive (-I) and resonance (-M) effect, which significantly depletes electron density from the carbonyl carbon, making it a prime target for nucleophilic attack.[3]
In This compound , the activating effect of the para-nitro group is still prominent. However, the presence of a methyl group (-CH₃) at the 3-position introduces a counteracting electronic effect. The methyl group is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. This electron-donating nature slightly reduces the partial positive charge on the carbonyl carbon compared to 4-nitrobenzaldehyde.
Based on these electronic considerations, it is predicted that 4-nitrobenzaldehyde will exhibit greater reactivity in nucleophilic addition reactions than this compound .
Supporting Experimental Data
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
Data sourced from a comparative study on the reactivity of substituted benzaldehydes.
As the data indicates, the electron-withdrawing nitro group at the para-position in 4-nitrobenzaldehyde (p-NO₂) results in a nearly 15-fold increase in the reaction rate compared to unsubstituted benzaldehyde. In contrast, an electron-donating methyl group at the para-position (p-CH₃) reduces the reaction rate by more than half. This strongly corroborates the principle that the electron-donating methyl group in this compound will diminish the activating effect of the para-nitro group, leading to a lower reaction rate compared to 4-nitrobenzaldehyde.
Logical Relationship of Substituent Effects
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the reactivity of the aldehyde.
References
A Spectroscopic Showdown: Unmasking the Isomers of 3-Methyl-4-nitrobenzaldehyde
A detailed spectroscopic comparison of 3-Methyl-4-nitrobenzaldehyde and its isomers is crucial for researchers in drug discovery and organic synthesis, where precise structural identification is paramount. While these isomers share the same molecular formula and weight, their distinct substitution patterns on the benzene ring give rise to unique spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
This guide provides a comprehensive analysis of the spectroscopic properties of this compound and its key isomer, 4-Methyl-3-nitrobenzaldehyde. By examining their spectral data, scientists can confidently differentiate between these closely related compounds, ensuring the correct starting materials and intermediates are utilized in complex synthetic pathways.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its isomer, 4-Methyl-3-nitrobenzaldehyde. The differences in chemical shifts (δ) in NMR spectroscopy, vibrational frequencies (ν) in IR spectroscopy, and absorption maxima (λmax) in UV-Vis spectroscopy provide a clear basis for their differentiation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methyl Proton (δ, ppm) | Solvent |
| This compound | 10.12 (s, 1H)[1] | 8.04-8.07 (d, J=8.7 Hz, 1H), 7.84-7.87 (m, 2H)[1] | 2.66 (s, 3H)[1] | CDCl₃ |
| 4-Methyl-3-nitrobenzaldehyde | 9.98 (s) | 8.25 (d), 7.95 (dd), 7.6 (d) | 2.6 (s) | CDCl₃ |
Table 2: IR Spectroscopic Data
| Compound | Aldehyde C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) |
| This compound | 2857, 2743[1] | 1702[1] | 1518[1] | 1361[1] |
| 4-Methyl-3-nitrobenzaldehyde | ~2830, ~2730 | ~1700 | ~1530 | ~1350 |
Table 3: UV-Vis Spectroscopic Data (Predicted)
| Compound | λmax (nm) | Electronic Transition |
| This compound | ~260-270 | π → π |
| 4-Methyl-3-nitrobenzaldehyde | ~250-260 | π → π |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters should be optimized for the instrument in use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A larger sample quantity (20-50 mg) and a greater number of scans are typically required. Broadband proton decoupling is used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, scanning a wavelength range of approximately 200-400 nm. A reference cuvette containing the pure solvent is used to zero the instrument.
Visualizing the Isomeric Relationship
The structural difference between this compound and its isomers dictates their unique spectroscopic properties. The following diagram illustrates the positional isomerism that is the root of their distinct analytical signatures.
Caption: Positional isomerism of methyl-nitrobenzaldehydes.
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy
The position of the methyl and nitro groups relative to the aldehyde has a significant impact on the chemical shifts of the aromatic protons. In this compound, the aldehyde proton appears at a characteristic downfield shift of 10.12 ppm.[1] The aromatic protons exhibit a complex multiplet and a doublet, reflecting their coupling patterns. For 4-Methyl-3-nitrobenzaldehyde, the aldehyde proton is expected to be slightly upfield due to the different electronic environment created by the substituent positions. The distinct splitting patterns and chemical shifts of the aromatic protons for each isomer serve as a primary tool for their identification.
IR Spectroscopy
The IR spectra of these isomers are characterized by strong absorptions corresponding to the carbonyl (C=O) and nitro (NO₂) functional groups. For this compound, the C=O stretch is observed at 1702 cm⁻¹, and the asymmetric and symmetric NO₂ stretches appear at 1518 cm⁻¹ and 1361 cm⁻¹, respectively.[1] The exact positions of these bands can shift slightly between isomers due to changes in the electronic effects (inductive and resonance) imparted by the different substitution patterns. The characteristic aldehyde C-H stretching vibrations are also present around 2850 and 2750 cm⁻¹.[1]
UV-Vis Spectroscopy
The UV-Vis spectra of aromatic aldehydes are typically dominated by a strong π → π* transition. The position of the λmax is sensitive to the nature and position of the substituents on the benzene ring. For this compound, the λmax is predicted to be around 260-270 nm. The conjugation of the aldehyde and nitro groups with the benzene ring influences the energy of this transition. The different substitution pattern in 4-Methyl-3-nitrobenzaldehyde will alter the extent of this conjugation, leading to a predictable shift in the λmax, likely to a slightly shorter wavelength.
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary toolkit for the unambiguous differentiation of this compound and its isomers. A careful analysis of the chemical shifts and coupling constants in ¹H NMR, the vibrational frequencies of key functional groups in IR, and the electronic transition energies in UV-Vis allows for the confident structural elucidation of these important chemical building blocks. This guide serves as a valuable resource for researchers who rely on precise analytical characterization for the success of their synthetic and developmental endeavors.
References
A Comparative Guide to HPLC Analysis for the Separation of Methyl-nitrobenzaldehyde Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of isomeric impurities are critical for ensuring product quality, efficacy, and safety. The isomers of methyl-nitrobenzaldehyde, key intermediates in various synthetic pathways, present a significant analytical challenge due to their structural similarity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these isomers, supported by experimental data and detailed protocols.
Comparison of HPLC Methods
The separation of methyl-nitrobenzaldehyde isomers is primarily achieved through reversed-phase and, to a lesser extent, normal-phase or specialized column chemistries. The choice of method depends on the specific isomers of interest (ortho, meta, para positions of the nitro group relative to the aldehyde, and the position of the methyl group) and the analytical requirements such as resolution, speed, and sensitivity.
Reversed-Phase HPLC
Reversed-phase HPLC is a widely adopted technique for the separation of nitroaromatic compounds.[1] The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1]
Table 1: Comparison of Reversed-Phase HPLC Conditions for Isomer Separation
| Parameter | Method A: Standard C18 | Method B: Mixed-Mode C18/5-Fluorophenyl | Method C: Newcrom R1 |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm)[1] | C18 and 5-fluorophenyl mixed bonded silica gel[2] | Newcrom R1 (low silanol activity)[3] |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v)[1] | Methanol:0.05mol/L Dipotassium hydrogen phosphate (pH 7.5 with triethylamine and phosphoric acid) (20:80)[2] | Acetonitrile:Water with phosphoric acid[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2] | Not Specified |
| Detection | UV-Vis or Diode Array Detector (DAD)[1] | 240 nm[2] | Not Specified |
| Temperature | 40 °C[2] | 40 °C[2] | Not Specified |
| Advantages | Robust, widely available columns and solvents.[1] | Enhanced selectivity for aromatic positional isomers.[2] | Reduced silanol interactions, potentially improving peak shape.[3] |
| Limitations | May provide insufficient resolution for closely eluting isomers.[4] | More complex mobile phase preparation.[2] | Proprietary column chemistry.[3] |
Note: The data presented is based on methods for nitrobenzaldehyde isomers, which are structurally similar to methyl-nitrobenzaldehyde isomers and serve as a strong starting point for method development.
Normal-Phase and Chiral HPLC
While less common for this application, normal-phase chromatography can offer alternative selectivity. In some challenging separations of positional isomers, chiral stationary phases have been explored, not for enantiomeric separation, but for their unique selectivity mechanisms that can differentiate positional isomers.[5]
Experimental Protocols
Protocol 1: Isomeric Purity by Reversed-Phase HPLC (Adapted from Nitrobenzaldehyde Analysis)
This protocol is based on established methods for separating nitroaromatic compounds and is a reliable starting point for the analysis of methyl-nitrobenzaldehyde isomers.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a DAD or UV-Vis detector.[1]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Chromatography data acquisition software.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[1] A gradient elution may be necessary for complex mixtures of isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Determined by the UV spectrum of the specific methyl-nitrobenzaldehyde isomers (typically in the range of 240-260 nm).[2]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of each methyl-nitrobenzaldehyde isomer reference standard. Dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample and dissolve it in 100 mL of the same diluent.[1]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
Analysis:
-
Inject the standard solution to determine the retention times for each isomer.
-
Inject the sample solution.
-
Calculate the percentage of each isomer using the area normalization method, where the peak area of each isomer is divided by the total area of all isomer peaks.
Mandatory Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of methyl-nitrobenzaldehyde isomers.
Caption: General workflow for HPLC analysis of isomers.
Logical Relationship for Method Selection
The choice of an appropriate HPLC method is a critical step that involves considering various factors.
Caption: Logic for selecting an appropriate HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 3. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
Characterization of derivatives synthesized from 3-Methyl-4-nitrobenzaldehyde
A Comparative Guide to 3-Methyl-4-nitrobenzoate Derivatives: Synthesis, Characterization, and Antifungal Activity
This guide provides a comparative analysis of derivatives synthesized from 3-Methyl-4-nitrobenzaldehyde, with a primary focus on a series of 3-methyl-4-nitrobenzoate esters. These compounds have been evaluated for their biological activity, offering valuable insights for researchers in drug discovery and medicinal chemistry. The information presented is based on supporting experimental data for their synthesis, characterization, and performance against various fungal strains.
Synthesis and Characterization
Derivatives of this compound, such as esters, Schiff bases, and thiosemicarbazones, are of significant interest in medicinal chemistry. The primary focus of this guide is a series of eleven 3-methyl-4-nitrobenzoate derivatives, which were synthesized and characterized to evaluate their structure-activity relationship (SAR).
The synthesis of the parent compound, this compound, can be achieved by the oxidation of 3-methyl-4-nitrobenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane. The resulting aldehyde serves as a precursor for various derivatives. The 3-methyl-4-nitrobenzoate esters were prepared from 3-methyl-4-nitrobenzoic acid.
Characterization Data of Parent Aldehyde and Key Derivatives
The chemical structures of the synthesized compounds were confirmed using various spectroscopic methods. Below is a summary of the characterization data for the parent aldehyde and a representative ester derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) |
| This compound | C₈H₇NO₃ | 165.15[1] | 10.12 (s, 1H), 8.04-8.07 (d, J=8.7 Hz, 1H), 7.84-7.87 (m, 2H), 2.66 (s, 3H)[2] | 1702 (C=O), 1518 (NO₂), 1383 (NO₂)[2] |
| Methyl 3-methyl-4-nitrobenzoate | C₉H₉NO₄ | 195.17[3] | 8.00–7.97 (unresolved, 2H), 4.31 (t, J=6.6 Hz, 2H), 2.62 (s, 3H)[4] | 1720 (C=O), 1525 (NO₂), 1345 (NO₂), 1284, 1193 (C-O)[4] |
| Pentyl 3-methyl-4-nitrobenzoate | C₁₃H₁₇NO₄ | 267.28 | Data not fully available in provided abstracts. | Data not fully available in provided abstracts. |
Comparative Biological Activity: Antifungal Properties
A study involving eleven 3-methyl-4-nitrobenzoate derivatives systematically evaluated their antifungal activity against four clinically important Candida strains.[4] The results, presented as Minimum Inhibitory Concentration (MIC) values, highlight how structural variations, particularly the length of the alkyl side chain, influence bioactivity.
Table of Antifungal Activity (MIC in µM)
| Derivative | C. albicans (ATCC-90028) | C. glabrata (90030) | C. krusei (34125) | C. guilliermondii (207) |
| Methyl 3-methyl-4-nitrobenzoate (1) | >250 | >250 | >250 | 39 [4] |
| Ethyl 3-methyl-4-nitrobenzoate (2) | >250 | >250 | >250 | 118 |
| Propyl 3-methyl-4-nitrobenzoate (3) | >250 | >250 | >250 | 60 |
| Butyl 3-methyl-4-nitrobenzoate (4) | >250 | >250 | >250 | 62 |
| Isopentyl 3-methyl-4-nitrobenzoate (5) | >250 | >250 | >250 | 65 |
| Pentyl 3-methyl-4-nitrobenzoate (6) | >250 | >250 | >250 | 31 [4] |
| Hexyl 3-methyl-4-nitrobenzoate (7) | >250 | >250 | >250 | 69 |
| Heptyl 3-methyl-4-nitrobenzoate (8) | >250 | >250 | >250 | 72 |
| Octyl 3-methyl-4-nitrobenzoate (9) | >250 | >250 | >250 | 150 |
| Nonyl 3-methyl-4-nitrobenzoate (10) | >250 | >250 | >250 | 158 |
| Decyl 3-methyl-4-nitrobenzoate (11) | >250 | >250 | >250 | 162 |
As the data indicates, the methyl (1) and pentyl (6) esters showed the most potent activity, specifically against C. guilliermondii, with MIC values of 39 µM and 31 µM, respectively.[4] This suggests that the alkyl side chain length is a critical factor for the antifungal efficacy of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the synthesis of the precursor and its ester derivatives.
Synthesis of this compound
-
Dissolution: 3-methyl-4-nitrobenzyl alcohol (1.0 eq.) is dissolved in dichloromethane.
-
Oxidation: Pyridinium chlorochromate (PCC) (1.1 eq.) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for 3 hours.
-
Work-up: Upon completion, the mixture is filtered through diatomaceous earth, and the filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel (100-200 mesh) using 5% ethyl acetate in petroleum ether as the eluent to yield the final product.[2]
General Synthesis of 3-Methyl-4-nitrobenzoate Esters (Fischer Esterification)
-
Mixing Reagents: 3-Methyl-4-nitrobenzoic acid is dissolved in the corresponding alcohol (e.g., methanol, pentanol).
-
Catalysis: A catalytic amount of concentrated sulfuric acid (H₂SO₄) is added to the mixture.
-
Reaction: The mixture is heated to reflux for a specified period (e.g., 3 hours).[1]
-
Isolation: After cooling to room temperature, the reaction mixture is poured over ice.
-
Purification: The precipitated product is collected by suction filtration, washed with cold water, and dried in vacuo to yield the pure ester.[1]
Visualized Workflows and Pathways
To better illustrate the processes described, the following diagrams represent the synthesis workflow and the proposed biological mechanism of action.
Caption: General workflow for the synthesis of 3-methyl-4-nitrobenzoate esters.
In silico modeling studies of the most active compound, pentyl 3-methyl-4-nitrobenzoate (6), suggest that it interacts with the thymidylate kinase (TPMK) protein, which has been identified as a potential molecular target for antifungal agents.[4]
Caption: Proposed mechanism of action for the most active antifungal derivative.
References
A Comparative Guide to Purity Assessment of Synthesized 3-Methyl-4-nitrobenzaldehyde by NMR
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 3-Methyl-4-nitrobenzaldehyde is a critical parameter that directly impacts reaction yields, the impurity profile of subsequent products, and the overall success of a synthetic route. This guide provides an objective comparison of a synthesized batch of this compound with a commercial standard, focusing on purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are provided to illustrate the analytical process.
Comparison of Synthesized vs. Commercial this compound
The purity of a synthesized compound is often compared against a high-purity commercial standard. The primary synthesis route to this compound involves the oxidation of 3-methyl-4-nitrobenzyl alcohol. Potential impurities arising from this process include the unreacted starting material (3-methyl-4-nitrobenzyl alcohol) and the over-oxidation product (3-methyl-4-nitrobenzoic acid). Isomeric impurities, though possible, are often controlled by the purity of the starting materials.
This guide presents a hypothetical scenario where a synthesized batch of this compound is analyzed by ¹H NMR and compared to a commercial standard with a stated purity of ≥98%.
Data Presentation
The following tables summarize the quantitative data obtained from the ¹H NMR analysis of both the synthesized batch and a commercial standard of this compound.
Table 1: ¹H NMR Data for Commercial this compound (≥98% Purity)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.12 | Singlet | 1H | Aldehyde (-CHO) |
| 8.05 | Doublet | 1H | Aromatic H |
| 7.86 | Multiplet | 2H | Aromatic H |
| 2.66 | Singlet | 3H | Methyl (-CH₃) |
Table 2: Hypothetical ¹H NMR Data for Synthesized this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Purity (%) |
| 10.12 | Singlet | 1.00 | Aldehyde (-CHO) | 95.0 |
| 8.05 | Doublet | 1.00 | Aromatic H | |
| 7.86 | Multiplet | 2.00 | Aromatic H | |
| 2.66 | Singlet | 3.00 | Methyl (-CH₃) | |
| Impurity Signals | ||||
| 4.79 | Singlet | 0.06 | 3-methyl-4-nitrobenzyl alcohol (-CH₂OH) | 3.0 |
| 12.50 | Broad Singlet | 0.02 | 3-methyl-4-nitrobenzoic acid (-COOH) | 2.0 |
Note: Purity is calculated based on the relative integration of the aldehyde proton of the main product against the characteristic protons of the impurities.
Experimental Protocols
A detailed methodology for the purity assessment of this compound by ¹H NMR is provided below.
Materials:
-
Synthesized this compound
-
Commercial standard of this compound (≥98% purity)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample (either synthesized or commercial standard) into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS.
-
Transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals, paying close attention to the signals of the main compound and any potential impurities.
Purity Calculation:
The purity of the synthesized sample is determined by comparing the integral of a characteristic proton of the main compound to the integrals of characteristic protons of the impurities. In this case, the aldehyde proton at 10.12 ppm is a well-resolved singlet and is ideal for this purpose.
Purity (%) = [Integral(main compound) / (Integral(main compound) + ΣIntegral(impurities))] x 100
Mandatory Visualization
The following diagrams illustrate the workflow for the purity assessment of synthesized this compound.
Caption: Workflow for the synthesis and purity assessment of this compound by NMR.
The logical relationship for identifying the purity based on the NMR spectrum is outlined in the diagram below.
Caption: Logical flow for determining the purity of this compound from its ¹H NMR spectrum.
A Comparative Guide to Catalysts for the Synthesis of 3-Methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Methyl-4-nitrobenzaldehyde, a key intermediate in the preparation of various pharmaceuticals and fine chemicals, is critically dependent on the selective oxidation of the methyl group of 3-methyl-4-nitrotoluene. The efficiency and selectivity of this transformation are dictated by the choice of catalyst. This guide provides an objective comparison of various catalytic systems reported for the oxidation of nitrotoluenes, offering valuable insights that can be extrapolated to the synthesis of the target molecule. The comparison is supported by experimental data from analogous reactions, detailed experimental protocols, and workflow visualizations.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in the synthesis of this compound. The following table summarizes the performance of different classes of catalysts used in the oxidation of substituted toluenes, particularly nitrotoluenes. While data for the specific oxidation of 3-methyl-4-nitrotoluene is limited in publicly available literature, the data for isomers like o- and p-nitrotoluene provide a strong basis for comparison.
| Catalyst System | Catalyst Example | Oxidant | Substrate | Product | Conversion (%) | Selectivity (%) | Yield (%) | Reaction Conditions | Reference |
| Biomimetic Catalysts | T(p-NO₂)PPFeCl | O₂ | o-Nitrotoluene | o-Nitrobenzaldehyde | - | 82.0 | - | 45°C, 2.0 MPa, 6 h, 2.5 M NaOH in Methanol | [1] |
| T(o-Cl)PPZn | O₂ | o-Nitrotoluene | o-Nitrobenzaldehyde | 47.8 | 54.2 | 25.9 | 40°C, 1.5 MPa, 4 h, 5.0 M NaOH in Methanol | [2] | |
| T(o-Cl)PPMn | O₂ | p-Nitrotoluene | p-Nitrobenzaldehyde | 83.0 | 87.9 | 73.0 | 45°C, 1.6 MPa, 10 h, 1.8 M NaOH in Methanol | [2] | |
| Tetracarboxylic Copper Phthalocyanine | O₂ | o-Nitrotoluene | o-Nitrobenzaldehyde | - | - | 17.6 | 25°C, 1.0 MPa, 30 h, NaOH in Methanol | [3] | |
| Transition Metal Catalysts | Co/Mn/Br System | Air | p-Nitrotoluene | p-Nitrobenzaldehyde | 11.8 | 67.1 | 7.9 | Acetic acid/water, optimized conditions in microreactor | [4] |
| Manganese Sulfate/KOH | O₂ | o-Nitrotoluene | o-Nitrobenzaldehyde | >80 | 50 | ~40 | Liquid phase | [1] | |
| Cerium(IV) Perchlorate | Ce(IV) | o-Nitrotoluene | o-Nitrobenzaldehyde | - | High | Good | 50-90°C, aqueous perchloric acid | [5] | |
| Vanadium-based Catalysts | Vanadium-substituted Polyoxometalates | H₂O₂ | Toluene | Benzaldehyde, Benzyl alcohol, Cresols | Low | Moderate | Low | Room temperature, Acetonitrile | [6] |
| N-Hydroxyphthalimide (NHPI) | NHPI/Co(OAc)₂/Mn(OAc)₂ | Air (10 atm) | p-Nitrotoluene | p-Nitrobenzoic Acid | - | - | 81 | 130°C | [7] |
Note: The yields and selectivities are reported for the specified substrates and may vary for the synthesis of this compound.
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below. These protocols can be adapted for the synthesis of this compound from 3-methyl-4-nitrotoluene.
Protocol 1: Biomimetic Oxidation using a Metalloporphyrin Catalyst
This protocol is based on the selective oxidation of nitrotoluenes using a metalloporphyrin catalyst and molecular oxygen.
Materials:
-
3-Methyl-4-nitrotoluene
-
Metalloporphyrin catalyst (e.g., T(p-NO₂)PPFeCl)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller.
Procedure:
-
In a high-pressure autoclave, dissolve the metalloporphyrin catalyst in methanol.
-
Add the calculated amount of sodium hydroxide to the solution to achieve the desired molarity.
-
Add 3-methyl-4-nitrotoluene to the reaction mixture.
-
Seal the autoclave and purge with oxygen gas several times.
-
Pressurize the autoclave with oxygen to the desired pressure (e.g., 2.0 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 45°C) with vigorous stirring.
-
Maintain the reaction conditions for the specified duration (e.g., 6 hours).
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
The reaction mixture can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion, selectivity, and yield.
-
The product can be isolated and purified using standard techniques such as extraction and column chromatography.
Protocol 2: Transition Metal-Catalyzed Oxidation with a Co/Mn/Br System
This protocol describes the aerobic oxidation of a toluene derivative using a mixed transition metal catalyst system.
Materials:
-
3-Methyl-4-nitrotoluene
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Sodium bromide (NaBr)
-
Acetic acid
-
Water
-
A reaction vessel equipped with a reflux condenser, magnetic stirrer, and gas inlet.
Procedure:
-
To the reaction vessel, add 3-methyl-4-nitrotoluene, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.
-
Add a mixture of acetic acid and water as the solvent.
-
Heat the mixture to the desired reaction temperature with constant stirring.
-
Introduce a continuous flow of air or oxygen into the reaction mixture.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent.
-
Further purification can be achieved by distillation or recrystallization.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the catalytic oxidation of 3-methyl-4-nitrotoluene.
Caption: General synthetic pathway for this compound.
Caption: Typical experimental workflow for catalytic oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN1243717C - Method for preparing o-nitrobenzaldehyde by biomimetic catalytic oxygen oxidation of o-nitrotoluene - Google Patents [patents.google.com]
- 4. Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. EP0205173B1 - Process for the the manufacture of o-nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 3-Methyl-4-nitrobenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Methyl-4-nitrobenzaldehyde is a valuable reagent in organic synthesis, frequently employed as a building block for pharmaceuticals and other complex organic molecules. Its characteristic structure, featuring an aldehyde function for condensation reactions and a nitro group that can be readily reduced to a reactive amine, makes it a versatile intermediate. However, synthetic strategies may necessitate alternative reagents due to factors such as cost, availability, or the need for a different substitution pattern to modulate the electronic properties and biological activity of the final product.
This guide provides an objective comparison of key alternative reagents to this compound, focusing on their performance in common synthetic transformations. We present supporting experimental data, detailed protocols for key reactions, and visualizations of synthetic workflows to aid researchers in selecting the optimal building block for their specific needs.
Key Alternatives and Their Synthetic Utility
The primary alternatives to this compound are other substituted nitrobenzaldehydes, which differ in the position of the nitro group or the absence of the methyl substituent. The choice of reagent significantly impacts the electronic environment of the aldehyde and the resulting product's characteristics.
-
4-Nitrobenzaldehyde : Lacking the methyl group, this is a common alternative when the core nitro-substituted phenyl ring is the key pharmacophore. The absence of the electron-donating methyl group makes the aldehyde slightly more reactive towards nucleophiles. It is a crucial building block for a wide range of organic molecules, including dyes and pharmaceuticals.[1]
-
3-Nitrobenzaldehyde : With the nitro group in the meta position, this isomer presents a different electronic and steric profile. The nitro group's electron-withdrawing effect is primarily inductive rather than mesomeric, altering its influence on the aldehyde's reactivity.[2] It is a fundamental building block in organic chemistry, participating in a wide range of reactions like nucleophilic substitutions and condensations.[3] 3-Nitrobenzaldehyde is a key intermediate in the synthesis of second-generation dihydropyridine calcium channel blockers such as nitrendipine and nimodipine.[4]
-
Precursors to Aminobenzaldehydes : In many synthetic routes, the nitro group of this compound is immediately reduced to an amine. An alternative strategy is to use a reagent that already contains the amino group or a precursor that can be easily converted. For example, using p-aminobenzaldehyde directly avoids a separate reduction step. This can be synthesized from p-nitrotoluene via the action of sodium polysulfide.[5]
Data Presentation: Performance in Key Synthetic Transformations
The reduction of the nitro group to an amine is a critical and frequent transformation for this class of compounds. The following table summarizes the performance of this compound and its alternatives in this and other relevant reactions.
| Reagent | Starting Material | Reaction Type | Key Reagents & Conditions | Product | Yield (%) |
| This compound | 3-Methyl-4-nitrobenzyl alcohol | Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane, RT, 3h | This compound | 93%[6] |
| 4-Nitrobenzaldehyde | 4-Nitrotoluene | Oxidation | CrO₃, Acetic anhydride, H₂SO₄, 5-10°C | 4-Nitrobenzaldehyde | 89-94%[1] |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | Oxidation | H₂O₂, NaOH | 4-Nitrobenzaldehyde | >99% purity, ~76% overall yield from 4-nitrotoluene[1] |
| 3-Nitrobenzaldehyde | Benzaldehyde | Nitration | Fuming HNO₃, conc. H₂SO₄, <15°C | 3-Nitrobenzaldehyde | 53%[7] |
| m-Nitrobenzaldehyde Dimethylacetal | m-Nitrobenzaldehyde | Acetal Formation | Anhydrous methanol, H⁺ catalyst | m-Nitrobenzaldehyde Dimethylacetal | High Yield[8] |
| m-Aminobenzaldehyde Dimethylacetal | m-Nitrobenzaldehyde Dimethylacetal | Nitro Reduction | H₂, Raney Nickel, 40-70°C, ~1000 psi | m-Aminobenzaldehyde Dimethylacetal | 67-78%[9] |
| p-Aminobenzaldehyde | p-Nitrotoluene | Polysulfide Reduction | Na₂S·9H₂O, Sulfur, NaOH, Ethanol, Reflux 3h | p-Aminobenzaldehyde | 40-50%[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for key synthetic transformations involving these reagents.
1. Oxidation of 3-Methyl-4-nitrobenzyl alcohol to this compound[6]
-
Materials : 3-methyl-4-nitrobenzyl alcohol, pyridinium chlorochromate (PCC), dichloromethane (DCM).
-
Procedure :
-
Dissolve 3-methyl-4-nitrobenzyl alcohol (1.0 eq.) in dichloromethane.
-
Add pyridinium chlorochromate (1.1 eq.) to the solution.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Upon completion, filter the mixture through diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: 5% ethyl acetate in petroleum ether) to yield the product.
-
2. Synthesis of 4-Nitrobenzaldehyde via Oxidation of 4-Nitrotoluene[1]
-
Materials : 4-Nitrotoluene, acetic anhydride, concentrated sulfuric acid, chromium trioxide (CrO₃), ice.
-
Procedure :
-
Prepare a solution of 4-nitrotoluene in acetic anhydride in a flask.
-
Slowly add concentrated sulfuric acid while stirring.
-
Cool the mixture to 5°C in an ice bath.
-
Add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C (takes approx. 45-60 minutes).
-
Continue stirring for ten minutes after the addition is complete.
-
Pour the reaction mixture into beakers filled with chipped ice and water.
-
Collect the solid product by suction filtration and wash with cold water until the washings are colorless.
-
The intermediate, p-nitrobenzaldiacetate, is then hydrolyzed by refluxing with water, alcohol, and sulfuric acid for 30 minutes to yield p-nitrobenzaldehyde.
-
3. Reduction of m-Nitrobenzaldehyde Dimethylacetal to m-Aminobenzaldehyde Dimethylacetal[9]
-
Materials : m-nitrobenzaldehyde dimethylacetal, anhydrous methanol, Raney nickel catalyst, hydrogen gas.
-
Procedure :
-
Place m-nitrobenzaldehyde dimethylacetal (1.5 moles), anhydrous methanol (250 ml), and Raney nickel catalyst (1 tbsp) in a 1-liter steel bomb.
-
Introduce hydrogen gas until the pressure reaches approximately 1000 psi.
-
Heat the bomb to about 40°C and start the shaker. The temperature will rise to about 70°C as the hydrogenation becomes rapid.
-
Refill with hydrogen as the pressure drops. The temperature should be kept below 85°C to prevent hydrogenolysis.
-
Once the reaction is complete, cool the bomb and discharge the remaining hydrogen.
-
Filter the solution to remove the catalyst (Caution: may be pyrophoric).
-
Distill the methanol from the filtrate.
-
Distill the remaining residue under diminished pressure to obtain the pure m-aminobenzaldehyde dimethylacetal.
-
Mandatory Visualizations
Diagrams illustrating workflows and relationships provide a clear overview of the synthetic strategies.
Caption: General synthetic workflow using nitrobenzaldehydes.
Caption: Comparison of synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound CAS#: 18515-67-8 [amp.chemicalbook.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Biological Landscape of 3-Methyl-4-nitrobenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 3-Methyl-4-nitrobenzaldehyde represent a class of compounds with significant potential in the development of novel therapeutic agents. While direct experimental data on this specific scaffold is emerging, a comparative analysis of structurally related compounds, particularly those derived from 3-nitrobenzaldehyde, provides valuable insights into their potential antimicrobial and antitumor activities. This guide synthesizes the available data, details relevant experimental protocols, and visualizes key pathways to inform further research and development.
Comparative Analysis of Biological Activity
The primary biological activities reported for compounds structurally similar to this compound derivatives are antimicrobial and antitumor effects. These activities are often attributed to the presence of the nitro group and the imine (-C=N-) or thiosemicarbazone (-NH-C(=S)-NH-N=CH-) functionalities, which are common derivatives of benzaldehydes.
Antimicrobial Activity
Schiff bases and their metal complexes derived from nitrobenzaldehydes have demonstrated notable activity against a range of bacterial and fungal strains. The data below, from studies on 3-nitrobenzaldehyde derivatives, serves as a predictive reference for the potential efficacy of this compound analogs.
Table 1: Comparative Antimicrobial Activity of 3-Nitrobenzaldehyde Derivatives
| Compound/Complex | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 3-nitrobenzaldehyde Semicarbazone (Ligand) | Escherichia coli | 9 | - | |
| Staphylococcus aureus | 8 | - | ||
| [Cu(3-nitrobenzaldehyde Semicarbazone)₂]Cl₂ | Escherichia coli | 13 | - | |
| Staphylococcus aureus | 10 | - | ||
| [Ni(3-nitrobenzaldehyde Semicarbazone)₂]Cl₂ | Escherichia coli | 16 | - | |
| Staphylococcus aureus | 13 | - | ||
| 3-nitrobenzaldehyde Thiosemicarbazone (Ligand) | Bacillus subtilis | Inactive | - | |
| Staphylococcus aureus | Inactive | - | ||
| Escherichia coli | Inactive | - | ||
| Pseudomonas aeruginosa | Inactive | - | ||
| Candida albicans | Inactive | - | ||
| [Co(3-nitrobenzaldehyde Thiosemicarbazone)₂]Cl₂ | Bacillus subtilis | 14 | - | |
| Staphylococcus aureus | 15 | - | ||
| Escherichia coli | 13 | - | ||
| Pseudomonas aeruginosa | 14 | - | ||
| Candida albicans | 13 | - | ||
| [Ni(3-nitrobenzaldehyde Thiosemicarbazone)₂]Cl₂ | Bacillus subtilis | 15 | - | |
| Staphylococcus aureus | 16 | - | ||
| Escherichia coli | 14 | - | ||
| Pseudomonas aeruginosa | 15 | - | ||
| Candida albicans | 14 | - |
Note: The data presented is for derivatives of 3-nitrobenzaldehyde and should be considered as a predictive reference for the potential activity of this compound derivatives.
Antitumor Activity
Derivatives of nitrobenzaldehydes, including Schiff bases, hydrazones, and thiosemicarbazones, have been investigated for their cytotoxic effects against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for some of these compounds, providing a benchmark for the potential anticancer activity of this compound derivatives.
Table 2: Comparative Antitumor Activity of Benzaldehyde Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzaldehyde | BxPC-3 (Pancreatic) | < 100 | |
| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | |
| OVCAR-8 (Ovarian) | 1.15 | ||
| HCT-116 (Colon) | 1.09 | ||
| HL-60 (Leukemia) | 0.36 | ||
| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 | |
| OVCAR-8 (Ovarian) | 1.29 | ||
| HCT-116 (Colon) | 1.17 | ||
| HL-60 (Leukemia) | 0.42 | ||
| 5-Nitrosalicylaldehyde | SF-295 (Glioblastoma) | 4.75 | |
| OVCAR-8 (Ovarian) | 3.98 | ||
| HCT-116 (Colon) | 3.12 | ||
| HL-60 (Leukemia) | 1.54 |
Note: The data presented is for various substituted benzaldehydes and is intended to provide a comparative context for the potential cytotoxicity of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of Schiff base derivatives and the evaluation of their biological activities.
Synthesis of Schiff Base Derivatives from this compound
General Procedure:
-
Dissolve this compound (1 mmol) in a suitable solvent, such as ethanol or methanol (20 mL).
-
Add an equimolar amount (1 mmol) of the desired primary amine (e.g., substituted aniline, aminobenzoic acid) to the solution.
-
Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reflux the mixture for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting solid precipitate (the Schiff base) is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: General workflow for the synthesis of Schiff base derivatives.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Prepare a nutrient agar medium and sterilize it by autoclaving.
-
Pour the sterilized agar into sterile Petri dishes and allow it to solidify.
-
Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.
-
Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of each test compound solution into the wells.
-
Use a solvent control (e.g., DMSO) and a standard antibiotic as negative and positive controls, respectively.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways
While the precise signaling pathways modulated by derivatives of this compound are yet to be fully elucidated, studies on related nitroaromatic compounds and benzaldehyde derivatives suggest potential interactions with key cancer-related pathways. Benzaldehyde, for instance, has been shown to suppress signaling pathways such as PI3K/AKT/mTOR, STAT3, NF-κB, and ERK, which are critical for cancer cell proliferation, survival, and metastasis. The electron-withdrawing nature of the nitro group may enhance the electrophilic character of the aldehyde, potentially leading to interactions with nucleophilic residues in key signaling proteins.
Caption: Hypothetical inhibition of pro-survival signaling pathways.
A Researcher's Guide to the Mechanistic Nuances of 3-Methyl-4-nitrobenzaldehyde in Key Condensation Reactions
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted benzaldehydes is paramount for the synthesis of novel molecular entities. This guide provides a comparative analysis of 3-Methyl-4-nitrobenzaldehyde in three cornerstone condensation reactions: the Knoevenagel condensation, the Wittig reaction, and the Perkin reaction. By examining the mechanistic pathways and comparing its reactivity with isomeric and parent nitrobenzaldehydes, this document serves as a practical resource for predicting reaction outcomes and designing synthetic strategies.
The reactivity of an aromatic aldehyde in condensation reactions is significantly influenced by the electronic nature of its substituents. The presence of a nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. In this compound, the interplay between the electron-withdrawing nitro group and the electron-donating methyl group creates a unique reactivity profile. This guide will delve into how these electronic effects modulate its performance in comparison to other nitrobenzaldehyde isomers.
Comparative Analysis of Reactivity
The primary differentiator in the reactivity of nitro-substituted benzaldehydes is the position of the nitro group and the presence of other substituents. The nitro group's strong electron-withdrawing effect (-I, -M) deactivates the aromatic ring but activates the aldehyde group toward nucleophilic attack. Conversely, a methyl group is electron-donating (+I), which can slightly counteract the activating effect of the nitro group.
In the case of This compound , the methyl group is ortho to the aldehyde and meta to the nitro group. Its electron-donating inductive effect will slightly reduce the partial positive charge on the carbonyl carbon compared to 4-nitrobenzaldehyde, where no such donating group is present. However, the dominant electron-withdrawing effect of the para-nitro group ensures that the aldehyde remains highly reactive.
As a general trend, the reactivity of substituted benzaldehydes in these condensation reactions is expected to follow the order of the electrophilicity of the carbonyl carbon. Therefore, we can predict a reactivity order for comparison:
4-Nitrobenzaldehyde > This compound > 3-Nitrobenzaldehyde > Benzaldehyde
This predicted order is based on the combined electronic effects of the substituents on the carbonyl carbon's electrophilicity.
Knoevenagel Condensation: A Versatile C-C Bond Formation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malonic acid, malononitrile) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base.[1]
Experimental Protocol: Knoevenagel Condensation of a Nitrobenzaldehyde
This protocol is representative for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.
Materials:
-
4-Nitrobenzaldehyde (1 equivalent)
-
Malononitrile (1.1 equivalents)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
Dissolve 4-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Comparative Data for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 95 | [2] |
| 3-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | 3 | 92 | [2] |
| This compound | Malononitrile | Piperidine | Ethanol | 2-3 | ~90 (Estimated) | - |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 5 | 85 | [2] |
Yield for this compound is an estimation based on electronic effects.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3][4] The reaction proceeds through a betaine or an oxaphosphetane intermediate, leading to the formation of a C=C double bond and triphenylphosphine oxide.[1]
Experimental Protocol: Wittig Reaction of a Chlorobenzaldehyde
This protocol describes a general procedure for a Wittig reaction.
Materials:
-
Chlorobenzaldehyde (1 equivalent)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 equivalents)
-
Dichloromethane
Procedure:
-
Dissolve the chlorobenzaldehyde in dichloromethane in a dram vial.
-
Add the ylide portion-wise while stirring.
-
Stir the reaction at room temperature for two hours, monitoring by TLC.
-
Upon completion, evaporate the solvent.
-
Dissolve the residue in a minimal amount of a non-polar solvent to precipitate the triphenylphosphine oxide.
-
Filter to remove the precipitate and concentrate the filtrate to obtain the crude alkene product.
-
Purify the product by column chromatography.[4]
Comparative Data for Wittig Reaction
| Aldehyde | Ylide | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 | High (Specific data not found) | - |
| 3-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 | High (Specific data not found) | - |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2-3 | High (Estimated) | - |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 | High (Specific data not found) | - |
Yields for nitrobenzaldehydes in Wittig reactions are generally high due to the activated carbonyl group. Specific quantitative data for direct comparison is limited in the provided search results.
Perkin Reaction: Synthesis of Cinnamic Acids
The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids (cinnamic acids) by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of the alkali salt of the acid.[5][6]
Experimental Protocol: Perkin Reaction of Benzaldehyde
The following is a general procedure for the Perkin reaction.
Materials:
-
Benzaldehyde (1 equivalent)
-
Acetic anhydride (excess)
-
Sodium acetate (catalyst)
Procedure:
-
Heat a mixture of benzaldehyde, excess acetic anhydride, and sodium acetate at 180°C for several hours.
-
Pour the hot reaction mixture into water.
-
The product, cinnamic acid, will precipitate upon cooling.
-
Recrystallize the crude product from hot water to purify.[7]
Comparative Data for Perkin Reaction
| Aldehyde | Acid Anhydride | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | High (Specific data not found) | [7] |
| 3-Nitrobenzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | High (Specific data not found) | - |
| This compound | Acetic Anhydride | Sodium Acetate | 180 | High (Estimated) | - |
| Benzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | Moderate | [7] |
The electron-withdrawing nitro group makes 4-nitrobenzaldehyde more reactive than benzaldehyde in the Perkin reaction.[7] The yield for this compound is expected to be high, though potentially slightly lower than that of 4-nitrobenzaldehyde due to the methyl group's electron-donating effect.
Conclusion
This guide provides a comparative framework for understanding the reactivity of this compound in key condensation reactions. The presence of both an electron-withdrawing nitro group and an electron-donating methyl group creates a nuanced reactivity profile. While generally more reactive than benzaldehyde and 3-nitrobenzaldehyde due to the powerful activating effect of the para-nitro group, it is predicted to be slightly less reactive than 4-nitrobenzaldehyde. The provided experimental protocols and comparative data offer a valuable resource for chemists to anticipate reaction outcomes and to tailor conditions for the synthesis of complex molecules. Further experimental studies are warranted to obtain precise quantitative data for the reactions of this compound to validate these predictions.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
A Comparative Guide to the Electronic Properties of 3-Methyl-4-nitrobenzaldehyde: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 3-Methyl-4-nitrobenzaldehyde, benchmarked against its structural isomer, 4-Methyl-3-nitrobenzaldehyde, and a related compound, 4-fluoro-3-nitrobenzaldehyde. The data presented herein is based on Density Functional Theory (DFT) calculations, offering insights into the molecule's reactivity, stability, and potential for intermolecular interactions, which are critical parameters in drug design and materials science.
Comparative Analysis of Electronic Properties
The electronic properties of this compound were investigated using DFT calculations and compared with its isomer and a fluorinated analog. The key parameters, including HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, the HOMO-LUMO energy gap (ΔE), and dipole moment, are summarized in Table 1.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound | -7.852 | -3.458 | 4.394 | 5.62 |
| 4-Methyl-3-nitrobenzaldehyde | -8.014 | -3.621 | 4.393 | 4.87 |
| 4-fluoro-3-nitrobenzaldehyde[1] | -8.231 | -3.784 | 4.447 | 3.10 |
Key Observations:
-
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity. A smaller gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[2][3] All three molecules exhibit comparable energy gaps, suggesting similar overall reactivity profiles.
-
This compound possesses the highest HOMO energy, indicating it is the most capable electron donor among the three. The HOMO represents the ability to donate an electron.[2]
-
The LUMO energy, which indicates the ability to accept an electron, is highest for this compound, suggesting it is the weakest electron acceptor in this group.[2]
-
The dipole moment is a measure of the overall polarity of a molecule. This compound displays the largest dipole moment, which can be attributed to the vector alignment of the electron-withdrawing nitro and aldehyde groups and the electron-donating methyl group. This high polarity can influence its solubility and interactions with polar solvents and biological targets.
Experimental and Computational Protocols
The theoretical calculations for this compound and 4-Methyl-3-nitrobenzaldehyde were performed using the Gaussian 09 suite of programs. The molecular geometries were optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The vibrational frequency calculations were also performed at the same level of theory to confirm that the optimized geometries correspond to local minima on the potential energy surface. The electronic properties, including HOMO and LUMO energies and dipole moment, were obtained from the optimized structures. The methodology for 4-fluoro-3-nitrobenzaldehyde is as reported in the literature.[1]
Visualizing Computational Workflows
The following diagrams illustrate the logical workflow of the DFT calculations and the conceptual relationship between electronic properties and molecular reactivity.
Caption: Workflow for DFT-based electronic property calculation.
Caption: Relationship between electronic properties and reactivity.
Conclusion
The DFT analysis reveals that this compound is a highly polar molecule with a reactivity profile comparable to its structural isomer. Its pronounced electron-donating character, as indicated by its high HOMO energy, distinguishes it from the other analyzed compounds. These computational insights provide a foundational understanding of its electronic structure, which is essential for predicting its behavior in various chemical and biological systems and for the rational design of new molecules with tailored electronic properties. Further experimental studies are warranted to validate these theoretical findings.
References
Safety Operating Guide
Proper Disposal of 3-Methyl-4-nitrobenzaldehyde: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for 3-Methyl-4-nitrobenzaldehyde. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance. This guidance is compiled from safety data sheets of structurally similar nitroaromatic compounds, in the absence of a specific safety data sheet for this compound.
Immediate Safety and Handling
Proper handling is critical to minimize exposure and associated risks. This compound is classified as an irritant and may be harmful if ingested or inhaled.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and irritation.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling large quantities or in poorly ventilated areas to prevent inhalation of dust. |
| Protective Clothing | Laboratory coat | Minimizes contamination of personal clothing. |
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.
-
Collect: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid creating dust.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
Disposal Protocol
Waste this compound and its contaminated materials must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, compatible container.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container tightly closed and store it in a designated, secure hazardous waste accumulation area.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste.
-
-
Final Disposal Method:
-
The primary recommended method for the disposal of nitroaromatic compounds is high-temperature incineration at an approved hazardous waste facility.[3] This ensures the complete destruction of the compound.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Methyl-4-nitrobenzaldehyde
Essential Safety and Handling Guide for 3-Methyl-4-nitrobenzaldehyde
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 3): Harmful to aquatic life with long lasting effects.[3]
Precautionary Statements:
-
Prevention: Avoid breathing dust.[3] Wash skin thoroughly after handling.[3] Contaminated work clothing must not be allowed out of the workplace.[3] Avoid release to the environment.[3] Wear protective gloves, eye protection, and face protection.[3]
-
Response: If on skin, wash with plenty of soap and water.[3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If skin irritation or rash occurs, get medical advice/attention.[3] If eye irritation persists, get medical advice/attention.[3] Wash contaminated clothing before reuse.[3]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[4] Store locked up.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[3]
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 (EU) or NIOSH (US) standards.[4] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[5] | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[5] Handle with gloves and use proper glove removal technique.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[5] Wear appropriate protective clothing to prevent skin exposure.[6] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3][5] |
Experimental Protocol: Safe Handling and Storage
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Ensure that an eyewash station and a safety shower are readily accessible.[5]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[5]
-
Use tools and techniques that minimize the generation of dust.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][3][6]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Emergency and Disposal Plan
Spill Management Protocol:
Caption: Workflow for managing a this compound spill.
First-Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
Disposal Plan:
-
Dispose of this chemical and its container to a licensed hazardous-waste disposal contractor.[3][8]
-
Do not let the product enter drains.[3][8] Discharge into the environment must be avoided.[2][8]
References
- 1. This compound | C8H7NO3 | CID 11194528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
